(3-Bromoprop-1-en-2-yl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35924. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromoprop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMHOFFPGKSRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284150 | |
| Record name | (3-bromoprop-1-en-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3360-54-1 | |
| Record name | 3360-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-bromoprop-1-en-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-bromoprop-1-en-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Z Technical Guide: (3-Bromoprop-1-en-2-yl)benzene (CAS 3360-54-1) for Advanced Synthesis
Foreword: Strategic Application in Modern Chemistry
(3-Bromoprop-1-en-2-yl)benzene, identified by CAS number 3360-54-1, is a pivotal reagent in the field of organic synthesis, particularly for researchers and professionals in drug development.[1][2] Its unique molecular architecture, featuring a reactive bromomethyl group on a vinylbenzene framework, offers a versatile platform for constructing complex molecules.[1] This guide provides an in-depth technical overview, moving beyond standard data to deliver actionable insights and validated protocols, ensuring scientific integrity and empowering innovation.
Section 1: Core Compound Analysis
A comprehensive understanding of the physicochemical and spectral properties of this compound is fundamental to its effective use.
Physicochemical Properties
This compound is typically a solid, semi-solid, or liquid, ranging from colorless to light yellow.[3] It is characterized by its insolubility in water and solubility in common organic solvents.
Table 1: Key Physicochemical Data
| Property | Value |
| CAS Number | 3360-54-1 |
| Synonyms | [1-(bromomethyl)vinyl]benzene, 2-Phenylallyl Bromide, 3-Bromo-2-phenylpropene |
| Molecular Formula | C₉H₉Br |
| Molecular Weight | 197.07 g/mol |
| Purity | Typically ≥95%[1][3] |
| Storage | Inert atmosphere, store in freezer, under -20°C[3] |
Spectral Data Interpretation
Structural confirmation relies on a combination of spectroscopic techniques. The following are expected spectral characteristics:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals corresponding to the aromatic protons of the phenyl group, the vinylic protons, and the methylene protons adjacent to the bromine atom.[4]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display unique peaks for the aromatic, vinylic, and aliphatic carbons, providing a complete map of the carbon framework.[4]
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak and a characteristic M+2 isotopic peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Section 2: Synthesis Protocol and Workflow
The synthesis of this compound is most commonly achieved through the allylic bromination of α-methylstyrene. This reaction is a cornerstone of free-radical chemistry.
Underlying Principle: The Wohl-Ziegler Reaction
The Wohl-Ziegler reaction utilizes N-Bromosuccinimide (NBS) as a source of a low concentration of elemental bromine, which, in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, selectively brominates the allylic position of alkenes.[5][6] This method is favored over the direct use of Br₂ to prevent competitive electrophilic addition to the double bond.[7] The reaction must be conducted in an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄) to avoid hydrolysis of the product and other side reactions.[5]
Detailed Experimental Protocol
Materials:
-
α-Methylstyrene
-
N-Bromosuccinimide (NBS), freshly recrystallized for best results[5]
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve α-methylstyrene in anhydrous CCl₄.
-
Reagent Addition: Add NBS and a catalytic amount of AIBN to the solution.
-
Initiation and Propagation: Heat the mixture to reflux. The reaction can be initiated by irradiation with a sunlamp if desired. The reaction progress is monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide byproduct, which floats.
-
Work-up: After the reaction is complete (typically indicated by the disappearance of NBS), cool the mixture to room temperature. Filter to remove the succinimide.
-
Purification: Wash the filtrate with water to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent by distillation. The crude product can be further purified by vacuum distillation.[8]
Synthesis and Purification Workflow Diagram
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Section 3: Reactivity and Applications in Drug Development
The synthetic utility of this compound is primarily derived from its reactive bromine atom and the presence of a vinyl group, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1]
Key Chemical Transformations
-
Nucleophilic Substitution: The compound readily undergoes nucleophilic substitution reactions where the bromine atom acts as a good leaving group. This allows for the introduction of various functional groups, which is a key strategy in building molecular diversity for drug discovery.[1]
-
Cross-Coupling Reactions: The C-Br bond can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds.[1]
-
Reactions of the Double Bond: The vinyl moiety can undergo a range of addition reactions, further expanding the synthetic possibilities.[1]
Role in Medicinal Chemistry
This compound serves as a building block for the synthesis of a variety of bioactive molecules. Its derivatives have been explored for their potential as antimicrobial agents and for their ability to modulate biological pathways.[9] The introduction of the 3-phenylpropyl moiety through this reagent can be a critical step in the synthesis of compounds targeting the central nervous system.
Logical Relationship of Reactivity
Caption: The main reactivity pathways for this compound in synthetic chemistry.
Section 4: Safety and Handling
This compound is a hazardous chemical and requires careful handling to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
The compound is classified as a danger, with hazard statements indicating it is harmful if swallowed and causes severe skin burns and eye damage.[3] It is also a lachrymator and may cause respiratory irritation.[10]
Mandatory PPE:
-
Chemical-resistant gloves
-
Safety goggles and a face shield
-
A properly fitted respirator for vapors
-
Laboratory coat
Handling and Storage
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[10] Avoid inhalation of vapors and contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[12] It should be stored under an inert atmosphere and in a freezer at -20°C for long-term stability.[3]
Section 5: Conclusion
This compound is a versatile and powerful reagent for advanced organic synthesis. Its strategic application can significantly streamline the synthesis of complex molecular targets in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, a validated synthesis protocol, and critical safety information to empower researchers to utilize this compound to its full potential.
References
- 1. CAS 3360-54-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound, CasNo.3360-54-1 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 3. This compound | 3360-54-1 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry-online.com [chemistry-online.com]
- 9. nbinno.com [nbinno.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound | CAS 3360-54-1 | Sun-shinechem [sun-shinechem.com]
An In-depth Technical Guide to (3-Bromoprop-1-en-2-yl)benzene: Synthesis, Properties, and Applications in Medicinal Chemistry
Introduction
(3-Bromoprop-1-en-2-yl)benzene, a substituted aromatic hydrocarbon, is a molecule of significant interest in the realms of organic synthesis and medicinal chemistry. Its unique structural features, namely the presence of a reactive allylic bromide and a vinyl group conjugated with a phenyl ring, render it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis, an exploration of its reactivity, and a discussion of its applications, particularly as a precursor in the development of pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this valuable synthetic intermediate.
Physicochemical Properties
This compound, also known by its synonym [1-(bromomethyl)vinyl]benzene, is an organic compound with the chemical formula C₉H₉Br.[1][2] At room temperature, it can exist as a solid, semi-solid, or liquid.[3][4] The compound is characterized by its moderate volatility and is generally non-polar.[2] Due to the presence of the bromine atom, it should be handled with appropriate safety precautions.[2]
| Property | Value | Source(s) |
| CAS Number | 3360-54-1 | [1][2] |
| Molecular Formula | C₉H₉Br | [1][2] |
| Molecular Weight | 197.07 g/mol | [2] |
| Density | 1.327 g/cm³ | [5] |
| Boiling Point | 230.9 °C at 760 mmHg | [5] |
| Physical Form | Solid, semi-solid, or liquid | [3][4] |
| Solubility | Soluble in organic solvents, insoluble in water. | [6] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the allylic bromination of 2-phenyl-1-propene using N-bromosuccinimide (NBS).[7] This reaction proceeds via a free-radical chain mechanism and is highly selective for the allylic position due to the resonance stabilization of the resulting allylic radical.[8][9]
Reaction Mechanism: Allylic Bromination
The reaction is typically initiated by light (hν) or a radical initiator, which generates a bromine radical from a trace amount of bromine present.[7][10] This bromine radical then abstracts a hydrogen atom from the allylic position of 2-phenyl-1-propene to form a resonance-stabilized allylic radical and hydrogen bromide (HBr).[8] The HBr produced reacts with NBS to generate a low and constant concentration of molecular bromine (Br₂).[9] This low concentration of Br₂ is crucial to favor the radical substitution pathway over the competing electrophilic addition to the double bond.[9] Finally, the allylic radical reacts with Br₂ to yield the desired product, this compound, and another bromine radical, which continues the chain reaction.[8]
Caption: Mechanism of allylic bromination of 2-phenyl-1-propene.
Experimental Protocol: Synthesis from 2-Phenyl-1-propene
The following is a representative experimental protocol for the synthesis of this compound.[7]
Materials:
-
2-Phenyl-1-propene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) (or another suitable non-polar solvent)
-
Radical initiator (e.g., benzoyl peroxide or AIBN) or a UV lamp
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
To a solution of 2-phenyl-1-propene (10 mmol) in carbon tetrachloride (50 mL) is added N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator.
-
The reaction mixture is heated to reflux and irradiated with a UV lamp for several hours, or until TLC analysis indicates the consumption of the starting material.
-
The mixture is cooled to room temperature and the succinimide byproduct is removed by filtration.
-
The filtrate is washed successively with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound as a yellow oil (typical yield: ~78%).[7]
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 7.47 (d, J = 7.6 Hz, 2H), 7.37 – 7.28 (m, 3H), 5.53 (s, 1H), 5.45 (s, 1H), 4.35 (s, 2H).[7] The signals in the aromatic region (7.28-7.47 ppm) correspond to the phenyl protons. The two singlets at 5.53 and 5.45 ppm are characteristic of the geminal vinyl protons, and the singlet at 4.35 ppm corresponds to the bromomethyl protons.[7]
-
¹³C NMR (100 MHz, CDCl₃): δ 144.2, 137.5, 128.4, 128.2, 126.0, 117.1, 34.1.[7]
-
IR (KBr): 3080, 2932, 1730, 1585, 1439, 1364, 1254, 1119, 1032, 936, 745, 638 cm⁻¹.[7]
Chemical Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from its dual reactivity: the allylic bromide is an excellent electrophile for nucleophilic substitution reactions, while the vinylbenzene moiety can participate in various transition metal-catalyzed cross-coupling reactions.[2]
Nucleophilic Substitution Reactions
The bromine atom in this compound is a good leaving group, facilitating its displacement by a wide range of nucleophiles.[1] This allows for the introduction of various functional groups at the allylic position, making it a valuable intermediate for the synthesis of more complex molecules.
Caption: General scheme of a nucleophilic substitution reaction.
Palladium-Catalyzed Cross-Coupling Reactions
The vinyl group of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, to form new carbon-carbon bonds.
-
Suzuki Coupling: This reaction involves the coupling of the vinylbenzene moiety (as an organoborane derivative) with an organic halide in the presence of a palladium catalyst and a base.[11] This is a powerful method for the synthesis of substituted styrenes and biphenyls.[11]
-
Heck Reaction: In the Heck reaction, the vinylbenzene can couple with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a new C-C bond with retention of the double bond stereochemistry.[12]
Application in the Synthesis of Antifungal Agents
A significant application of this compound and structurally related compounds is in the synthesis of benzylamine-type antifungal agents, such as Naftifine and Butenafine .[5][13] These drugs are inhibitors of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[14][15]
While direct synthesis routes starting from this compound are not always explicitly detailed in readily available literature, its structural motif is a key component of these drugs. The synthesis of these allylamine antifungals often involves the reaction of an appropriate amine with a cinnamyl halide or a related electrophile.[16] this compound serves as a valuable precursor to introduce the essential 2-phenylallyl moiety.
For instance, the synthesis of Naftifine involves the N-alkylation of N-methyl-1-naphthalenemethanamine with a cinnamyl halide.[16] Similarly, Butenafine synthesis involves the reaction of N-methyl-1-(naphthalen-1-yl)methanamine with 1-(bromomethyl)-4-(tert-butyl)benzene.[13] The structural similarity of this compound to these key intermediates highlights its potential as a starting material or a close derivative for the synthesis of new analogues of these important antifungal drugs.
Caption: Conceptual pathway for the synthesis of antifungal agents.
Safety, Handling, and Storage
This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood.[2] It is important to avoid contact with skin and eyes and to prevent inhalation of vapors.[17]
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[18] For long-term storage, it is recommended to keep it under an inert atmosphere and at low temperatures (e.g., in a freezer).[3]
Disposal: Waste material should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[2]
Conclusion
This compound is a highly versatile and valuable synthetic intermediate with a rich chemistry. Its straightforward synthesis via allylic bromination and the dual reactivity of its functional groups make it a powerful tool for organic chemists. The demonstrated relevance of its structural core in established antifungal agents underscores its importance in medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. CAS 3360-54-1: this compound | CymitQuimica [cymitquimica.com]
- 4. Buy [(1E)-3-bromoprop-1-en-1-yl]benzene | 26146-77-0 | 95 [smolecule.com]
- 5. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Allylic Bromination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. youtube.com [youtube.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental and Conformational Analyses of Interactions between Butenafine and Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Butenafine | C23H27N | CID 2484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. CN1324790A - Naftifine hydrochloride synthesizing process - Google Patents [patents.google.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
spectroscopic data for (3-Bromoprop-1-en-2-yl)benzene NMR
An In-depth Technical Guide on the Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of (3-Bromoprop-1-en-2-yl)benzene
Abstract
This compound, also known as 2-phenylallyl bromide, is a valuable intermediate in organic synthesis. Its utility in drug development and materials science necessitates unambiguous structural confirmation and purity assessment, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the principal analytical tool. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It offers a detailed interpretation of chemical shifts and signal multiplicities, grounded in fundamental principles of NMR spectroscopy. Furthermore, this document outlines a standard operating protocol for data acquisition, ensuring researchers can reliably reproduce and verify the spectroscopic data.
Molecular Structure and NMR Assignments
The structural integrity of this compound (C₉H₉Br) is defined by a phenyl ring attached to a brominated allyl group.[1][2] Understanding the unique electronic environment of each proton and carbon atom is fundamental to interpreting its NMR spectra. The diagram below illustrates the IUPAC numbering of the carbon skeleton and the labeling of distinct proton environments, which will be referenced throughout this guide.
References
stability and degradation pathways of (3-Bromoprop-1-en-2-yl)benzene
An In-Depth Technical Guide to the Stability and Degradation Pathways of (3-Bromoprop-1-en-2-yl)benzene
Abstract
This compound, also known as [1-(bromomethyl)vinyl]benzene, is a reactive organic intermediate valuable in the synthesis of complex molecules for pharmaceuticals and fine chemicals.[1] Its utility is intrinsically linked to its chemical reactivity, which also dictates its inherent instability. Understanding the stability profile and degradation pathways of this compound is critical for researchers and drug development professionals to ensure its proper storage, handling, and application in synthetic routes, as well as for predicting the impurity profile of resulting products. This guide provides a comprehensive analysis of the key factors influencing the stability of this compound, detailing its primary degradation pathways—hydrolytic, oxidative, and photolytic—based on the reactivity of its core functional groups: an allylic bromide and a styrene-like vinylbenzene moiety. We present detailed experimental protocols for conducting forced degradation studies and analytical methodologies for monitoring stability and identifying degradants, providing a framework for robust chemical management and process development.
Introduction to this compound
Chemical Structure and Properties
This compound is an organobromine compound characterized by a benzene ring attached to a brominated propylene group. Its structure contains two key reactive sites: a labile allylic bromide and an electron-rich vinyl group conjugated with the aromatic system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3360-54-1 | [2] |
| Molecular Formula | C₉H₉Br | [3] |
| Molecular Weight | 197.07 g/mol | [1] |
| Physical Form | Solid, semi-solid, or liquid | [2][4] |
| InChIKey | RMMHOFFPGKSRDI-UHFFFAOYSA-N | [2] |
| Solubility | Soluble in DMSO | [5] |
Significance in Chemical Synthesis
The dual functionality of this compound makes it a versatile synthetic building block. The allylic bromide is an excellent electrophile, readily participating in nucleophilic substitution reactions (SN1 and SN2).[1][6] The vinyl group allows for further functionalization through addition reactions or participation in cross-coupling chemistries.[1] This reactivity profile enables its use in constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals.[7]
Inherent Chemical Instability
The very features that make this compound a useful reagent also render it susceptible to degradation.
-
Allylic System: The C-Br bond is activated by the adjacent double bond, which stabilizes the transition state for both substitution reactions and the formation of an allylic carbocation or radical.[8] This makes the compound highly susceptible to hydrolysis and other nucleophilic attacks.
-
Styrenic System: The vinylbenzene moiety is prone to oxidation, which can lead to cleavage of the double bond or formation of epoxides and diols, similar to the degradation of styrene.[9][10] This system can also absorb UV radiation, initiating photodegradation pathways.[11]
Physicochemical Stability Profile
Proper storage and handling are paramount to maintaining the integrity of this compound. Suppliers recommend storing the compound in an inert atmosphere, protected from light, and at low temperatures (freezer, under -20°C) to minimize degradation.[2][4][5]
Thermal Stability and Decomposition
Organobromides, particularly reactive species like allylic bromides, can undergo thermal decomposition.[12] At elevated temperatures, the primary degradation event is the homolytic cleavage of the weak C-Br bond, generating a resonance-stabilized allylic radical and a bromine radical. These radicals can initiate polymerization or other unwanted side reactions.
The thermal stability of BFRs (Brominated Flame Retardants) often decreases in the presence of polymers that can act as hydrogen donors, facilitating debromination at lower temperatures.[13] While not a flame retardant itself, this compound shares structural motifs that suggest similar sensitivities. Thermal degradation can proceed in both condensed and gas phases and is influenced by factors like temperature, oxygen concentration, and the surrounding chemical matrix.[14]
Protocol 2.1: Thermogravimetric Analysis (TGA)
This protocol outlines the determination of the thermal decomposition profile of this compound.
Objective: To determine the onset temperature of thermal decomposition and characterize mass loss as a function of temperature.
Methodology:
-
Instrument Setup: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Run the experiment under a controlled atmosphere of dry nitrogen gas (or air to assess oxidative thermal stability) at a flow rate of 50-100 mL/min.
-
Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (T_onset), typically defined by a 5% mass loss. Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).
Photostability
Aromatic compounds and conjugated systems like the one in this compound are known to absorb UV-Vis radiation. This absorption can lead to direct photodegradation.[11] The degradation can be enhanced in the presence of photosensitizers, often found in natural waters or impurity profiles, which generate reactive oxygen species.[11][15] For halogenated aromatic pollutants, photobiodegradation represents a potential environmental fate.[16] The quantum yield for photodegradation can vary widely depending on the specific structure and the medium (aqueous vs. hydrophobic).[11][17]
Primary Degradation Pathways
The degradation of this compound can be predicted to proceed through three main pathways: hydrolysis, oxidation, and photodegradation.
Hydrolytic Degradation
The allylic bromide functionality is highly susceptible to hydrolysis. This reaction proceeds via a nucleophilic substitution mechanism where water acts as the nucleophile, replacing the bromide ion. The reaction can follow an SN1 or SN2 pathway.[18] Given the ability of the allylic system to stabilize a carbocation through resonance, an SN1 pathway is highly plausible, particularly in polar protic solvents like water.[18][19]
The primary degradation product of hydrolysis is the corresponding allylic alcohol, 2-phenylprop-2-en-1-ol. The rate of hydrolysis is expected to be significantly influenced by pH and temperature.
Caption: Predicted SN1 hydrolysis pathway of this compound.
Oxidative Degradation
The vinyl group is a prime target for oxidation. Analogous to the oxidation of styrene, several products can be anticipated depending on the oxidant and reaction conditions.[9][20] Common oxidants like hydrogen peroxide or atmospheric oxygen can lead to:
-
Epoxidation: Formation of an epoxide across the double bond. This epoxide can subsequently be hydrolyzed to a diol.
-
Oxidative Cleavage: Cleavage of the C=C double bond to yield benzaldehyde, which can be further oxidized to benzoic acid.[10][21]
Caption: Potential oxidative degradation pathways for this compound.
Photodegradation
Upon absorption of UV light, the molecule can be excited to a higher energy state, leading to bond cleavage. The weakest bond, C-Br, is a likely candidate for homolytic cleavage, initiating a radical chain reaction. This process is similar to the initiation step in allylic bromination with NBS, which often requires a radical initiator like light.[8] The resulting radicals can react with oxygen, solvents, or other molecules to form a complex mixture of photoproducts.
Analytical Methodologies for Stability Assessment
A systematic approach to stability testing involves forced degradation (or stress testing) to produce and identify likely degradants that could form under normal storage conditions.
Experimental Design for Forced Degradation Studies
The goal is to expose this compound to stress conditions to achieve a target degradation of 5-20%. This ensures that sufficient quantities of degradation products are formed for detection and identification without completely consuming the parent compound.
Caption: General workflow for a forced degradation study.
Protocol 4.1: Forced Degradation Study
Objective: To generate degradation products under controlled stress conditions for identification and to assess the stability of the parent compound.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent like acetonitrile.
-
Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio in a sealed vial. Include a control sample diluted with the non-stress solvent (e.g., water for hydrolysis).
-
Acid Hydrolysis: Use 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Use 0.1 M NaOH. Keep at room temperature.
-
Oxidative: Use 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal: Dilute with a 50:50 acetonitrile:water mixture. Keep at 80°C, protected from light.
-
Photolytic: Expose the solution in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
For other samples, dilute with the mobile phase to stop the reaction.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method and by LC-MS for identification.
Chromatographic Separation and Detection
A stability-indicating analytical method is one that can separate the parent compound from its degradation products. A reverse-phase HPLC method with UV detection is the standard approach.
Table 2: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and separation for non-polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies mobile phase to improve peak shape for acidic/basic analytes. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for elution. |
| Gradient | 40% B to 95% B over 20 min | A gradient is necessary to elute the parent compound and a range of potential degradants with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection | UV Diode Array Detector (DAD) | Monitors at multiple wavelengths to detect all chromophoric species and assess peak purity. |
| Injection Vol. | 10 µL | Standard volume. |
Structural Elucidation of Degradants
Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for identifying unknown degradation products. High-resolution mass spectrometry (HRMS) provides accurate mass data to determine the elemental composition of degradants. Tandem mass spectrometry (MS/MS) is used to fragment the degradant ions, providing structural information that helps in elucidating their chemical structure.[22]
Summary and Best Practices
The stability of this compound is governed by its reactive allylic bromide and vinylbenzene functionalities. Understanding its propensity for hydrolysis, oxidation, and photodegradation is essential for its effective use.
Table 3: Summary of Degradation Profile
| Stress Condition | Primary Pathway | Key Potential Degradants |
| Aqueous (Acidic/Basic) | Hydrolysis (SN1/SN2) | 2-Phenylprop-2-en-1-ol |
| Oxidative (e.g., H₂O₂) | Oxidation of vinyl group | Benzaldehyde, Benzoic Acid, Epoxide/Diol derivatives |
| Photolytic (UV/Vis) | Radical-mediated cleavage | Complex mixture, initiated by C-Br bond homolysis |
| Thermal | Radical-mediated cleavage | Oligomers/Polymers, products from C-Br bond homolysis |
Best Practices:
-
Storage: Store the compound under an inert atmosphere, protected from light, at or below -20°C.[2][4]
-
Handling: Use in well-ventilated areas. Avoid exposure to moisture, strong oxidizing agents, and high temperatures.
-
Reaction Quenching: Ensure reactions using this reagent are properly quenched to remove any unreacted material before workup to prevent degradation during purification and storage of the final product.
-
Impurity Profiling: When this compound is used as a starting material, analytical methods for the final product should be designed to detect and quantify potential process-related impurities derived from its degradation.
References
- 1. CAS 3360-54-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 3360-54-1 [sigmaaldrich.com]
- 3. This compound | C9H9Br | CID 234998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | CAS 3360-54-1 | Sun-shinechem [sun-shinechem.com]
- 6. Specific Reactions - Allylic Bromination | Study Prep in Pearson+ [pearson.com]
- 7. Buy [(1E)-3-bromoprop-1-en-1-yl]benzene | 26146-77-0 | 95 [smolecule.com]
- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. chap Download [asapglobe.com]
- 10. matec-conferences.org [matec-conferences.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fujc.pp.ua [fujc.pp.ua]
- 13. researchgate.net [researchgate.net]
- 14. Research Portal [researchportal.murdoch.edu.au]
- 15. pubs.acs.org [pubs.acs.org]
- 16. (PDF) Photobiodegradation of Halogenated Aromatic Pollutants [research.amanote.com]
- 17. researchgate.net [researchgate.net]
- 18. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]
- 19. 312. The neutral hydrolysis of some allyl and benzyl halides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Sciencemadness Discussion Board - Oxidation of Styrene - Powered by XMB 1.9.11 [sciencemadness.org]
- 22. env.go.jp [env.go.jp]
An In-depth Technical Guide to the Solubility of (3-Bromoprop-1-en-2-yl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Bromoprop-1-en-2-yl)benzene, a substituted styrene derivative, serves as a valuable intermediate in organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its quantitative determination, and a framework for the systematic presentation of solubility data. By integrating theoretical insights with practical methodologies, this document aims to equip researchers with the necessary tools to confidently handle and utilize this compound in a laboratory setting.
Introduction to this compound and its Solubility
This compound, also known as α-(bromomethyl)styrene, possesses the chemical formula C₉H₉Br. Its structure, featuring a benzene ring, a vinyl group, and a bromomethyl substituent, imparts a unique combination of polarity and non-polarity that dictates its interaction with various solvents. The solubility of an organic compound is a critical physicochemical property that influences reaction kinetics, crystallization, extraction, and chromatographic separation.[1] A precise knowledge of the solubility of this compound is therefore not merely academic but a practical necessity for optimizing synthetic routes and ensuring the purity of the final products.
This guide will delve into the molecular characteristics of this compound to predict its solubility behavior and provide a robust experimental framework for the empirical determination of its solubility in a range of common organic solvents.
Theoretical Principles of Solubility
The adage "like dissolves like" is the cornerstone of solubility prediction.[2] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the presence of polar bonds and the overall molecular geometry.
Molecular Structure Analysis of this compound
To understand the solubility of this compound, we must first examine its molecular structure:
-
Non-polar Moiety: The benzene ring is a large, non-polar, and hydrophobic component. This aromatic system will favor interactions with non-polar or weakly polar solvents through van der Waals forces.
-
Polar Moieties: The vinyl group (-C=CH₂) is generally considered non-polar, but the presence of the bromomethyl group (-CH₂Br) introduces a degree of polarity due to the electronegativity difference between carbon and bromine. This creates a dipole moment in this part of the molecule.
The overall polarity of this compound is a balance between its large non-polar benzene ring and the moderately polar bromomethyl group. This suggests that the compound will exhibit good solubility in a range of organic solvents, from non-polar to moderately polar.
Predicting Solubility in Different Classes of Organic Solvents
Based on the structural analysis, we can make the following predictions:
-
Non-polar Solvents (e.g., Hexane, Toluene, Cyclohexane): The significant non-polar character of the benzene ring suggests that this compound will be readily soluble in these solvents. The primary intermolecular interactions will be London dispersion forces.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the polar bromomethyl group of the solute. The presence of the non-polar benzene ring will also contribute to solubility through van der Waals interactions. Therefore, good solubility is expected in these solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by the presence of a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as hydrogen bond donors. While this compound does not have a hydrogen bond donor or a strong acceptor, the polarity of these solvents will allow for some degree of solubility. For instance, the isomeric compound (3-Bromoprop-1-en-1-yl)benzene is known to be soluble in methanol.[3]
-
Highly Polar Solvents (e.g., Water): Due to the large hydrophobic benzene ring, the solubility of this compound in water is expected to be very low. The isomeric compound (3-Bromoprop-1-en-1-yl)benzene is reported to be insoluble in water.[3]
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination provides precise and actionable data. The following section outlines a detailed protocol for the quantitative determination of the solubility of this compound.
Materials and Equipment
-
This compound (solid or liquid)
-
A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol) of analytical grade
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks
Experimental Workflow
The following diagram illustrates the workflow for determining the solubility of this compound.
Figure 1: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Into a series of vials, add a known volume (e.g., 2 mL) of each organic solvent to be tested.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solute after equilibration is crucial.
-
Seal the vials securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period.
-
Centrifuge the vials at a moderate speed to facilitate the separation of the undissolved solid from the saturated solution.
-
-
Sample Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant using a micropipette, ensuring that no solid particles are transferred.
-
Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula:
S (mg/mL) = C × DF
Where:
-
C is the concentration of the diluted sample (in mg/mL) determined from the calibration curve.
-
DF is the dilution factor.
-
-
Causality Behind Experimental Choices
-
Use of Excess Solute: This ensures that the solution is saturated and that the measured concentration represents the maximum amount of solute that can dissolve in the solvent under the given conditions.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and accurate results.
-
Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. Inadequate equilibration time will lead to an underestimation of the solubility.
-
Centrifugation: This is a reliable method to separate the undissolved solid from the saturated solution without altering the equilibrium.
-
Validated Analytical Method: The use of a sensitive and accurate analytical technique like HPLC or UV-Vis is essential for the precise quantification of the solute concentration.
Data Presentation
The determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 1.88 | Experimental Value | Calculated Value |
| Toluene | 2.38 | Experimental Value | Calculated Value |
| Dichloromethane | 9.08 | Experimental Value | Calculated Value |
| Ethyl Acetate | 6.02 | Experimental Value | Calculated Value |
| Acetone | 20.7 | Experimental Value | Calculated Value |
| Ethanol | 24.5 | Experimental Value | Calculated Value |
| Methanol | 32.7 | Experimental Value | Calculated Value |
| Water | 80.1 | Experimental Value | Calculated Value |
Note: The values in this table are placeholders. Researchers should populate this table with their experimentally determined data.
Logical Relationships in Solubility Classification
The solubility of an organic compound can be systematically classified based on its behavior in a series of solvents. This classification can provide valuable information about the functional groups present in the molecule.
Figure 2: Logical flow for solubility classification.
Based on its structure, this compound is expected to be insoluble in water and soluble in diethyl ether. It is a neutral compound and therefore should be insoluble in 5% NaOH and 5% HCl. It is likely to be soluble in concentrated sulfuric acid due to the presence of the aromatic ring and the double bond, placing it in Class N.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a detailed and validated experimental protocol, researchers can obtain the reliable solubility data necessary for the successful application of this compound in their work. The methodologies and principles outlined herein are not only applicable to this compound but can also be adapted for the study of other organic compounds, thereby serving as a valuable resource for the broader scientific community.
References
An In-depth Technical Guide on the Toxicological Data and Safety Handling of (3-Bromoprop-1-en-2-yl)benzene
This document provides a comprehensive technical overview of the toxicological profile and safety handling protocols for the chemical compound (3-Bromoprop-1-en-2-yl)benzene. It is intended for researchers, scientists, and professionals in drug development and other fields who may handle this or structurally similar compounds. The guidance herein is synthesized from available safety data and established best practices for laboratory safety.
Compound Identification and Profile
This compound, also known by its synonym [1-(bromomethyl)vinyl]benzene, is a substituted aromatic compound. Understanding its structure is fundamental to predicting its reactivity and toxicological properties.
-
Chemical Name: this compound
-
Synonyms: [1-(bromomethyl)vinyl]benzene
-
CAS Number: 3360-54-1
-
Molecular Formula: C₉H₉Br
-
Molecular Weight: 197.07 g/mol
-
Physical Form: Solid, semi-solid, or liquid
The presence of a vinyl bromide moiety attached to a benzene ring suggests the potential for reactivity, particularly as an alkylating agent, which is a common mechanism for toxicity.
Caption: Chemical structure of this compound.
Toxicological Assessment and Hazard Identification
While comprehensive toxicological data for this compound is limited, available information from suppliers and databases indicates significant hazards. The hazard classification is based on Globally Harmonized System (GHS) criteria.
Signal Word: Danger
Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
Analysis of Toxicological Risk:
Quantitative Toxicological Data Summary
| Endpoint | Value | Classification Rationale | Source |
| Acute Oral Toxicity | No specific LD50 data available | Classified as H302 (Harmful if swallowed) | Sigma-Aldrich |
| Skin Corrosion/Irritation | No specific data available | Classified as H314 (Causes severe skin burns) | Sigma-Aldrich |
| Serious Eye Damage | No specific data available | Classified as H314 (Causes severe eye damage) | Sigma-Aldrich |
| Mutagenicity | Data not available | N/A | |
| Carcinogenicity | Data not available | N/A |
Safe Handling and Exposure Control
Given the corrosive nature of this compound, a stringent, multi-layered approach to safety is mandatory. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Risk Assessment Workflow
Before any handling of this compound, a thorough risk assessment must be conducted. The following workflow should be implemented to ensure all potential hazards are identified and controlled.
Caption: A systematic workflow for risk assessment before handling the compound.
Engineering Controls
The primary engineering control is to minimize the potential for exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly in any laboratory where this compound is handled.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent contact with this corrosive substance.
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves are required. Given the nature of brominated organic compounds, double-gloving with nitrile or neoprene gloves is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.
-
Body Protection: A flame-retardant lab coat is the minimum requirement. When handling larger quantities, a chemical-resistant apron or suit should be worn.
Handling and Storage Protocol
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The recommended storage condition is in a freezer under an inert atmosphere at temperatures below -20°C.
-
Keep containers tightly sealed to prevent exposure to moisture and air.
Emergency Procedures
Prompt and correct response to an emergency is crucial to mitigate harm.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.
Spill Response
The response to a spill depends on its size and location. The following flowchart outlines the general decision-making process.
Caption: Decision-making flowchart for responding to a chemical spill.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials (including contaminated absorbents, gloves, and labware) in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the chemical waste in strict accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Conclusion
This compound is a hazardous chemical that poses significant risks, primarily due to its corrosive nature and acute oral toxicity. A comprehensive understanding of its hazards, coupled with the diligent implementation of engineering controls, appropriate personal protective equipment, and established safe handling procedures, is essential for the protection of all laboratory personnel. Always consult the most recent Safety Data Sheet (SDS) before use and ensure all personnel are trained on the specific risks and procedures associated with this compound.
Methodological & Application
Application Notes and Protocols: (3-Bromoprop-1-en-2-yl)benzene in Suzuki Cross-Coupling Reactions
Introduction: The Strategic Utility of (3-Bromoprop-1-en-2-yl)benzene in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] Within the diverse array of electrophilic partners, vinyl halides are particularly valuable for constructing complex molecular architectures, including styrenes, polyolefins, and substituted biphenyls.[1][3] this compound, a geminal vinyl bromide, emerges as a highly versatile building block. Its unique structure, featuring a reactive C(sp²)-Br bond positioned for the synthesis of 2-aryl-1-propenes, opens avenues for the creation of valuable motifs in pharmaceuticals, agrochemicals, and materials science. These products can serve as precursors to 1,3-dienes and other synthetically useful structures.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki cross-coupling reactions. We will delve into the mechanistic underpinnings, provide detailed and optimized protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.
Mechanistic Framework: The Palladium-Catalyzed Suzuki-Miyaura Cycle
The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2][7] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The catalytic cycle comprises three fundamental steps:
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound.[2][7] This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex. The reactivity of vinyl halides in this step generally follows the trend of C-I > C-Br > C-Cl, a direct consequence of the decreasing bond dissociation energies.[1]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the bromide ligand.[3][7] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][8]
-
Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium(II) complex, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][7]
Below is a visual representation of the Suzuki-Miyaura catalytic cycle as it applies to the coupling of this compound with an arylboronic acid.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Step-by-Step Guide
The following protocol provides a reliable starting point for the Suzuki cross-coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
-
Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)
Protocol for a Typical Suzuki Coupling Reaction
-
Reaction Setup:
-
To a flame-dried Schlenk flask or a sealed reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (1-5 mol%).
-
Seal the flask with a septum or cap.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Reaction Execution:
-
Place the flask in a preheated oil bath or heating block and stir the reaction mixture at the desired temperature (typically 80-110 °C).[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[9]
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure coupled product.
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: General experimental workflow for the Suzuki cross-coupling reaction.
Optimization and Key Parameters
The success of a Suzuki cross-coupling reaction is highly dependent on the careful selection of several key parameters. The following table summarizes these critical factors and provides guidance for optimization.
| Parameter | Recommended Starting Point | Rationale and Optimization Guidance |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-3 mol%) | Pd(PPh₃)₄ is a versatile catalyst, but for more challenging or sterically hindered substrates, catalysts with more electron-rich and bulky phosphine ligands like dppf may be superior.[10][11] Catalyst loading can sometimes be reduced for highly efficient reactions. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | The choice of base is crucial for activating the boronic acid.[8] Cs₂CO₃ is often more effective for less reactive substrates but is also more expensive. K₃PO₄ is another strong base that can be effective.[11] |
| Solvent System | 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[7] The ratio can be adjusted to optimize solubility and reaction rate. Anhydrous conditions can also be employed with certain boronate esters.[2] |
| Temperature | 80-110 °C | Higher temperatures generally accelerate the reaction rate, particularly the oxidative addition step.[7] However, excessively high temperatures can lead to catalyst decomposition or side reactions. |
| Organoboron Reagent | Arylboronic Acid (1.2-1.5 equiv.) | An excess of the boronic acid is often used to drive the reaction to completion. Pinacol esters or MIDA boronates can be used as alternatives, offering enhanced stability and, in some cases, different reactivity profiles.[2][12] |
Applications and Synthetic Potential
The primary products of the Suzuki cross-coupling of this compound are 2-aryl-1-aryl'-propenes. These compounds are valuable intermediates in organic synthesis. For instance, they can be further functionalized through various reactions involving the double bond. The resulting 2-phenylallyl derivatives have applications in the synthesis of biologically active molecules and functional materials.[13][14][15][16]
Conclusion
This compound is a potent and versatile substrate for Suzuki-Miyaura cross-coupling reactions, providing a direct route to valuable 2-aryl-1-propenes. A thorough understanding of the reaction mechanism, coupled with careful optimization of the catalyst, base, and solvent system, is key to achieving high yields and purity. The protocols and guidelines presented herein offer a solid foundation for researchers to successfully employ this building block in their synthetic endeavors, paving the way for the discovery and development of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Synthesis of 1,3-Dienes via a Sequential Suzuki-Miyaura Coupling/Palladium-Mediated Allene Isomerization Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent development of allyl–allyl cross-coupling and its application in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Heck Coupling of (3-Bromoprop-1-en-2-yl)benzene
Abstract
The Mizoroki-Heck reaction stands as a pillar of modern synthetic chemistry, offering a robust and versatile method for carbon-carbon bond formation.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Heck coupling protocol involving (3-Bromoprop-1-en-2-yl)benzene, also known as 2-phenylallyl bromide. This allylic bromide is a valuable building block for synthesizing complex, substituted styrenyl compounds and other molecular architectures. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide a detailed, field-proven experimental protocol. The causality behind experimental choices is emphasized to empower users to not only replicate the procedure but also to intelligently adapt and troubleshoot it for their specific research needs.
The Mechanistic Heart of the Reaction: The Pd(0)/Pd(II) Catalytic Cycle
The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[1][3] Its efficacy stems from a well-understood catalytic cycle that shuttles a palladium center between the 0 and +2 oxidation states. Understanding this cycle is paramount for rational optimization and troubleshooting.
The generally accepted mechanism proceeds through four key stages:[3][4]
-
Oxidative Addition: The active Pd(0) catalyst, often stabilized by ligands, initiates the cycle by inserting into the carbon-bromine bond of this compound. This is typically the rate-determining step for aryl bromides and results in a square planar Pd(II) complex.[2]
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the electron-deficient palladium(II) center. This is followed by a migratory insertion (syn-carbopalladation), where the allylic group from our substrate migrates to one of the alkene's sp² carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[3][5]
-
β-Hydride Elimination: For the reaction to proceed, the σ-alkylpalladium(II) intermediate must possess a hydrogen atom on the adjacent (β) carbon. This hydrogen is eliminated along with the palladium, forming a hydridopalladium(II) species (H-Pd-X) and releasing the desired substituted alkene product.[4] This step must occur in a syn-coplanar arrangement.[4]
-
Catalyst Regeneration: A stoichiometric amount of base is crucial for the final step.[4][6] It reacts with the hydridopalladium(II) species, neutralizing the generated hydrobromic acid (HBr) and regenerating the active Pd(0) catalyst, thus closing the catalytic loop.
Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.
Critical Parameters and Experimental Rationale
The success of a Heck reaction hinges on the judicious selection of several key components. The choices are not arbitrary; they are dictated by the need to balance catalyst activity, stability, and reaction selectivity.
-
Palladium Pre-catalyst: The active catalyst is a Pd(0) species, but for practical reasons of air stability, Pd(II) salts like palladium(II) acetate (Pd(OAc)₂) are often used as pre-catalysts.[6][7] These are reduced in situ to Pd(0) by reagents in the mixture, such as phosphine ligands or amines. Other common sources include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃].[2] The choice often depends on cost, air stability, and the specific ligand system employed.
-
Ligands: The role of the ligand cannot be overstated. It stabilizes the palladium catalyst, preventing its decomposition into inactive palladium black, and critically modulates its electronic and steric properties.[2][8]
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) and tri-o-tolylphosphine (P(o-tol)₃) are classic choices. Their bulk and electron-donating ability influence the rate of oxidative addition and reductive elimination.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and thermally robust palladium complexes.[9] This makes them particularly suitable for less reactive substrates (e.g., aryl chlorides) or when high reaction temperatures are required.[9]
-
-
Base: A base is required in stoichiometric amounts to neutralize the HBr formed during the β-hydride elimination and regeneration steps.[1][10]
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are common, inexpensive choices, particularly effective in polar solvents like DMF or NMP.
-
Organic Bases: Triethylamine (Et₃N) is a frequent choice, acting as both a base and, in some cases, a reducing agent for the Pd(II) pre-catalyst. It is often used in less polar solvents.
-
-
Solvent: The solvent must solubilize all components and often plays a role in stabilizing charged intermediates.[11][12]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and acetonitrile (MeCN) are the most common solvents for Heck reactions.[2][10] Their high polarity and coordinating ability can stabilize the catalytic species. However, their high boiling points can make removal difficult, and some (like DMF) are coming under increased regulatory scrutiny.[13]
-
Generalized Experimental Protocol
This protocol describes the Heck coupling of this compound with styrene as a representative alkene. It is designed as a robust starting point and may require optimization for other alkene partners.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (2-4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
-
Solvents for work-up and chromatography (e.g., Ethyl Acetate, Hexanes)
Reaction Workflow Visualization
Caption: Step-by-step workflow for the Heck coupling protocol.
Step-by-Step Procedure:
-
Reaction Setup: Place a magnetic stir bar into a flame-dried two-neck round-bottom flask or Schlenk flask fitted with a reflux condenser. Seal the flask and allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).[14]
-
Reagent Addition (Solids): Under a positive flow of inert gas, add palladium(II) acetate (e.g., 0.015 equiv) and tri(o-tolyl)phosphine (e.g., 0.03 equiv).
-
Reagent Addition (Liquids): Add anhydrous DMF (to achieve a ~0.2 M concentration with respect to the limiting reagent). Stir for 5-10 minutes until the catalyst and ligand dissolve. Subsequently, add triethylamine (1.5 equiv), this compound (1.0 equiv), and finally styrene (1.2 equiv) via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.[14][15]
-
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[14][16]
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Summary and Optimization Guidelines
The conditions for a Heck reaction are highly substrate-dependent. The following table provides a summary of common conditions found in the literature for related substrates, which can serve as a starting point for optimization.
| Parameter | Condition 1 (General Purpose) | Condition 2 (For less reactive partners) | Condition 3 (Phosphine-free) | Reference |
| Pd Source | Pd(OAc)₂ (1 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ (2 mol%) | [2][15][17] |
| Ligand | P(o-tol)₃ (2 mol%) | Buchwald-type ligand (2.2 mol%) | None (or with TBAB*) | [8][18] |
| Base | Et₃N (1.5 equiv) | K₂CO₃ (2.0 equiv) | Na₂CO₃ (1.5 equiv) | [2][18] |
| Solvent | DMF or Acetonitrile | Toluene or Dioxane | NMP or DMAc | [2][10][18] |
| Temperature | 80-100 °C | 100-120 °C | 120-140 °C | [9][16] |
*TBAB = Tetrabutylammonium bromide, often used as a phase-transfer catalyst or to stabilize the palladium species.[18]
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inactive catalyst, insufficient temperature.
-
Solution: Ensure reagents are pure and solvents are anhydrous. Increase the reaction temperature in 10 °C increments. Consider a more robust ligand system, such as an N-heterocyclic carbene (NHC) precursor.[9]
-
-
Formation of Palladium Black:
-
Cause: Catalyst decomposition, often due to ligand degradation or the presence of oxygen.
-
Solution: Increase the ligand-to-palladium ratio. Ensure the reaction is maintained under a strictly inert atmosphere.
-
-
Product Isomerization:
-
Cause: Reversible β-hydride elimination and re-addition can scramble the position of the double bond.
-
Solution: This is sometimes unavoidable. Adding silver or thallium salts can favor a "cationic pathway" that sometimes minimizes isomerization, but this adds cost and toxicity.[10] Running the reaction to completion as quickly as possible at the lowest effective temperature can also help.
-
Conclusion
The Heck coupling of this compound is a powerful transformation for the synthesis of valuable 2-phenylpropene derivatives. By understanding the underlying catalytic cycle and the critical role of each reaction component—the palladium source, ligand, base, and solvent—researchers can effectively implement and optimize these protocols. The detailed methodology and troubleshooting guide presented here serve as a robust resource for scientists aiming to leverage this cornerstone reaction in their synthetic endeavors, from academic research to industrial drug development.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 7. Heck Coupling | NROChemistry [nrochemistry.com]
- 8. Ligand for heck coupling | Sigma-Aldrich [sigmaaldrich.com]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. The Heck Reaction of Allylic Alcohols Catalysed by an Air-Stable Phosphinito Complex of Palladium(II) [organic-chemistry.org]
- 16. sctunisie.org [sctunisie.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
nucleophilic substitution reactions with (3-Bromoprop-1-en-2-yl)benzene
An Application Guide to Nucleophilic Substitution Reactions with (3-Bromoprop-1-en-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of this compound
This compound, also known as 2-phenylallyl bromide or [1-(bromomethyl)vinyl]benzene (CAS No: 3360-54-1), is a versatile bifunctional organic molecule.[1][2][3] Its structure, which combines a reactive allylic bromide with a phenyl group, makes it a valuable building block in organic synthesis. The presence of the bromine atom provides an electrophilic center for nucleophilic attack, while the adjacent vinyl group and phenyl ring play crucial roles in modulating the substrate's reactivity and influencing the reaction pathway.[1]
This guide provides a detailed exploration of the nucleophilic substitution reactions involving this substrate. It delves into the mechanistic intricacies that govern product formation and offers robust, field-tested protocols for its application in the synthesis of complex molecules relevant to pharmaceutical and materials science research.
Part 1: Mechanistic Landscape of an Activated Allylic System
The reactivity of this compound is dictated by its allylic nature. The π-system of the double bond interacts with the C-Br bond, leading to a stabilized transition state and/or intermediate. This stabilization facilitates substitution reactions that are often faster than those of analogous saturated alkyl halides.[4] Unlike simple alkyl halides, which primarily react via classic S(_N)1 or S(_N)2 pathways, allylic systems like this can undergo four distinct, often competing, substitution mechanisms.[5][6]
-
S(_N)2 (Direct Substitution): A one-step, concerted process where a strong nucleophile attacks the α-carbon (the carbon bonded to the bromine), displacing the bromide ion. This pathway leads to inversion of configuration if the carbon is chiral and is favored by strong nucleophiles and polar aprotic solvents.[7][8][9]
-
S(_N)1 (Direct Substitution): A two-step process initiated by the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation. This intermediate is then captured by a weak nucleophile. This pathway is favored by polar protic solvents that can stabilize both the carbocation and the leaving group.[7][10][11]
-
S(_N)2' (Substitution with Allylic Rearrangement): A concerted process where the nucleophile attacks the γ-carbon (the terminal carbon of the vinyl group). This attack is accompanied by a migration of the double bond and expulsion of the leaving group.[5][12][13] This can become significant if the α-carbon is sterically hindered.[14]
-
S(_N)1' (Substitution with Allylic Rearrangement): This pathway proceeds through the same resonance-stabilized carbocation as the S(_N)1 mechanism. However, the nucleophile attacks at the γ-position, resulting in a rearranged product.[10][12][14]
The phenyl group in this compound further stabilizes the allylic carbocation intermediate in S(_N)1/S(_N)1' pathways, making these routes particularly accessible. The choice of reaction conditions (nucleophile strength, solvent, temperature) is therefore critical in directing the reaction towards the desired product and minimizing the formation of isomeric mixtures.[6][11][15]
Caption: Competing nucleophilic substitution pathways for this compound.
Part 2: Application Protocols
The following protocols are designed to be robust starting points for the derivatization of this compound. Researchers should consider small-scale trials to optimize conditions for their specific nucleophile.
Protocol 1: O-Alkylation with Phenolic Nucleophiles
Principle: This protocol describes the synthesis of a 2-phenylallyl aryl ether via a Williamson-type ether synthesis, which typically proceeds through an S(_N)2 mechanism. The use of a moderately strong base and a polar aprotic solvent is key to maximizing the rate of the desired substitution while minimizing side reactions.
Reagents and Materials:
-
This compound
-
Substituted Phenol (e.g., 4-methoxyphenol)
-
Potassium Carbonate (K(_2)CO(_3)), anhydrous, finely ground
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N(_2) or Ar), add the substituted phenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous acetone or DMF (approx. 0.1 M concentration relative to the phenol).
-
Reaction Initiation: Stir the suspension vigorously for 15-20 minutes at room temperature to facilitate the formation of the potassium phenoxide.
-
Substrate Addition: Add this compound (1.1 eq.) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) or 60-80°C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with 1 M NaOH to remove unreacted phenol, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Causality: The use of a polar aprotic solvent like acetone or DMF enhances the nucleophilicity of the phenoxide by solvating the potassium cation without strongly solvating the anion.[16] K(_2)CO(_3) is a suitable base that is strong enough to deprotonate the phenol but generally not basic enough to promote significant elimination of the allylic bromide.[17]
Protocol 2: N-Alkylation with Amine Nucleophiles
Principle: This protocol details the formation of a tertiary amine by reacting a secondary amine with this compound. A base is included to scavenge the HBr generated during the reaction.
Reagents and Materials:
-
This compound
-
Secondary Amine (e.g., morpholine)
-
Potassium Carbonate (K(_2)CO(_3)) or a non-nucleophilic organic base (e.g., triethylamine)
-
Acetonitrile, anhydrous
-
Standard reaction and workup equipment
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve the secondary amine (1.0 eq.) and the base (1.5 eq., if using K(_2)CO(_3)) in anhydrous acetonitrile.
-
Substrate Addition: Add this compound (1.05 eq.) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50°C) until TLC analysis indicates consumption of the starting material.
-
Workup: Filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts or water-soluble impurities. Dry the organic layer, concentrate, and purify by column chromatography.
Causality: Amines are generally good nucleophiles. The reaction proceeds readily, but the formation of HBr can protonate the starting amine, rendering it non-nucleophilic. The inclusion of a base is crucial to neutralize the acid and allow the reaction to go to completion.
Part 3: Data Summary and Workflow Visualization
The reactivity of this compound allows for the synthesis of a wide array of derivatives. The following table summarizes expected outcomes with various nucleophiles under typical S(_N)2-favoring conditions.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Typical Yield | Product Type |
| Oxygen | Sodium Phenoxide | DMF | N/A | >85% | Aryl Ether |
| Nitrogen | Piperidine | CH(_3)CN | K(_2)CO(_3) | >90% | Tertiary Amine |
| Sulfur | Sodium Thiophenoxide | Ethanol | N/A | >95% | Thioether |
| Carbon | Diethyl Malonate | THF | NaH | ~75-85% | C-Alkylated Ester |
| Halogen | Lithium Bromide | Acetone | N/A | >90% | Finkelstein Reaction |
Yields are estimates and highly dependent on the specific substrate and optimized reaction conditions.
Caption: General experimental workflow for nucleophilic substitution reactions.
Part 4: Troubleshooting and Management of Side Reactions
Low or No Conversion:
-
Cause: Poor nucleophilicity, inactive catalyst/base, or insufficient temperature.
-
Solution: Consider a stronger nucleophile or a more polar aprotic solvent (e.g., switch from acetone to DMF).[16] Ensure the base is anhydrous and finely powdered. Increase the reaction temperature in increments.
Formation of Multiple Products:
-
Cause: Competing reaction mechanisms (e.g., S(_N)1 vs. S(_N)2) or allylic rearrangement.[18]
-
Solution: To favor the S(_N)2 product, use a high concentration of a strong nucleophile in a polar aprotic solvent. To suppress S(_N)1/S(_N)1' pathways, which lead to rearrangement, avoid polar protic solvents and conditions that favor carbocation formation.[7][11]
Elimination Side Products:
-
Cause: The nucleophile is acting as a base, causing HBr elimination to form a diene.
-
Solution: Use a less basic, more nucleophilic reagent (e.g., use a thiolate instead of an alkoxide where possible). Lowering the reaction temperature can also favor substitution over elimination.
References
- 1. CAS 3360-54-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 3360-54-1 [sigmaaldrich.com]
- 3. This compound | C9H9Br | CID 234998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
- 5. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]
- 6. glasp.co [glasp.co]
- 7. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. SN1 in allylic systems [quimicaorganica.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. reddit.com [reddit.com]
- 16. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 17. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
application of (3-Bromoprop-1-en-2-yl)benzene in pharmaceutical synthesis
An In-Depth Guide to the Application of (3-Bromoprop-1-en-2-yl)benzene in Pharmaceutical Synthesis
Introduction: The Strategic Value of this compound
This compound, also known by its synonym [1-(bromomethyl)vinyl]benzene (CAS No: 3360-54-1), is a versatile and highly reactive building block in modern organic synthesis.[1][2] Its utility in pharmaceutical development stems from a unique structural combination: a reactive allylic bromide system and a phenyl group. This arrangement allows for the strategic introduction of the 2-phenylprop-2-en-1-yl moiety into complex molecular architectures, a common motif in bioactive compounds.
The bromine atom serves as an excellent leaving group, making the molecule susceptible to a variety of transformations, most notably nucleophilic substitutions and metal-catalyzed cross-coupling reactions.[3] The adjacent double bond and phenyl ring provide resonance stabilization to intermediates, such as carbocations or radicals, which often dictates the regioselectivity and reactivity of its transformations.[4][5] This guide provides an in-depth exploration of its primary applications, reaction mechanisms, and detailed protocols for its use in the synthesis of pharmaceutical intermediates.
Core Synthetic Applications & Mechanistic Insights
The reactivity of this compound is dominated by its allylic halide nature. This functionality is a linchpin for creating new carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in the construction of drug candidates.
Nucleophilic Allylic Substitution: A Gateway to Diverse Functionality
One of the most direct applications of this compound is in allylic alkylation reactions. It serves as a potent electrophile that readily reacts with a wide range of nucleophiles. This reaction is a cornerstone for forging new C-O, C-N, and C-S bonds, introducing the 2-phenylallyl group into potential therapeutic agents.[6]
Mechanistic Rationale:
The reaction typically proceeds via an S_N_2 mechanism, especially with soft, less-hindered nucleophiles. In this pathway, the nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion in a single concerted step. Aprotic polar solvents, such as acetone or DMF, are often employed to facilitate this type of reaction.[7] The high reactivity is attributed to the allylic position of the leaving group, which lowers the energy of the transition state.
Application in Bioactive Molecule Synthesis:
This methodology is particularly valuable for synthesizing derivatives of phenols, anilines, and thiols. For instance, reacting this compound with substituted phenols in the presence of a mild base like potassium carbonate (K₂CO₃) yields aryl allyl ethers.[7] These structures are precursors to a variety of heterocyclic systems or can be explored for their own biological activities. Studies on analogous compounds have shown that the resulting molecules can exhibit significant antibacterial or antiurease effects.[7][8]
Protocol 1: General Procedure for Nucleophilic Allylation of a Phenol
Materials and Reagents:
-
This compound
-
Substituted Phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add this compound (1.1 eq.) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired aryl allyl ether.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The formation of new carbon-carbon bonds is the backbone of pharmaceutical synthesis. This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.[3][9] These reactions enable the coupling of the 2-phenylallyl fragment with a wide array of other organic moieties, facilitating the rapid construction of complex molecular skeletons.
Mechanistic Rationale (Suzuki Coupling):
The Suzuki reaction, which couples an organoboron reagent with an organic halide, is a powerful tool in this context. The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Application in Bioactive Molecule Synthesis:
This approach is highly effective for synthesizing 1,3-diarylpropene derivatives, which are analogues of biologically significant compounds like stilbenoids (e.g., resveratrol).[10] By coupling this compound with various arylboronic acids, chemists can generate libraries of compounds for screening against therapeutic targets, such as cancer cell lines.[10] The reaction conditions can be tuned to achieve high yields and stereoselectivity.
Protocol 2: Representative Suzuki Cross-Coupling Reaction
Materials and Reagents:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), aqueous solution
-
Solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen solvent.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using a freeze-pump-thaw cycle (3x). This is critical to prevent oxidation of the Pd(0) catalyst.
-
Reagent Addition: Add the aqueous base solution (e.g., 2M K₂CO₃, 2.0 eq.) via syringe.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring for 6-24 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to isolate the coupled product.
Synthesis of the Reagent: Allylic Bromination
Understanding the synthesis of this compound itself provides valuable context. It is typically prepared from 2-phenyl-1-propene via a radical allylic bromination reaction.[11]
Mechanistic Rationale:
The reagent of choice for this transformation is N-Bromosuccinimide (NBS). Using NBS is crucial because it provides a low, steady concentration of molecular bromine (Br₂), which favors the radical substitution pathway over the competing electrophilic addition of bromine across the double bond.[5][12] The reaction is initiated by light or a radical initiator (e.g., AIBN or benzoyl peroxide) and proceeds through a resonance-stabilized allylic radical, ensuring selectivity for the allylic C-H bond.[12]
Summary of Applications and Reaction Parameters
The versatility of this compound allows for its use in various synthetic contexts. The choice of reaction conditions is critical for achieving the desired outcome.
| Application Type | Key Reagents | Typical Solvents | Temperature (°C) | Purpose in Drug Synthesis |
| Nucleophilic Alkylation | Phenols, Amines, Thiols, K₂CO₃ | Acetone, DMF | 25 - 60 | Introduction of functional linkers (ethers, amines) |
| Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄, K₂CO₃ | Toluene, Dioxane/H₂O | 80 - 110 | C-C bond formation, synthesis of biaryl structures |
| Heck Coupling | Alkenes, Pd(OAc)₂, PPh₃, Et₃N | DMF, Acetonitrile | 80 - 120 | Synthesis of substituted alkenes, stilbene analogues |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | THF, Et₃N | 25 - 70 | C-C bond formation, synthesis of aryl alkynes |
Conclusion
This compound is a high-value synthetic intermediate whose reactivity is centered on its activated allylic bromide moiety. Its application in nucleophilic substitution and palladium-catalyzed cross-coupling reactions provides robust and flexible pathways for the synthesis of complex molecules. For researchers and drug development professionals, a thorough understanding of its reaction mechanisms and optimal protocols is key to leveraging its full potential in the creation of novel pharmaceutical agents. The ability to strategically introduce the 2-phenylallyl scaffold continues to make it a relevant and powerful tool in the synthetic chemist's arsenal.
References
- 1. This compound | 3360-54-1 [sigmaaldrich.com]
- 2. This compound | C9H9Br | CID 234998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]
- 5. 3.2 Reactions of Allyl System – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Allyl bromide - Wikipedia [en.wikipedia.org]
- 7. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: (3-Bromoprop-1-en-2-yl)benzene as a Versatile Synthon for Bioactive Heterocycles
Introduction: Unlocking the Synthetic Potential of a Key Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocycles are core structures in a vast number of pharmaceuticals and biologically active natural products, owing to their unique ability to engage with biological targets.[1] Within the synthetic chemist's toolkit, (3-Bromoprop-1-en-2-yl)benzene, also known as 2-phenylallyl bromide, emerges as a highly versatile and reactive building block.[2][3][4][5] Its structure, featuring a reactive allylic bromide and a vinyl group conjugated to a phenyl ring, offers multiple avenues for the construction of diverse and complex heterocyclic scaffolds. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for the synthesis of bioactive nitrogen-, oxygen-, and sulfur-containing heterocycles.
The strategic importance of this reagent lies in its capacity to participate in a variety of powerful bond-forming reactions, including cycloadditions, palladium-catalyzed cross-couplings, and nucleophilic substitutions.[6] These reactions, when strategically employed, allow for the efficient assembly of five-, six-, and even larger-membered heterocyclic rings, which are prevalent in numerous therapeutic agents.[7][8] This document is intended for researchers and scientists in the field of drug development, offering both a conceptual framework and practical, actionable protocols to leverage the full potential of this compound in the quest for new bioactive molecules.
Core Synthetic Strategies: A Mechanistic Overview
The reactivity of this compound can be harnessed through several key synthetic strategies. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
Cycloaddition Reactions: Building Rings with Precision
Cycloaddition reactions are powerful tools for the construction of cyclic compounds in a single step, often with high stereocontrol.[9][10] The vinyl group of this compound can act as a 2π component in various cycloaddition reactions.
-
[3+2] Cycloadditions: This class of reactions, particularly 1,3-dipolar cycloadditions, is highly effective for the synthesis of five-membered heterocycles.[11] For instance, the reaction with azomethine ylides can generate substituted pyrrolidines, a common scaffold in bioactive molecules. The reaction proceeds through a concerted mechanism, where the highest occupied molecular orbital (HOMO) of the 1,3-dipole interacts with the lowest unoccupied molecular orbital (LUMO) of the vinyl group of this compound.
-
[4+2] Cycloadditions (Diels-Alder Reactions): While less common for this specific substrate as a dienophile, derivatization of the vinyl group can enhance its reactivity in Diels-Alder reactions, leading to the formation of six-membered rings.[12]
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations.[13][14][15] Reactions like Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide range of substituents, which can then participate in subsequent cyclization steps to form heterocycles.[13][16][17]
The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation (in Suzuki and related couplings) or migratory insertion (in Heck coupling), and finally reductive elimination to yield the product and regenerate the catalyst.[13] This strategy is particularly useful for synthesizing benzo-fused heterocycles.[16][18]
Nucleophilic Substitution and Annulation: A Direct Approach to Heterocycle Formation
The allylic bromide in this compound is highly susceptible to nucleophilic attack. This reactivity can be exploited in two main ways for heterocycle synthesis:
-
Direct Substitution followed by Cyclization: A bifunctional nucleophile can first displace the bromide, and then a subsequent intramolecular reaction leads to ring closure. For example, reaction with an amino alcohol can lead to the formation of morpholine derivatives.
-
Annulation Reactions: In a one-pot process, a nucleophile can add to the vinyl system, followed by an intramolecular cyclization with displacement of the bromide. This is a common strategy for the synthesis of various five- and six-membered heterocycles.[19][20]
Experimental Protocols and Applications
The following sections provide detailed, step-by-step protocols for the synthesis of specific classes of bioactive heterocycles using this compound.
Protocol 1: Synthesis of Phenyl-Substituted Pyrrolidines via [3+2] Cycloaddition
Rationale: This protocol utilizes a 1,3-dipolar cycloaddition reaction between this compound and an in situ generated azomethine ylide. Pyrrolidine scaffolds are present in numerous antiviral and anticancer agents.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| This compound | 197.07 | 1.0 g | 5.07 mmol |
| Sarcosine methyl ester HCl | 155.60 | 0.87 g | 5.58 mmol |
| Benzaldehyde | 106.12 | 0.59 g | 5.58 mmol |
| Triethylamine | 101.19 | 1.13 g | 11.16 mmol |
| Toluene | - | 50 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 5.07 mmol), sarcosine methyl ester hydrochloride (0.87 g, 5.58 mmol), and benzaldehyde (0.59 g, 5.58 mmol).
-
Add toluene (50 mL) to the flask.
-
Add triethylamine (1.13 g, 11.16 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove triethylamine hydrochloride salt and wash the solid with a small amount of toluene.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired phenyl-substituted pyrrolidine.
Self-Validation:
-
Reaction Monitoring: TLC analysis should show the consumption of the starting materials and the appearance of a new, less polar spot corresponding to the product.
-
Product Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the vinyl protons of the starting material and the appearance of new aliphatic protons in the pyrrolidine ring are key spectroscopic indicators.
Protocol 2: Synthesis of a Dihydrobenzofuran Derivative via Palladium-Catalyzed Annulation
Rationale: This protocol describes a palladium-catalyzed intramolecular Heck-type reaction. A phenol is first allylated with this compound, and the resulting ether undergoes a Pd-catalyzed cyclization to form a dihydrobenzofuran. Dihydrobenzofurans are found in a variety of natural products with interesting biological activities.[18]
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| 2-Iodophenol | 220.01 | 1.12 g | 5.07 mmol |
| This compound | 197.07 | 1.0 g | 5.07 mmol |
| K₂CO₃ | 138.21 | 1.40 g | 10.14 mmol |
| Pd(OAc)₂ | 224.50 | 0.11 g | 0.05 mmol |
| PPh₃ | 262.29 | 0.27 g | 0.10 mmol |
| Acetonitrile | - | 50 mL | - |
Procedure:
-
Allylation: To a 100 mL round-bottom flask, add 2-iodophenol (1.12 g, 5.07 mmol), this compound (1.0 g, 5.07 mmol), and potassium carbonate (1.40 g, 10.14 mmol) in acetonitrile (30 mL).
-
Reflux the mixture for 6 hours. Monitor the reaction by TLC until the 2-iodophenol is consumed.
-
Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure. The crude allylic ether can be used in the next step without further purification.
-
Cyclization: To the crude allylic ether, add palladium(II) acetate (0.11 g, 0.05 mmol), triphenylphosphine (0.27 g, 0.10 mmol), and fresh acetonitrile (20 mL).
-
Add potassium carbonate (1.40 g, 10.14 mmol) and reflux the mixture for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the dihydrobenzofuran derivative.
Self-Validation:
-
Spectroscopic Analysis: In the ¹H NMR of the final product, the disappearance of the vinyl proton signals and the appearance of signals corresponding to the dihydrofuran ring are expected. Mass spectrometry will confirm the molecular weight of the cyclized product.
Protocol 3: Synthesis of Phenyl-Substituted Thiolane via Nucleophilic Substitution and Radical Cyclization
Rationale: This protocol involves an initial S-alkylation of a thiol with this compound, followed by a radical-initiated intramolecular cyclization to form a five-membered sulfur heterocycle. Thiolane derivatives have shown promise as enzyme inhibitors.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| Thiophenol | 110.18 | 0.56 g | 5.07 mmol |
| This compound | 197.07 | 1.0 g | 5.07 mmol |
| Sodium Hydride (60% in oil) | 40.00 | 0.22 g | 5.58 mmol |
| AIBN | 164.21 | 0.08 g | 0.51 mmol |
| THF (anhydrous) | - | 40 mL | - |
| Benzene (anhydrous) | - | 50 mL | - |
Procedure:
-
S-Alkylation: To a flame-dried 100 mL flask under a nitrogen atmosphere, add anhydrous THF (20 mL) and sodium hydride (0.22 g, 5.58 mmol).
-
Cool the suspension to 0 °C and add thiophenol (0.56 g, 5.07 mmol) dropwise.
-
Stir for 30 minutes at 0 °C, then add a solution of this compound (1.0 g, 5.07 mmol) in THF (20 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction carefully with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude sulfide.
-
Radical Cyclization: Dissolve the crude sulfide in anhydrous benzene (50 mL) in a flask equipped with a reflux condenser.
-
Add AIBN (0.08 g, 0.51 mmol) and heat the mixture to reflux for 8 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the product by column chromatography (silica gel, hexane) to afford the phenyl-substituted thiolane.
Self-Validation:
-
Reaction Intermediate: The formation of the intermediate sulfide can be confirmed by ¹H NMR, showing the characteristic signals of both the phenylallyl and thiophenyl moieties.
-
Final Product: The ¹H NMR of the final product will show the disappearance of the vinyl protons and the appearance of new aliphatic signals corresponding to the thiolane ring.
Bioactivity of Synthesized Heterocycles
The heterocyclic scaffolds synthesized from this compound are prevalent in a wide range of biologically active compounds.
-
Nitrogen Heterocycles: Pyrrolidines and their derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.[7][8] The phenyl substitution can enhance lipophilicity and π-stacking interactions with biological targets.
-
Oxygen Heterocycles: Dihydrobenzofurans are core structures in many natural products and pharmaceuticals with antifungal, anti-inflammatory, and neuroprotective activities.[18][21]
-
Sulfur Heterocycles: Sulfur-containing heterocycles are known for their diverse pharmacological properties, including antimicrobial and antitumor activities.[22][23][24][25] The introduction of a phenyl group can modulate the biological activity of the thiolane ring.
The synthesized compounds from the provided protocols can serve as a library for screening against various biological targets. Further structural modifications, enabled by the versatility of the starting material, can lead to the optimization of lead compounds.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of bioactive heterocycles. Its unique combination of a reactive allylic bromide and a vinyl group allows for the application of diverse synthetic strategies, including cycloaddition, palladium-catalyzed cross-coupling, and nucleophilic substitution/annulation reactions. The protocols detailed in this guide provide a practical framework for researchers to explore the synthetic potential of this reagent and to generate novel heterocyclic compounds for drug discovery and development. The ability to efficiently construct complex molecular architectures from a readily available starting material underscores the importance of strategic synthetic planning in medicinal chemistry.
References
- 1. ijnrd.org [ijnrd.org]
- 2. rsc.org [rsc.org]
- 3. PubChemLite - this compound (C9H9Br) [pubchemlite.lcsb.uni.lu]
- 4. This compound | C9H9Br | CID 234998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Buy [(1E)-3-bromoprop-1-en-1-yl]benzene | 26146-77-0 | 95 [smolecule.com]
- 7. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities [mdpi.com]
- 8. chemrj.org [chemrj.org]
- 9. Cycloaddition - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nobelprize.org [nobelprize.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Palladium-catalyzed cascade reactions of 1-(3-arylprop-2-ynyloxy)-2-bromo benzene derivatives with organoboron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.org [mdpi.org]
- 18. Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-Heterocycle synthesis [organic-chemistry.org]
- 20. S-Heterocycle synthesis [organic-chemistry.org]
- 21. iajpr.com [iajpr.com]
- 22. quod.lib.umich.edu [quod.lib.umich.edu]
- 23. arkat-usa.org [arkat-usa.org]
- 24. researchgate.net [researchgate.net]
- 25. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes and Protocols: (3-Bromoprop-1-en-2-yl)benzene as a Versatile Precursor for Advanced Polymer Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthesis and polymerization of (3-Bromoprop-1-en-2-yl)benzene, a functionalized styrenic monomer. We present detailed protocols for its polymerization via Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique, to yield well-defined polymers with predictable molecular weights and low dispersities. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis of functional polymers with potential for post-polymerization modification and various advanced applications.
Introduction: The Potential of this compound in Polymer Chemistry
This compound, also known as [1-(bromomethyl)vinyl]benzene, is a versatile monomer for the synthesis of functional polymers.[1] Its structure, featuring a polymerizable vinyl group and a reactive allylic bromide, makes it an attractive building block for creating polymers with pendant functional groups. These pendant groups can serve as reactive sites for a variety of post-polymerization modifications, allowing for the tailoring of polymer properties for specific applications.[2][3]
The styrenic backbone of the resulting polymer provides desirable physical properties such as thermal stability and mechanical strength, characteristic of polystyrene and its derivatives.[4][5] The introduction of the bromomethyl group opens up possibilities for nucleophilic substitution reactions, enabling the attachment of a wide range of functional moieties. This makes poly(this compound) a valuable precursor for materials used in drug delivery, polymer supports for catalysts, and functional coatings.[2][6]
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for the polymerization of functional styrenic monomers like this compound. ATRP allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions, which are crucial for many advanced applications.
Monomer Synthesis and Characterization
While this compound is commercially available from various suppliers, a representative synthesis from 2-phenyl-1-propene is presented here for informational purposes.
Synthesis of this compound
A common method for the synthesis of this compound involves the allylic bromination of 2-phenyl-1-propene. A detailed, generalized experimental protocol for radical bromination is available in the literature.
Spectroscopic Characterization
The structure of this compound can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.47 | d | 2H, Ar-H |
| 7.37 – 7.28 | m | 3H, Ar-H | |
| 5.53 | s | 1H, =CH₂ | |
| 5.45 | s | 1H, =CH₂ | |
| 4.35 | s | 2H, -CH₂Br | |
| ¹³C NMR | 144.2 | C (quaternary, aromatic) | |
| 137.5 | C (quaternary, vinyl) | ||
| 128.4 | CH (aromatic) | ||
| 128.2 | CH (aromatic) | ||
| 126.0 | CH (aromatic) | ||
| 117.1 | =CH₂ | ||
| 34.1 | -CH₂Br |
Polymerization of this compound via Atom Transfer Radical Polymerization (ATRP)
This section provides a detailed, representative protocol for the polymerization of this compound using ATRP. The conditions are based on established procedures for the ATRP of styrenic monomers.
Rationale for Experimental Choices
-
Initiator: Ethyl α-bromoisobutyrate (EBiB) is a common and efficient initiator for the ATRP of styrenes. The bromine atom is readily transferred to the copper catalyst to initiate polymerization.
-
Catalyst System: A copper(I) bromide (CuBr) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) complex is a highly active and versatile catalyst system for ATRP. PMDETA is a tridentate ligand that forms a soluble and active complex with CuBr.
-
Solvent: Anisole is a suitable solvent for the polymerization of styrenic monomers, as it is relatively non-polar and has a boiling point that allows for reactions at elevated temperatures.
-
Temperature: A reaction temperature of 90 °C is typically used for the ATRP of styrenes to ensure a reasonable polymerization rate while maintaining good control over the polymerization.
Experimental Workflow Diagram
Caption: Experimental workflow for the ATRP of this compound.
Detailed Protocol for ATRP
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
-
Basic alumina
-
Methanol
-
Schlenk flask
-
Magnetic stir bar
-
Syringes
-
Rubber septa
-
Vacuum line
-
Oil bath
Procedure:
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).
-
Add this compound (e.g., 1.97 g, 10 mmol) and anisole (e.g., 2 mL).
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Perform three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
-
Initiation:
-
While stirring, add PMDETA (e.g., 20.9 µL, 0.1 mmol) via syringe.
-
Add EBiB (e.g., 14.7 µL, 0.1 mmol) via syringe to initiate the polymerization.
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at 90 °C.
-
Allow the polymerization to proceed for the desired time. Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.
-
-
Work-up and Purification:
-
Terminate the polymerization by cooling the flask to room temperature and exposing the reaction mixture to air.
-
Dilute the mixture with a small amount of a suitable solvent (e.g., THF).
-
Pass the solution through a short column of basic alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the filtered solution dropwise into a large volume of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Table 2: Representative Reaction Conditions for ATRP
| Entry | [Monomer]:[Initiator]:[CuBr]:[PMDETA] | Solvent | Temp (°C) | Time (h) |
| 1 | 100:1:1:1 | Anisole | 90 | 4 |
| 2 | 200:1:1:1 | Anisole | 90 | 8 |
Polymer Characterization
The resulting poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the monomer conversion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature of the polymer.[4][5][7][8]
Potential Applications and Post-Polymerization Modification
The pendant allylic bromide groups in poly(this compound) are versatile handles for a wide range of post-polymerization modifications.[2] This allows for the creation of a library of functional polymers from a single precursor.
Post-Polymerization Modification Pathways
Caption: Potential post-polymerization modification pathways for poly(this compound).
Fields of Application
-
Drug Delivery: The functionalized polymers can be used to conjugate drugs for targeted delivery.
-
Biomaterials: Polymers with tailored surface properties can be developed for biomedical applications.[2]
-
Catalysis: The polymer can serve as a support for catalysts, facilitating their recovery and reuse.
-
Coatings and Adhesives: The reactive groups can be utilized for cross-linking to form robust coatings and adhesives.
Conclusion
This compound is a valuable monomer for the synthesis of well-defined functional polymers using controlled radical polymerization techniques like ATRP. The resulting polymers, possessing reactive pendant bromomethyl groups, offer a versatile platform for post-polymerization modification, enabling the creation of a wide range of advanced materials with tailored properties for various applications. This guide provides a foundational understanding and practical protocols for researchers to explore the potential of this promising monomer in their respective fields.
References
- 1. This compound | CAS 3360-54-1 | Sun-shinechem [sun-shinechem.com]
- 2. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. openaccess.selcuk.edu.tr [openaccess.selcuk.edu.tr]
- 5. mdpi.com [mdpi.com]
- 6. "Synthesis, Characterization, and Kinetic Study of Functional Polystyre" by Fatih Dogan, İsmet Kaya et al. [scholarsmine.mst.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of 2-Phenylallylmagnesium Bromide via Grignard Reaction
Introduction
The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility.[1] This application note provides a detailed protocol for the preparation of 2-phenylallylmagnesium bromide, a valuable Grignard reagent, from its corresponding precursor, (3-Bromoprop-1-en-2-yl)benzene. This allylic Grignard reagent serves as a potent nucleophile for the introduction of the 2-phenylallyl moiety into a wide array of organic molecules, finding applications in the synthesis of complex natural products, pharmaceutical intermediates, and novel materials.[2]
The synthesis of allylic Grignard reagents requires careful control of reaction conditions to mitigate potential side reactions, such as Wurtz-type homocoupling.[3] This protocol has been designed to optimize the formation of the desired organometallic species by addressing critical parameters including solvent purity, magnesium activation, and temperature control.
Materials and Apparatus
Reagents
| Reagent | Formula | MW ( g/mol ) | CAS Number | Key Hazards |
| This compound | C₉H₉Br | 197.07 | 3360-54-1 | Irritant, Lachrymator |
| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | Flammable solid |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly flammable, Peroxide former |
| Iodine (I₂) | I₂ | 253.81 | 7553-56-2 | Harmful, Irritant |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Highly flammable, Peroxide former |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 12125-02-9 | Irritant |
Apparatus
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Schlenk line (optional, for advanced inert atmosphere techniques)[4]
-
Syringes and needles
-
Drying tube (filled with CaCl₂ or Drierite)
-
Ice-water bath
-
Glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)
Experimental Protocol
Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-phenylallylmagnesium bromide.
Step-by-Step Procedure
1. Apparatus Setup and Magnesium Activation:
-
Rationale: Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[5] All glassware must be scrupulously dried to prevent quenching of the reagent.
-
Procedure:
-
Thoroughly clean all glassware and dry in an oven at 120 °C for at least 4 hours, or flame-dry under a stream of inert gas.
-
Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Place a magnetic stir bar in the flask.
-
Equip the top of the condenser with a drying tube or connect to an inert gas line.
-
Weigh 1.2 equivalents of magnesium turnings and add them to the reaction flask.
-
Add a single crystal of iodine to the flask.[6]
-
Gently heat the flask with a heat gun under a slow stream of inert gas until the iodine sublimes and deposits a purple layer on the magnesium turnings. This process etches the passivating magnesium oxide layer.
-
Allow the flask to cool to room temperature under the inert atmosphere.
-
2. Grignard Reagent Formation:
-
Rationale: The initiation of the Grignard reaction is often the most critical step. A small amount of the halide is added first to confirm the reaction has started before adding the bulk of the material. The reaction is exothermic and requires controlled addition to maintain a gentle reflux.
-
Procedure:
-
Add anhydrous diethyl ether to the flask, sufficient to cover the magnesium turnings.
-
Prepare a solution of 1.0 equivalent of this compound in anhydrous diethyl ether in the dropping funnel.
-
Add approximately 10% of the bromide solution to the stirred magnesium suspension.
-
Observe the reaction mixture. Initiation is indicated by the disappearance of the iodine color, the formation of a cloudy/gray solution, and spontaneous gentle boiling of the ether.[7] If the reaction does not initiate, gentle warming with a heating mantle or sonication in an ultrasonic bath may be necessary.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a steady but controlled reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium.
-
3. Work-up:
-
Rationale: The work-up procedure is designed to quench any unreacted Grignard reagent and to protonate any alkoxide byproducts that may have formed. A saturated aqueous solution of ammonium chloride is a mild acid source that minimizes potential side reactions with the desired product.
-
Procedure:
-
Cool the reaction mixture in an ice-water bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction. This process is exothermic and may cause vigorous bubbling.
-
Continue adding the ammonium chloride solution until the bubbling ceases and two clear layers are formed.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
The resulting solution of 2-phenylallylmagnesium bromide is typically used directly in subsequent reactions. For characterization or storage, the solvent can be carefully removed under reduced pressure, although the reagent is best used fresh.
-
Results and Discussion
Reaction Mechanism
The formation of a Grignard reagent is believed to proceed through a single-electron transfer (SET) mechanism at the surface of the magnesium metal.
Caption: Simplified mechanism of Grignard reagent formation.
Expected Yield and Purity
The yield of Grignard reagent formation is typically high, often in the range of 80-95%, assuming strictly anhydrous conditions are maintained. The purity of the resulting Grignard solution can be assessed by titration methods. A common side reaction is the Wurtz coupling of the allylic bromide, which leads to the formation of a dimeric byproduct. This can be minimized by slow addition of the bromide and maintaining a dilute solution.
| Parameter | Expected Value |
| Yield | 80-95% (Titrated) |
| Appearance | Gray to brownish solution |
| Major Byproduct | 2,5-diphenyl-1,5-hexadiene |
Characterization
The formation of the Grignard reagent can be confirmed by reacting an aliquot with an electrophile, such as a ketone or aldehyde, and characterizing the resulting alcohol by NMR or GC-MS. Direct characterization of the Grignard reagent by NMR spectroscopy is also possible but requires specialized techniques.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Inactive magnesium surface due to oxide layer; presence of moisture. | Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Add a few drops of 1,2-dibromoethane as an entrainment agent.[7] Ensure all glassware is meticulously dried. |
| Low yield of Grignard reagent | Wurtz coupling side reaction; impure reagents. | Add the this compound solution slowly to the magnesium suspension. Use freshly distilled and dried solvents and reagents. |
| Formation of a large amount of solid precipitate | Schlenk equilibrium shifting to form R₂Mg and MgX₂. | This is a normal phenomenon, especially in diethyl ether. The use of THF can sometimes result in a more homogeneous solution.[1] |
| Vigorous, uncontrolled reaction | Too rapid addition of the alkyl halide. | Immediately cool the reaction flask in an ice-water bath and stop the addition of the halide until the reaction is under control.[4] |
Safety Precautions
-
Fire Hazard: Diethyl ether and THF are extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.
-
Exothermic Reaction: The formation of a Grignard reagent is highly exothermic and can lead to a runaway reaction if the addition of the halide is not carefully controlled. An ice-water bath should be readily available for cooling.
-
Moisture Sensitivity: Grignard reagents react violently with water. Ensure all equipment is dry and the reaction is protected from atmospheric moisture.[5]
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile) must be worn at all times.[4]
References
Application Note: A Guide to the Scale-Up Synthesis of (3-Bromoprop-1-en-2-yl)benzene Derivatives for Pharmaceutical Applications
Abstract
(3-Bromoprop-1-en-2-yl)benzene derivatives are pivotal intermediates in the pharmaceutical industry, serving as versatile synthons for constructing complex molecular architectures in active pharmaceutical ingredients (APIs). Transitioning their synthesis from laboratory scale to industrial production presents significant challenges related to process safety, reaction selectivity, and scalability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and safe scale-up of these valuable compounds. We delve into the causality behind strategic synthetic choices, emphasizing the well-established radical allylic bromination of 2-arylpropenes with N-Bromosuccinimide (NBS). This guide integrates principles of Quality by Design (QbD) and Process Analytical Technology (PAT) to ensure a controlled, efficient, and safe manufacturing process. Detailed protocols, process safety analyses, and optimization strategies are presented to facilitate a seamless transition from bench to pilot plant.
Introduction: Strategic Importance and Scale-Up Hurdles
The this compound moiety, characterized by a reactive allylic bromide, is a key building block for introducing 2-arylallyl groups in drug candidates. Its utility spans various therapeutic areas, where it facilitates the creation of crucial carbon-carbon and carbon-heteroatom bonds. However, the inherent reactivity of allylic bromides poses considerable challenges during scale-up. These include:
-
Thermal Instability: The target molecules and reaction intermediates can be thermally labile.
-
Competing Reactions: Side reactions such as electrophilic addition to the double bond or bromination of the aromatic ring can significantly reduce yield and purity.[1]
-
Safety Hazards: Brominating agents are often corrosive and toxic, and the reactions can be highly exothermic, posing a risk of thermal runaway.[2][3]
To navigate these challenges, a modern approach grounded in Quality by Design (QbD) is essential. QbD is a systematic methodology that begins with predefined objectives and emphasizes process understanding and control.[4][5] By identifying Critical Quality Attributes (CQAs) of the final product and the Critical Process Parameters (CPPs) that affect them, a robust "design space" can be established, ensuring consistent quality.[6][7] This framework is powerfully enabled by Process Analytical Technology (PAT), which involves real-time monitoring and control of CPPs to ensure the process remains within its validated state.[8][9][10]
Synthetic Strategies for Scale-Up
While several synthetic routes exist, the radical-mediated allylic bromination of 2-arylpropene precursors using N-Bromosuccinimide (NBS) is often the most viable for industrial scale.
Preferred Route: Radical Allylic Bromination of 2-Arylpropenes
This method is favored for its selectivity and use of a solid, manageable bromine source. The starting materials, 2-arylpropenes, can be readily synthesized via Grignard reaction between an appropriate arylmagnesium bromide and acetone, followed by dehydration, or through a Wittig reaction.
-
Mechanism: The reaction proceeds via a free-radical chain mechanism.[11]
-
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) or UV light generates a bromine radical (Br•) from a trace amount of Br₂.
-
Propagation: The Br• radical abstracts a hydrogen atom from the allylic position of the 2-arylpropene, forming a resonance-stabilized 2-arylallyl radical. This radical then reacts with a molecule of Br₂ to yield the desired product and another Br• radical, which continues the chain.
-
The Role of NBS: The key to selectivity is maintaining a very low concentration of molecular bromine (Br₂) in the reaction mixture, which suppresses the competing ionic electrophilic addition across the double bond.[1][12] NBS serves this purpose perfectly; it reacts with the HBr byproduct from the propagation step to regenerate Br₂, ensuring a controlled, low-level supply.[13]
-
-
Causality Behind Experimental Choices:
-
Reagent: NBS is preferred over liquid bromine because it is a crystalline solid that is safer to handle and allows for precise control over the Br₂ concentration.[2][14]
-
Solvent: Historically, carbon tetrachloride (CCl₄) was used, but due to its toxicity and environmental impact, it has been replaced.[15] Acetonitrile is a common alternative, though careful safety screening is required as incompatibilities between NBS and some solvents (like DMF or THF) can lead to hazardous thermal decomposition.[16][17][18]
-
Initiation: While photochemical initiation is effective, chemical initiators like AIBN or Vazo® catalysts are often more practical and reproducible at scale.
-
Alternative Route: Dehydrative Bromination of 2-Arylallyl Alcohols
This route involves the synthesis of a 2-aryl-2-propen-1-ol intermediate, which is then converted to the bromide.[19] The alcohol can be prepared by reacting a suitable aryl Grignard reagent with acrolein or by other standard methods.
-
Mechanism: The alcohol's hydroxyl group is a poor leaving group. Therefore, it must first be activated, typically by protonation with a strong acid (like HBr) or by reaction with an agent like phosphorus tribromide (PBr₃).[20][21] This is followed by a nucleophilic substitution (SN1 or SN2) by the bromide ion.
-
Scale-Up Considerations: This method often involves highly corrosive reagents (HBr, PBr₃) and can generate significant aqueous waste streams, complicating work-up and equipment requirements. While viable, it is often less favored than the NBS route for large-scale campaigns unless the alcohol precursor is readily and economically available.
Strategic Comparison of Routes
| Feature | Radical Bromination with NBS | Dehydrative Bromination |
| Safety | Safer bromine source (solid NBS). Potential for thermal runaway requires careful control.[17] | Uses highly corrosive liquid reagents (HBr, PBr₃). |
| Selectivity | High for allylic position with proper control.[11] | Can be prone to rearrangements and elimination side reactions. |
| Atom Economy | Moderate; succinimide is a major byproduct. | Generally lower due to the nature of the reagents. |
| Work-up | Filtration of succinimide byproduct; solvent extraction. | Aqueous quench and neutralization; significant waste.[20] |
| Scalability | Excellent, especially with flow chemistry.[22][23] | Moderate; requires corrosion-resistant equipment. |
Process Safety and Hazard Analysis
Scaling up bromination reactions necessitates a rigorous safety assessment. Reactions involving NBS are exothermic and can pose a significant risk if not properly controlled.[2]
-
Thermal Hazards of NBS: The decomposition of NBS, particularly in certain solvents like DMF, can be autocatalytic and lead to a thermal runaway.[16][17] Reaction calorimetry (RC1) and adiabatic calorimetry (e.g., ARC, ARSST) studies are mandatory during process development to determine:
-
Heat of reaction (ΔHrxn)
-
Maximum Temperature of Synthesis Reaction (MTSR)
-
Adiabatic temperature rise (ΔTad)
-
Time to Maximum Rate under adiabatic conditions (TMRad)
-
-
Mitigation Strategies:
-
Engineering Controls: Utilize jacketed reactors with sufficient cooling capacity. Employ a semi-batch process where the limiting reagent (often NBS) is added at a controlled rate to manage heat evolution.
-
Solvent Selection: Choose a solvent with a favorable thermal profile and a boiling point high enough to allow for a safe operating window but low enough to act as a heat sink via reflux cooling in an emergency.
-
Continuous Flow Chemistry: This technology is exceptionally well-suited for hazardous reactions. By using small reactor volumes, flow chemistry provides superior heat and mass transfer, minimizes the quantity of hazardous material at any given time, and significantly reduces the risk of thermal runaway.[22][24][25][26]
-
Table 1: Hypothetical Reaction Calorimetry Data for NBS Bromination
| Parameter | Value | Significance |
| Heat of Reaction (ΔHrxn) | -150 kJ/mol | Highly exothermic; requires robust thermal management. |
| Specific Heat (Cp) | 1.8 J/g·K | Determines how much temperature will rise per unit of energy. |
| Adiabatic Temp. Rise (ΔTad) | 120 °C | Potential temperature increase if cooling is lost. A high value indicates a high risk. |
| Onset of Decomposition | 85 °C | Critical temperature threshold that must not be exceeded. |
| TMRad at 60°C | 18 hours | Time to runaway if cooling fails at the process temperature. Defines the window for corrective action. |
Detailed Scale-Up Protocol: Allylic Bromination using NBS
This protocol is designed for the synthesis of a generic this compound derivative from its corresponding 2-arylpropene on a pilot scale (e.g., 100 L reactor).
Pre-Execution Checklist & Equipment
-
Reactor: 100 L glass-lined or Hastelloy reactor, cleaned, dried, and inerted with nitrogen. Equipped with a calibrated jacket, overhead stirrer, reflux condenser, and temperature probes (in both reactor and jacket).
-
Addition Vessel: Calibrated vessel for controlled addition of NBS solution or solid.
-
Safety: Emergency quench solution (e.g., aqueous sodium bisulfite) readily available. All personnel equipped with appropriate PPE.
-
PAT Tools: In-situ FTIR or Raman probe for real-time reaction monitoring; automated sampler connected to an HPLC/UPLC system.[27]
Step-by-Step Protocol
-
Reactor Charging:
-
Charge the reactor with the 2-arylpropene starting material (1.0 eq).
-
Charge the chosen solvent (e.g., acetonitrile, ~10 volumes).
-
Begin agitation and heat the mixture to the target reaction temperature (e.g., 55-60 °C).
-
-
Initiator Addition:
-
Charge the radical initiator (e.g., AIBN, 0.02 eq).
-
-
Controlled NBS Addition (Critical Step):
-
Begin the controlled, semi-batch addition of N-Bromosuccinimide (1.05 - 1.1 eq). The addition rate must be dictated by the reactor's ability to remove the generated heat, maintaining the internal temperature within ±2 °C of the setpoint.
-
PAT Integration: Monitor the consumption of the starting material and the formation of the product in real-time using the in-situ probe or frequent automated HPLC analysis. The addition rate can be dynamically adjusted based on this data.[8]
-
-
Reaction Maturation:
-
After the NBS addition is complete, maintain the reaction at temperature for 1-3 hours.
-
Monitor the reaction for completion (e.g., <1% starting material remaining by HPLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the solid succinimide byproduct. Wash the filter cake with a small amount of the reaction solvent.
-
Transfer the filtrate to a second vessel. Quench any remaining reactive bromine species with an aqueous solution of sodium bisulfite.
-
Perform a phase separation. Wash the organic layer with water and then brine to remove residual water-soluble impurities.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action |
| Stalled Reaction | Inactive initiator; low temperature; moisture. | Add a fresh portion of initiator. Ensure temperature is at the setpoint. Verify anhydrous conditions. |
| Formation of Dibromide | High local concentration of Br₂; temperature too high. | Slow the NBS addition rate. Verify temperature control. |
| Ring Bromination | Reaction with activated aromatic systems. | Run the reaction at the lowest possible temperature that allows for initiation. Consider a different synthetic route if this is a major issue. |
Visualization of Key Processes
Overall Scale-Up Workflow
The following diagram illustrates the integration of process control and analytical technology throughout the scale-up campaign.
Caption: Integrated workflow for scale-up synthesis.
Radical Chain Mechanism
This diagram outlines the key steps in the selective allylic bromination process.
Caption: NBS-mediated radical chain mechanism.
Conclusion
The scale-up synthesis of this compound derivatives is a challenging yet manageable endeavor when approached with a modern, science-driven methodology. The radical bromination of 2-arylpropenes with NBS stands out as the most robust and scalable route. Success hinges on a deep understanding of the reaction mechanism, proactive hazard assessment through calorimetry, and precise process control. The integration of Quality by Design (QbD) principles and the implementation of Process Analytical Technology (PAT) are not merely regulatory expectations but are critical tools that enable a safe, efficient, and reproducible manufacturing process, ultimately accelerating the delivery of vital pharmaceutical agents.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. suru-chem.com [suru-chem.com]
- 4. Quality by Design (QbD) in API Manufacturing: A Practical Approach - Inke [inke.es]
- 5. Quality by Design in API process development | Hovione [hovione.com]
- 6. pharmtech.com [pharmtech.com]
- 7. gmp-compliance.org [gmp-compliance.org]
- 8. longdom.org [longdom.org]
- 9. What is PAT? | Bruker [bruker.com]
- 10. agilent.com [agilent.com]
- 11. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgosolver.com [orgosolver.com]
- 14. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 16. Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide | Hovione [hovione.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. 2-Phenyl-2-propen-1-ol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 20. prepchem.com [prepchem.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Application Notes & Protocols: Catalytic Reactions of (3-Bromoprop-1-en-2-yl)benzene
Introduction: The Synthetic Versatility of (3-Bromoprop-1-en-2-yl)benzene
This compound, also known as 2-phenylallyl bromide or [1-(bromomethyl)vinyl]benzene, is a valuable and reactive building block in modern organic synthesis.[1][2] Its structure, featuring a vinyl bromide moiety attached to a phenyl group, offers a rich landscape for catalytic transformations. The allylic nature of the bromide makes it a highly reactive electrophile, particularly in palladium-catalyzed cross-coupling reactions.[3][4] This guide provides an in-depth exploration of the key catalytic reactions involving this substrate, offering detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug development.
The strategic importance of this compound lies in its ability to introduce the 2-phenylallyl motif into a wide array of molecules. This structural unit is a precursor to various functional groups and is found in numerous biologically active compounds and materials. This document will focus on the most prevalent and synthetically useful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide.[5][6] For this compound, this reaction provides a powerful method to synthesize substituted 2-aryl-1-propenes, which are valuable intermediates.
Mechanistic Rationale
The catalytic cycle of the Suzuki reaction is a well-established sequence involving a palladium(0) active species.[7][8] The choice of catalyst, ligand, and base is critical for an efficient reaction.
-
Catalyst : A palladium(0) species is the active catalyst. It can be introduced directly, like Pd(PPh₃)₄, or generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂.[9]
-
Ligand : Phosphine ligands are crucial for stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For vinyl bromides, ligands like triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines can be effective.[9]
-
Base : The base plays a pivotal role in activating the organoboron reagent to facilitate transmetalation.[5][9] An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is commonly used.
The general mechanism involves three key steps:
-
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[7]
-
Transmetalation : The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide.[5]
-
Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[7]
Figure 1: Catalytic Cycle of Suzuki-Miyaura Coupling
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 1,1'- (prop-1-ene-2,1-diyl)dibenzene.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 197 mg).
-
Add phenylboronic acid (1.2 mmol, 146 mg).
-
Under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.03 mmol, 6.7 mg) and triphenylphosphine (0.06 mmol, 15.7 mg).
-
Add potassium carbonate (2.0 mmol, 276 mg).
-
Add a solvent mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 80-90°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | In situ generation of the active Pd(0) species.[9] |
| Boron Reagent | Phenylboronic acid | Readily available and stable coupling partner. |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation.[5] |
| Solvent | Toluene/Ethanol/H₂O | Biphasic system to dissolve both organic and inorganic reagents.[8] |
| Temperature | 80-90°C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
| Typical Yield | 75-90% | Dependent on purity of starting materials and reaction conditions. |
Heck Reaction: Vinylation of this compound
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for forming substituted alkenes.[10][11] It allows for the extension of the carbon framework by introducing a vinyl group, leading to the formation of conjugated diene systems.
Mechanistic Rationale
The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle.[10]
-
Catalyst : Palladium acetate (Pd(OAc)₂) is a common precatalyst.[10]
-
Ligand : Phosphine ligands like tri(o-tolyl)phosphine can be used to improve catalyst stability and activity.[12]
-
Base : A hindered amine base, such as triethylamine (Et₃N), is required to neutralize the HBr generated during the reaction and regenerate the Pd(0) catalyst.[10]
The key steps are:
-
Oxidative Addition : Pd(0) adds to the C-Br bond.
-
Alkene Insertion (Carbopalladation) : The alkene coordinates to the Pd(II) complex and inserts into the Pd-C bond.
-
β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated, forming the product and a palladium-hydride species.
-
Base-mediated Regeneration : The base reacts with the palladium-hydride species to regenerate the Pd(0) catalyst.
Figure 2: Catalytic Cycle of the Heck Reaction
Protocol: Heck Coupling of this compound with Styrene
Objective: To synthesize 1-phenyl-2-(1-phenylvinyl)ethene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 197 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).
-
Add anhydrous DMF (5 mL) via syringe.
-
Add styrene (1.5 mmol, 156 mg, 0.17 mL) followed by triethylamine (2.0 mmol, 202 mg, 0.28 mL).
-
Seal the tube and heat the mixture at 100°C for 12-18 hours.
-
After cooling, dilute the reaction mixture with diethyl ether (25 mL).
-
Wash with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography (silica gel, hexanes) to obtain the coupled product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A reliable and common palladium(II) precatalyst.[10] |
| Ligand | Tri(o-tolyl)phosphine | A bulky ligand that can promote catalyst activity.[12] |
| Base | Triethylamine (Et₃N) | Acts as a proton scavenger to regenerate the catalyst.[10] |
| Solvent | DMF | A polar aprotic solvent suitable for Heck reactions. |
| Temperature | 100°C | Higher temperatures are often required for less reactive bromides. |
| Typical Yield | 60-80% | Yields can be variable depending on substrate purity. |
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds through the coupling of a vinyl or aryl halide with a terminal alkyne.[13][14] This reaction is notable for its use of a dual-catalyst system, typically palladium and copper.[13]
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles.[13]
-
Palladium Cycle : Similar to other cross-coupling reactions, it starts with the oxidative addition of the Pd(0) catalyst to this compound.
-
Copper Cycle : The terminal alkyne reacts with the copper(I) co-catalyst in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex.
-
Reductive Elimination : The final step from the palladium center yields the alkyne product and regenerates the Pd(0) catalyst.
Modern protocols often employ copper-free conditions, which can be advantageous for sensitive substrates.[15]
Figure 3: Catalytic Cycles in Sonogashira Coupling
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Objective: To synthesize (3-phenylprop-2-yn-1-ylidene)dibenzene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask containing a stir bar, add this compound (1.0 mmol, 197 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the flask with an inert gas (argon) three times.
-
Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe.
-
Add phenylacetylene (1.1 mmol, 112 mg, 0.12 mL) dropwise at room temperature.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and wash with saturated ammonium chloride solution (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired coupled alkyne.
| Parameter | Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ | A stable and effective Pd(II) precatalyst. |
| Cu Co-catalyst | CuI | Facilitates the formation of the copper acetylide for transmetalation.[13] |
| Base/Solvent | Triethylamine (Et₃N) | Serves as both the base and a solvent. |
| Solvent | THF | Co-solvent to ensure solubility of all components. |
| Temperature | Room Temperature | The reaction is often efficient under mild conditions.[13] |
| Typical Yield | 80-95% | Generally a high-yielding reaction. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[16][17] It allows for the coupling of amines with aryl or vinyl halides.
Mechanistic Rationale
This reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle.[16][18]
-
Catalyst : A combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is typically required.[15] These ligands are crucial for promoting the reductive elimination step, which is often rate-limiting.
-
Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is necessary to deprotonate the amine, forming the amide that coordinates to the palladium center.[12]
The mechanism involves:
-
Oxidative Addition : Pd(0) inserts into the C-Br bond.
-
Amine Coordination and Deprotonation : The amine coordinates to the Pd(II) complex, and the base removes a proton to form a palladium-amido complex.
-
Reductive Elimination : The aryl group and the amino group are eliminated from the palladium center to form the C-N bond of the product and regenerate the Pd(0) catalyst.[16]
Figure 4: Catalytic Cycle of Buchwald-Hartwig Amination
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Objective: To synthesize 4-(2-phenylallyl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and XPhos (0.024 mmol, 11.4 mg) to a vial. Add anhydrous toluene (2 mL) and stir for 10 minutes to form the active catalyst.
-
In a separate oven-dried Schlenk tube, add sodium tert-butoxide (1.4 mmol, 135 mg).
-
Add this compound (1.0 mmol, 197 mg) to the Schlenk tube.
-
Remove the tube from the glovebox, and under a flow of argon, add anhydrous toluene (3 mL) and morpholine (1.2 mmol, 105 mg, 0.10 mL).
-
Add the prepared catalyst solution to the Schlenk tube via syringe.
-
Seal the tube and heat the reaction mixture at 100°C for 6-10 hours.
-
After cooling to room temperature, quench the reaction by adding water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography (silica gel, eluting with a hexane/ethyl acetate mixture) to isolate the desired arylamine.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A highly active catalyst system for C-N coupling.[15] |
| Amine | Morpholine | A common secondary amine used in this reaction. |
| Base | NaOt-Bu | A strong, non-nucleophilic base required for amine deprotonation.[12] |
| Solvent | Toluene | A non-polar solvent suitable for this transformation. |
| Temperature | 100°C | Ensures a reasonable reaction rate for the amination. |
| Typical Yield | 70-90% | Modern catalyst systems provide high yields. |
Conclusion
This compound is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse array of complex molecules. The protocols detailed in this guide for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions serve as a robust starting point for synthetic applications, enabling the construction of C-C and C-N bonds with high efficiency and selectivity. Mastery of these catalytic conditions is essential for professionals engaged in fine chemical synthesis and drug discovery.
References
- 1. This compound | C9H9Br | CID 234998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3360-54-1 [sigmaaldrich.com]
- 3. Tsuji-Trost Reaction [organic-chemistry.org]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig_reaction [chemeurope.com]
Application Notes and Protocols for the Functionalization of (3-Bromoprop-1-en-2-yl)benzene in Material Science
Introduction: Unlocking the Potential of a Versatile Monomer
(3-Bromoprop-1-en-2-yl)benzene, a substituted styrene monomer, presents a compelling platform for the synthesis of advanced functional polymers. Its unique bifunctionality, featuring a polymerizable vinyl group and a reactive benzylic bromide, enables the creation of well-defined polymeric architectures. The presence of the bromine atom provides a versatile handle for a wide array of post-polymerization modifications, allowing for the introduction of diverse chemical functionalities. This opens up possibilities for its application in fields ranging from drug delivery systems to advanced coatings and tailored surfaces.
This comprehensive guide provides detailed protocols for the controlled radical polymerization of this compound and the subsequent functionalization of the resulting polymers. We will delve into the causality behind experimental choices, offering insights honed from extensive experience in polymer synthesis and material science.
Part 1: Synthesis of Well-Defined Poly(this compound)
The key to harnessing the full potential of this compound lies in the ability to produce polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are the methods of choice for achieving this level of precision.[1]
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust and versatile method for the controlled polymerization of a wide range of monomers, including styrenes.[2] It relies on the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper(I) complex.
Diagram of ATRP Mechanism:
Caption: ATRP equilibrium between dormant and active polymer chains.
Protocol 1: ATRP of this compound
This protocol details the synthesis of poly(this compound) with a target degree of polymerization (DP) of 50.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 197.07 | 1971 | 10 | 50 |
| Ethyl α-bromoisobutyrate (EBiB) | 195.05 | 39 | 0.2 | 1 |
| Copper(I) bromide (CuBr) | 143.45 | 28.7 | 0.2 | 1 |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 173.30 | 34.7 | 0.2 | 1 |
| Anisole (solvent) | - | 5 mL | - | - |
Procedure:
-
Catalyst Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (28.7 mg, 0.2 mmol).
-
Oxygen Removal: Seal the flask, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.
-
Ligand and Monomer Addition: Add anisole (5 mL) and PMDETA (34.7 mg, 0.2 mmol) via a degassed syringe. Stir the mixture until a homogeneous green solution forms. Add this compound (1971 mg, 10 mmol) via a degassed syringe.
-
Initiation: Place the flask in a preheated oil bath at 90 °C. Once the temperature has stabilized, inject the initiator, ethyl α-bromoisobutyrate (39 mg, 0.2 mmol), to commence the polymerization.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 4-8 hours). Monitor the reaction progress by taking samples periodically for analysis by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and PDI).
-
Termination and Purification: Terminate the polymerization by cooling the flask to room temperature and exposing the contents to air. Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol. Collect the white polymer by filtration, wash with methanol, and dry under vacuum at 40 °C to a constant weight.
Expected Results:
-
Conversion: >90% (as determined by ¹H NMR).
-
Molecular Weight (Mn, GPC): Close to the theoretical value (Mntheo = (Mmonomer × DP) + Minitiator).
-
Polydispersity Index (PDI): < 1.2.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another powerful controlled radical polymerization technique that offers excellent control over polymer architecture and is tolerant to a wide range of functional groups. It utilizes a chain transfer agent (CTA) to mediate the polymerization.
Diagram of RAFT Mechanism:
Caption: RAFT polymerization equilibrium.
Protocol 2: RAFT Polymerization of this compound
This protocol describes the synthesis of poly(this compound) with a target DP of 100.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 197.07 | 1971 | 10 | 100 |
| 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) | 345.62 | 34.6 | 0.1 | 1 |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | 164.21 | 1.64 | 0.01 | 0.1 |
| 1,4-Dioxane (solvent) | - | 5 mL | - | - |
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1971 mg, 10 mmol), CPDTC (34.6 mg, 0.1 mmol), and AIBN (1.64 mg, 0.01 mmol) in 1,4-dioxane (5 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C to initiate polymerization.
-
Monitoring: Allow the reaction to proceed for the desired time (e.g., 6-12 hours). Monitor monomer conversion and polymer characteristics as described in the ATRP protocol.
-
Purification: After the desired conversion is reached, cool the reaction to room temperature and expose it to air. Precipitate the polymer in a large excess of cold methanol.
-
Isolation: Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40 °C.
Expected Results:
-
Conversion: >90%.
-
Molecular Weight (Mn, GPC): Linear increase with conversion, close to the theoretical value.
-
Polydispersity Index (PDI): < 1.2.
Part 2: Characterization of Poly(this compound)
Thorough characterization of the synthesized polymer is crucial to confirm its structure, molecular weight, and thermal properties.
Table of Characterization Techniques:
| Technique | Information Obtained | Expected Observations |
| ¹H NMR | Confirmation of polymer structure, determination of monomer conversion. | Broadening of vinyl proton signals, appearance of signals corresponding to the polymer backbone. |
| GPC/SEC | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Symmetrical and narrow elution peaks.[3][4] |
| DSC | Determination of glass transition temperature (Tg). | A single Tg, indicating an amorphous polymer.[5] |
| FTIR | Confirmation of functional groups. | Presence of characteristic peaks for the aromatic ring, C-Br bond, and polymer backbone. |
Part 3: Post-Polymerization Modification
The pendant benzylic bromide groups on poly(this compound) serve as versatile handles for a wide range of chemical transformations, allowing for the creation of a library of functional polymers from a single precursor.[6][7][8]
Diagram of Post-Polymerization Modification Pathways:
Caption: Versatile post-polymerization modification routes.
Azidation for "Click" Chemistry
Conversion of the bromide to an azide group provides a platform for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal "click" reaction.[9]
Protocol 3: Azidation of Poly(this compound)
Materials:
-
Poly(this compound) (1 g, assuming a DP of 50, ~0.1 mmol)
-
Sodium azide (NaN₃) (130 mg, 2 mmol)
-
N,N-Dimethylformamide (DMF) (20 mL)
Procedure:
-
Dissolve the polymer in DMF in a round-bottom flask.
-
Add sodium azide in excess (e.g., 20 equivalents per bromo group).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Precipitate the polymer in deionized water.
-
Collect the polymer by filtration, wash thoroughly with water, and dry under vacuum.
Characterization:
-
FTIR: Appearance of a strong azide stretch at ~2100 cm⁻¹.
-
¹H NMR: Shift of the benzylic proton signal.
Nucleophilic Substitution with Amines
The benzylic bromide is susceptible to nucleophilic substitution by primary and secondary amines, leading to the formation of polyamines.
Protocol 4: Amination of Poly(this compound)
Materials:
-
Poly(this compound) (1 g)
-
Desired amine (e.g., diethylamine) (excess)
-
Triethylamine (as a base)
-
THF (solvent)
Procedure:
-
Dissolve the polymer in THF.
-
Add the amine and triethylamine.
-
Stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC or NMR).
-
Precipitate the polymer in a suitable non-solvent (e.g., hexane).
-
Filter and dry the functionalized polymer.
Part 4: Surface Functionalization
The reactive nature of this compound and its resulting polymer makes them excellent candidates for surface modification, enabling the creation of materials with tailored surface properties.
"Grafting From" Polymerization from Surfaces
This compound can be used to create a self-assembled monolayer (SAM) on a substrate, which can then act as an initiator for surface-initiated ATRP (SI-ATRP).[10]
Diagram of "Grafting From" Workflow:
Caption: "Grafting From" approach for surface modification.
Protocol 5: Surface-Initiated ATRP from a Silicon Wafer
-
Substrate Preparation: Clean a silicon wafer by sonication in acetone and isopropanol, followed by treatment with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide; Caution: extremely corrosive and reactive ).
-
Initiator Immobilization: Functionalize the cleaned wafer by immersing it in a solution of a brominated silane coupling agent (e.g., (3-(2-bromo-2-methyl)propionyloxy)propyltrimethoxysilane) in dry toluene.[11]
-
SI-ATRP: Place the initiator-functionalized wafer in a Schlenk flask and add the ATRP reaction mixture (monomer, catalyst, ligand, solvent) as described in Protocol 1.
-
Characterization: After polymerization, thoroughly rinse the wafer and characterize the grafted polymer layer using techniques such as ellipsometry (to measure thickness), contact angle measurements (to assess surface energy), and atomic force microscopy (AFM) (to visualize surface morphology).
"Grafting To" of Functional Polymers to Surfaces
Alternatively, pre-synthesized poly(this compound) can be "grafted to" a surface that has been functionalized with a complementary reactive group. For example, an amine-functionalized surface can react with the polymer's pendant bromides.
Conclusion and Future Outlook
This compound is a highly promising monomer for the development of advanced functional materials. The protocols outlined in this guide provide a solid foundation for researchers to explore its potential. The ability to precisely control the polymer architecture and introduce a wide range of functionalities through post-polymerization modification opens up a vast design space for materials with tailored properties for applications in nanotechnology, biotechnology, and beyond. Future research will likely focus on exploring the unique properties of copolymers derived from this monomer and their performance in specific applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polymer Brushes via Surface-Initiated Electrochemically Mediated ATRP: Role of a Sacrificial Initiator in Polymerization of Acrylates on Silicon Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Click chemistry step growth polymerization of novel α-azide-ω-alkyne monomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (3-Bromoprop-1-en-2-yl)benzene by Column Chromatography
Welcome to the technical support center for the chromatographic purification of (3-Bromoprop-1-en-2-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for obtaining this key building block in high purity. The following content is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
For the purification of this compound, the standard choice for the stationary phase is silica gel (SiO₂).[1] Silica gel is a polar adsorbent, which allows for effective separation of compounds based on their polarity.[1] Given that this compound is a relatively non-polar molecule, it will not bind too strongly to the silica, allowing for elution with a non-polar mobile phase.[1][2] Alumina can also be used, but silica gel is generally the first choice for this type of compound.[1]
Q2: How do I select an appropriate solvent system (mobile phase)?
The selection of the mobile phase is critical for a successful separation. A good starting point is to use a non-polar solvent and gradually increase the polarity. For this compound, a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane is recommended.[3][4]
A common and effective solvent system for this compound is a mixture of petroleum ether and ethyl acetate.[5] The optimal ratio of these solvents should be determined by Thin Layer Chromatography (TLC) prior to running the column.[6][7]
Q3: How do I use Thin Layer Chromatography (TLC) to determine the right solvent system?
TLC is an indispensable tool for developing your column chromatography method.[6][7] The goal is to find a solvent system where the desired compound, this compound, has a retention factor (Rf) of approximately 0.25 to 0.35.[4][7] This Rf value ensures that the compound will travel through the column at a reasonable rate, allowing for good separation from impurities.[4]
Experimental Protocol for TLC Analysis:
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing your chosen solvent system (e.g., start with 95:5 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp (if the compound is UV active) or by using a staining agent.
-
Calculate the Rf value for your product and any impurities.
-
Adjust the solvent polarity until the desired Rf is achieved. If the Rf is too high, decrease the polarity of the mobile phase (less ethyl acetate). If the Rf is too low, increase the polarity (more ethyl acetate).
Q4: What are the potential impurities I should be looking for?
Common impurities can include unreacted starting materials, such as 2-phenylpropene, and byproducts from the bromination reaction. Depending on the synthetic route, you might also have isomers or over-brominated species. It is also possible for the product to undergo some degradation on the silica gel column.[8][9]
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or no separation of the product from impurities. | 1. Incorrect solvent system (mobile phase polarity is too high or too low).[1][6][7] 2. Column was not packed properly, leading to channeling. 3. Too much sample was loaded onto the column. | 1. Re-optimize the solvent system using TLC to achieve a product Rf of 0.25-0.35 and good separation from impurities.[4][7] 2. Ensure the column is packed uniformly without any air bubbles or cracks. 3. Use a sample-to-adsorbent ratio of 1:20 to 1:50 by weight.[1] |
| The product is taking too long to elute or is not eluting at all. | 1. The mobile phase is not polar enough.[8] 2. The compound may be degrading on the silica gel.[8][9][10] Allylic bromides can be susceptible to decomposition on acidic silica. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).[8] 2. Perform a small-scale test to check the stability of your compound on silica gel.[8] If degradation is observed, you can try deactivating the silica gel by adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.[1] |
| The product elutes too quickly, co-eluting with non-polar impurities. | The mobile phase is too polar.[1][6][7] | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). Refer back to your TLC analysis to find a less polar system that still provides good separation.[6][7] |
| Fractions containing the product are very dilute. | The column diameter may be too large for the amount of sample, or the flow rate is too high. | Use a narrower column for smaller sample sizes. Reduce the flow rate to allow for better equilibration and more concentrated fractions.[1] |
| Streaking or tailing of the product spot on TLC and broad peaks from the column. | 1. The sample was overloaded on the TLC plate or column. 2. The compound is interacting too strongly with the stationary phase. 3. The compound might be slightly acidic or basic. | 1. Load a smaller amount of the sample. 2. Try a different solvent system.[8] 3. For acidic compounds, adding a small amount of acetic acid to the eluent can help. For basic compounds, adding a small amount of triethylamine can be beneficial. |
Experimental Workflow for a Successful Purification
The following diagram illustrates a systematic approach to the purification of this compound by column chromatography.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
preventing side reactions in the synthesis of (3-Bromoprop-1-en-2-yl)benzene
Welcome to the technical support center for the synthesis of (3-Bromoprop-1-en-2-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient synthesis of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the primary side reactions?
The most prevalent and effective method for the synthesis of this compound is the allylic bromination of α-methylstyrene using N-bromosuccinimide (NBS) as the brominating agent. This reaction proceeds via a free radical mechanism.[1][2]
The primary side reactions of concern are:
-
Electrophilic addition of bromine across the double bond, leading to the formation of 1,2-dibromo-1-phenylpropane.
-
Formation of bromohydrin , 1-bromo-2-phenyl-2-propanol, if water is present in the reaction mixture.[3]
-
Dibromination at the allylic position.
-
Potential for allylic rearrangement , which could lead to isomeric products, although for α-methylstyrene, the formation of the benzylic radical is highly favored.[2]
Q2: My reaction is yielding a significant amount of 1,2-dibromo-1-phenylpropane. How can I prevent this electrophilic addition?
The formation of the dibromo addition product is a classic side reaction that occurs when the concentration of molecular bromine (Br₂) is too high, favoring an ionic electrophilic addition mechanism over the desired radical substitution.[1] To suppress this side reaction, it is crucial to maintain a very low concentration of Br₂ throughout the reaction.
Key preventative measures include:
-
Using N-Bromosuccinimide (NBS): NBS is the reagent of choice because it generates Br₂ in situ at a slow, controlled rate when it reacts with the HBr byproduct of the radical reaction.[1][2]
-
Employing Non-Polar Solvents: Use of non-polar solvents such as carbon tetrachloride (CCl₄) or benzene is critical. Polar solvents can stabilize ionic intermediates, thereby promoting the electrophilic addition pathway.
-
Radical Initiator: The use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or irradiation with UV light, will promote the desired radical chain reaction, outcompeting the ionic addition.[4]
dot graph TD { A[High Br₂ Concentration] --> B{Ionic Mechanism Favored}; B --> C[Electrophilic Addition]; C --> D[1,2-dibromo-1-phenylpropane]; subgraph "Solution" E[Use NBS] --> F{Low & Controlled Br₂ Concentration}; G[Non-Polar Solvent] --> F; H[Radical Initiator] --> F; end F --> I{Radical Mechanism Favored}; I --> J[Allylic Bromination]; J --> K["this compound"]; }
Caption: Control of Br₂ concentration to favor allylic bromination.
Q3: I'm observing the formation of 1-bromo-2-phenyl-2-propanol. What is the cause and how can it be avoided?
The presence of 1-bromo-2-phenyl-2-propanol indicates that a bromohydrin formation reaction is occurring. This happens when water is present in the reaction mixture, acting as a nucleophile that attacks the bromonium ion intermediate of the electrophilic addition pathway.[3]
To prevent bromohydrin formation:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware. It is good practice to distill solvents over a suitable drying agent prior to use.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.
Q4: How can I minimize the formation of dibrominated byproducts?
Dibromination at the allylic position can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long after the starting material has been consumed.
Control measures include:
-
Stoichiometry: Use a carefully controlled molar ratio of α-methylstyrene to NBS, typically close to 1:1.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction once the starting material is consumed to prevent over-bromination of the product.
Q5: Are there alternative synthesis routes to this compound that avoid these side reactions?
Yes, an alternative approach is the Wittig reaction . This method offers excellent control over the placement of the double bond and can be a good option if the allylic bromination proves problematic. The synthesis would involve the reaction of acetophenone with a suitable phosphorus ylide.
A plausible Wittig route would be the reaction of acetophenone with (bromomethyl)triphenylphosphonium bromide in the presence of a strong base.
dot graph LR { subgraph "Wittig Reagent Preparation" A[Triphenylphosphine] + B[Dibromomethane] --> C["(Bromomethyl)triphenylphosphonium bromide"]; end subgraph "Wittig Reaction" D[Acetophenone] + C -- Base --> E["this compound"] + F[Triphenylphosphine oxide]; end }
Caption: Wittig reaction route to the target molecule.
This method avoids the use of NBS and the associated radical side reactions. However, it introduces a new challenge: the removal of the triphenylphosphine oxide byproduct, which can sometimes be difficult.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product | - Incomplete reaction. - Competing side reactions (addition, etc.). - Product degradation during workup or purification. | - Monitor reaction to completion (TLC, GC). - Strictly follow protocols to minimize side reactions (anhydrous conditions, non-polar solvent, radical initiator). - Use mild workup conditions and purify promptly. |
| Presence of succinimide in the final product | Incomplete removal during workup. | - Succinimide is a byproduct of the NBS reaction. It can be removed by filtration of the reaction mixture (it is a solid) and subsequent aqueous washes. |
| Difficulty in purifying the product by column chromatography | - Co-elution with byproducts. - Product instability on silica gel. | - Optimize the eluent system for flash chromatography. A non-polar solvent system like hexanes/ethyl acetate in a high ratio (e.g., 97:3) is a good starting point.[6] - If the product is unstable on silica, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of a base like triethylamine in the eluent. |
| Formation of an unknown isomer | Potential allylic rearrangement. | - While less common for this specific substrate due to the stability of the benzylic radical, running the reaction at lower temperatures may minimize rearrangement. Characterize the isomer by NMR and MS to confirm its structure. |
Detailed Experimental Protocols
Protocol 1: Allylic Bromination of α-Methylstyrene with NBS
This protocol is designed to maximize the yield of this compound while minimizing side reactions.
Materials:
-
α-Methylstyrene
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add α-methylstyrene (1.0 eq).
-
Dissolve the α-methylstyrene in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction can also be initiated by irradiation with a UV lamp.[4]
-
Monitor the reaction progress by TLC. The reaction is complete when the starting material spot is no longer visible.
-
Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate.
-
Filter the reaction mixture to remove the succinimide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: Synthesis via Wittig Reaction
This protocol provides an alternative route to the target molecule.
Part A: Preparation of (Bromomethyl)triphenylphosphonium bromide
-
Under a nitrogen atmosphere, dissolve triphenylphosphine (1.0 eq) in toluene.[7]
-
Add dibromomethane (2.0 eq) and heat the solution to reflux for 8-16 hours.[6][7]
-
Cool the reaction mixture, and the phosphonium salt will precipitate as a white solid.
-
Collect the solid by filtration, wash with toluene, and dry under vacuum.[6]
Part B: Wittig Olefination
-
Suspend the (bromomethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to -78°C under a nitrogen atmosphere.
-
Add a strong base, such as potassium tert-butoxide (1.1 eq), to generate the ylide.[6]
-
Slowly add a solution of acetophenone (1.0 eq) in THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to separate it from the triphenylphosphine oxide byproduct.
References
- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. ERIC - EJ824928 - Regioselectivity in Organic Synthesis: Preparation of the Bromohydrin of [alpha]-Methylstyrene, Journal of Chemical Education, 2008-Jan [eric.ed.gov]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. (BROMOMETHYL)TRIPHENYLPHOSPHONIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis routes of (Bromomethyl)triphenylphosphonium bromide [benchchem.com]
Technical Support Center: Optimizing Yield for the Bromination of 2-Phenyl-1-propene
Welcome to the technical support center for the bromination of 2-phenyl-1-propene (α-methylstyrene). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to help optimize your reaction yields and purity.
Introduction
The bromination of 2-phenyl-1-propene is a classic example of electrophilic addition to an alkene. The reaction typically proceeds via a cyclic bromonium ion intermediate, leading to the formation of 1,2-dibromo-2-phenylpropane.[1][2][3] However, achieving high yields of the desired product can be challenging due to potential side reactions and the influence of reaction conditions on selectivity. This guide will address common issues and provide evidence-based solutions to maximize your synthetic efficiency.
Troubleshooting Guide
This section addresses specific problems you may encounter during the bromination of 2-phenyl-1-propene.
Issue 1: Low Yield of 1,2-dibromo-2-phenylpropane
Question: My reaction is resulting in a low yield of the desired 1,2-dibromo-2-phenylpropane. What are the potential causes and how can I improve the yield?
Answer:
Low yields can stem from several factors, ranging from suboptimal reaction conditions to the presence of impurities. Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Suboptimal Temperature: The reaction temperature can significantly impact the rate and selectivity.
-
Solution: Electrophilic bromination of alkenes is typically carried out at low temperatures to minimize side reactions.[1] We recommend starting the reaction at 0 °C (ice bath) and allowing it to slowly warm to room temperature. For some sensitive substrates, maintaining the reaction at -78 °C may be beneficial.[5]
-
-
Incorrect Stoichiometry: An improper ratio of bromine to the alkene can lead to incomplete conversion or the formation of poly-brominated byproducts.
-
Solution: Use a slight excess of the alkene or a 1:1 molar ratio of bromine to 2-phenyl-1-propene. A significant excess of bromine can lead to the formation of undesired byproducts.
-
-
Presence of Water or Other Nucleophiles: Water or alcohol in the reaction mixture can compete with the bromide ion to attack the bromonium ion intermediate, leading to the formation of bromohydrins or bromoethers, respectively.[1][2]
-
Radical Side Reactions: Although less common for this type of reaction, light can promote radical pathways, leading to a different product distribution.
-
Solution: Conduct the reaction in the dark or in a flask wrapped in aluminum foil to exclude light.[6]
-
Issue 2: Formation of Multiple Products (Impurity Profile)
Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely impurities and how can I minimize their formation?
Answer:
The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Regioisomers: While the formation of 1,2-dibromo-2-phenylpropane is expected, the formation of the regioisomer, 1-bromo-2-phenylpropane, can occur, although it is generally less favored due to the stability of the tertiary benzylic carbocation intermediate.
-
Mechanistic Insight: The reaction proceeds through a bromonium ion. The subsequent nucleophilic attack by the bromide ion occurs at the more substituted carbon due to the greater partial positive charge at this position, which is stabilized by the phenyl group.[1][2]
-
Solution: Adhering to the optimized reaction conditions (low temperature, non-polar solvent) will favor the desired regioselectivity.
-
-
Allylic Bromination: Under certain conditions, particularly with reagents like N-bromosuccinimide (NBS) and a radical initiator, allylic bromination can occur, leading to 3-bromo-2-phenyl-1-propene.[7]
-
Solution: Use molecular bromine (Br₂) as the bromine source for electrophilic addition. If using NBS, ensure conditions that favor ionic pathways (e.g., polar solvent, absence of radical initiators).
-
-
Aromatic Bromination: Electrophilic aromatic substitution on the phenyl ring is a possibility, especially if a Lewis acid catalyst is present or under harsh conditions.[8][9]
-
Solution: Avoid the use of Lewis acids unless specifically required for a different transformation. The mild conditions for alkene bromination generally do not favor aromatic substitution.
-
-
Elimination Products: The dibrominated product can undergo elimination to form vinyl bromides, especially in the presence of a base during workup or if the reaction is heated for an extended period.
-
Solution: Use a mild workup procedure. A wash with a dilute aqueous solution of sodium thiosulfate or sodium bisulfite can be used to quench any unreacted bromine, followed by a water wash and drying over an anhydrous salt like magnesium sulfate. Avoid strong bases during the workup.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemistry of the product?
A1: The bromination of alkenes typically proceeds via an anti-addition mechanism.[2][10] This is due to the backside attack of the bromide ion on the cyclic bromonium ion intermediate.[2][10] For 2-phenyl-1-propene, this will result in the formation of a racemic mixture of (R)- and (S)-1,2-dibromo-2-phenylpropane.
Q2: Can I use a solvent other than dichloromethane or carbon tetrachloride?
A2: While dichloromethane and carbon tetrachloride are common, other non-polar, aprotic solvents can be used. However, it is crucial to avoid nucleophilic solvents like alcohols or water, as they can participate in the reaction and lead to undesired byproducts.[1][2] The choice of solvent can sometimes influence the reaction rate and selectivity.[5]
Q3: How do I safely handle bromine?
A3: Bromine is a highly corrosive and toxic substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate readily available to neutralize any spills.
Q4: My product appears to be an oil, but the literature reports a solid. What should I do?
A4: The product, 1,2-dibromo-2-phenylpropane, may initially be an oil, especially if it contains impurities. Purification by column chromatography on silica gel is often necessary. After purification, the product may crystallize upon standing or with scratching. If it remains an oil, ensure its purity via spectroscopic methods (NMR, GC-MS).
Q5: What is the role of the phenyl group in this reaction?
A5: The phenyl group plays a significant role in stabilizing the intermediate carbocation-like character at the tertiary benzylic position of the bromonium ion. This electronic effect directs the nucleophilic attack of the bromide ion to the carbon attached to the phenyl group, leading to the observed regioselectivity.[11][12]
Experimental Protocols
Optimized Protocol for the Bromination of 2-Phenyl-1-propene
Materials:
-
2-phenyl-1-propene (α-methylstyrene)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
10% Aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenyl-1-propene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a dropping funnel, prepare a solution of bromine (1.0 eq) in a small amount of anhydrous dichloromethane.
-
Add the bromine solution dropwise to the stirred alkene solution at 0 °C. The addition should be slow enough to maintain the temperature below 5 °C. The reddish-brown color of bromine should dissipate upon addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding 10% aqueous sodium thiosulfate solution to the flask until the orange color of any excess bromine disappears.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure 1,2-dibromo-2-phenylpropane.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to room temperature | Minimizes side reactions and favors electrophilic addition.[1] |
| Solvent | Anhydrous Dichloromethane | Inert, aprotic solvent that does not compete in the reaction.[2][6] |
| Stoichiometry | 1:1 (Alkene:Bromine) | Avoids polybromination and ensures complete reaction. |
| Reaction Time | 1-3 hours | Typically sufficient for complete conversion at the recommended temperature. |
| Workup | Quench with Na₂S₂O₃ | Safely removes excess bromine without introducing harsh conditions. |
Visualizations
Reaction Mechanism Workflow
References
- 1. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. viduketha.nsf.gov.lk:8585 [viduketha.nsf.gov.lk:8585]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. (Solved) - When trans-1-phenylpropene is treated with bromine, some syn... (1 Answer) | Transtutors [transtutors.com]
- 12. brainly.com [brainly.com]
challenges in the storage and handling of (3-Bromoprop-1-en-2-yl)benzene
An in-depth technical guide by a Senior Application Scientist on the .
Technical Support Center: (3-Bromoprop-1-en-2-yl)benzene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (CAS 3360-54-1). This guide is designed to provide you with expert insights and practical solutions for the common challenges associated with the storage and handling of this highly reactive allylic bromide. As a key intermediate in organic synthesis, its stability and purity are paramount to achieving reliable and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: Proper storage is critical due to the compound's sensitivity to light, moisture, and temperature.[1][2] For long-term stability (months to years), it is imperative to store this compound at or below -20°C in a freezer.[1] The container should be tightly sealed and the headspace filled with an inert gas, such as argon or nitrogen, to create a dry, oxygen-free atmosphere. The compound is moisture-sensitive, and exposure can lead to hydrolysis.[2] For short-term storage (days to weeks), a temperature of 0-4°C in a dark, dry environment is acceptable.[1]
Q2: I've noticed the liquid has developed a yellow or brownish tint. What does this indicate?
A2: A change in color from colorless or light yellow to a darker shade is a common indicator of degradation or polymerization. This compound is known to polymerize upon exposure to light.[2] The discoloration suggests the formation of impurities or oligomeric species. Using discolored reagent can lead to inconsistent reaction outcomes, lower yields, and difficulties in purification. It is highly recommended to assess the purity of the material by techniques like NMR or GC-MS before use.
Q3: Is this compound compatible with standard laboratory plastics and glassware?
A3: Yes, this compound is compatible with standard borosilicate glassware. However, due to its reactive nature and potential to be a strong irritant, ensure all glassware is clean, dry, and free from contaminants. Avoid using plastic containers for long-term storage, as plasticizers may leach or the container may degrade over time. For handling, use compatible syringe materials like glass or gas-tight syringes with PTFE-tipped plungers.
Q4: What are the primary hazards associated with this compound?
A4: this compound is a hazardous chemical that requires careful handling. It is classified as toxic if swallowed or inhaled, causes severe skin burns and eye damage, and is corrosive to the respiratory tract.[2] There is also evidence suggesting it may cause genetic defects and cancer.[2] Always consult the Safety Data Sheet (SDS) before use and handle it within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[3][4]
Part 2: Troubleshooting Experimental Issues
This section provides in-depth troubleshooting for specific problems encountered during reactions involving this compound.
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
Symptoms: Your reaction (e.g., with an amine, thiol, or carboxylate nucleophile) results in a significantly lower yield than expected, or you primarily recover starting materials.
Potential Causes & Solutions:
-
Degraded Reagent: The most common cause is the degradation of the this compound. As an allylic bromide, it is highly susceptible to hydrolysis and polymerization.[2][5]
-
Solution: Before use, check the purity of the reagent. If it is discolored or has been stored improperly, consider purifying it via flash chromatography on silica gel or using a fresh, unopened bottle.[6]
-
-
Inappropriate Solvent or Base: The choice of solvent and base is critical. Protic solvents can compete with the nucleophile, and a base that is too strong or too weak can lead to side reactions or incomplete reaction.
-
Solution: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to facilitate the S_N2 reaction. Select a non-nucleophilic base (e.g., DBU, DIPEA) or an inorganic base (e.g., K₂CO₃, Cs₂CO₃) that is strong enough to deprotonate your nucleophile without promoting elimination (E2) side reactions.
-
-
Reaction Temperature: While heating can increase the reaction rate, excessive heat can promote degradation and the formation of elimination or rearrangement byproducts.
-
Solution: Start the reaction at room temperature or even 0°C, and only gently warm if the reaction is sluggish. Monitor the reaction progress closely using TLC or LC-MS.
-
Issue 2: Formation of Multiple Unidentified Side Products
Symptoms: Your crude reaction mixture shows multiple spots on TLC or peaks in GC-MS that do not correspond to the starting material or the desired product.
Potential Causes & Solutions:
-
Radical-Mediated Side Reactions: The allylic C-Br bond is susceptible to homolytic cleavage, especially in the presence of light or radical initiators, leading to a variety of radical-mediated side products.[7][8]
-
Solution: Conduct the reaction in the dark by wrapping the reaction flask in aluminum foil. Ensure all reagents and solvents are degassed to remove dissolved oxygen, which can promote radical pathways.
-
-
Allylic Rearrangement: The intermediate allylic carbocation (in S_N1-type reactions) or radical is resonance-stabilized, which can lead to the formation of constitutional isomers where the nucleophile attacks at a different position.[7]
-
Solution: Employ reaction conditions that strongly favor an S_N2 mechanism (polar aprotic solvent, high concentration of a strong nucleophile) to minimize the formation of carbocation intermediates.
-
-
Elimination Reactions: As mentioned, the use of a sterically hindered or overly strong base can favor the E2 elimination pathway, leading to the formation of a diene.
-
Solution: Use a softer, non-hindered base. Ensure the temperature is kept as low as possible to favor substitution over elimination.
-
Degradation and Polymerization Pathway
The primary non-reactive challenge is the compound's propensity to degrade. The diagram below illustrates the main degradation pathways initiated by environmental factors.
Caption: Key degradation pathways for this compound.
Part 3: Safe Handling Protocol Workflow
Adherence to a strict handling protocol is essential to ensure both user safety and reagent integrity.[2]
Caption: Step-by-step workflow for the safe handling of the reagent.
Detailed Steps for Safe Handling:
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[3][9]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of toxic and corrosive vapors.[2]
-
Inert Atmosphere: When handling the neat liquid, use an inert atmosphere (argon or nitrogen) to prevent exposure to air and moisture. Use Schlenk line techniques or a glovebox for sensitive reactions.
-
Dispensing: Use a clean, dry glass syringe or cannula for transferring the liquid. Avoid using plastic pipettes.
-
Spill & Waste Management: Keep a spill kit readily available. Any waste containing this compound is considered hazardous and must be disposed of according to institutional and local regulations.[10] Collect spillage and dispose of it in an approved waste disposal plant.[2]
Part 4: Technical Data Summary
The following table summarizes key properties and safety information for this compound.
| Property | Value | Reference(s) |
| CAS Number | 3360-54-1 | [1] |
| Molecular Formula | C₉H₉Br | [11] |
| Molecular Weight | 197.07 g/mol | [5] |
| Appearance | Colorless to light yellow liquid/solid | [5] |
| Long-Term Storage | Inert atmosphere, store in freezer, under -20°C | |
| Short-Term Storage | Dry, dark and at 0 - 4°C | [1] |
| Hazard Statements | H301+H331 (Toxic if swallowed/inhaled), H314 (Causes severe skin burns and eye damage), H340 (May cause genetic defects), H350 (May cause cancer) | [2] |
| Incompatibilities | Strong oxidizing agents, bases, light, moisture, air, peroxides, copper | [2] |
References
- 1. This compound | CAS 3360-54-1 | Sun-shinechem [sun-shinechem.com]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CAS 3360-54-1: this compound | CymitQuimica [cymitquimica.com]
- 6. rsc.org [rsc.org]
- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. aksci.com [aksci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. This compound | C9H9Br | CID 234998 - PubChem [pubchem.ncbi.nlm.nih.gov]
identification of byproducts in (3-Bromoprop-1-en-2-yl)benzene synthesis
Technical Support Center: Synthesis of (3-Bromoprop-1-en-2-yl)benzene
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a specific focus on the identification and mitigation of reaction byproducts. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when synthesizing this compound from 2-phenylpropene using N-Bromosuccinimide (NBS)?
The synthesis of this compound via allylic bromination of 2-phenylpropene is a radical chain reaction. While effective, the reaction environment can lead to several undesired molecules. The primary byproducts of concern are:
-
1,2-Dibromo-2-phenylpropane: This is an addition product, formed when molecular bromine (Br₂) adds across the double bond of the starting material. This typically occurs if the concentration of Br₂ becomes too high, allowing the electrophilic addition mechanism to compete with the radical substitution pathway.[1] The use of N-bromosuccinimide (NBS) is specifically intended to maintain a very low concentration of Br₂ to suppress this side reaction.[2][3]
-
Polymeric Material: 2-Phenylpropene, being a styrene derivative, is susceptible to radical polymerization. The same radical intermediates that propagate the desired reaction can also initiate polymerization, leading to a viscous or solid polymeric mass and significantly reducing the yield of the desired monomeric product.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of 2-phenylpropene in the final mixture.
-
Succinimide: This is the byproduct from the NBS reagent itself after it has donated its bromine atom. It is typically a crystalline solid with low solubility in non-polar solvents like CCl₄ or cyclohexane and can often be removed by filtration.[2]
Q2: My reaction mixture became very thick and difficult to stir. What happened and how can I prevent it?
This is a classic sign of polymerization. The radical intermediates in the reaction initiated the polymerization of the 2-phenylpropene starting material.
-
Causality: The radical initiator (e.g., AIBN, benzoyl peroxide) or light generates radicals that are intended to abstract an allylic hydrogen. However, these radicals, as well as the subsequent allylic radical intermediates, can also attack the double bond of another 2-phenylpropene molecule, initiating a chain-growth polymerization.
-
Prevention & Mitigation:
-
Temperature Control: Avoid excessive heat, as this can accelerate the rate of both initiation and polymerization.
-
Inhibitor in Starting Material: Ensure your 2-phenylpropene is free of stabilizers (like hydroquinone) before starting, but consider adding a radical inhibitor (like BHT) during workup or distillation to prevent polymerization of the product.
-
Reaction Time: Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed. Over-extending the reaction time increases the likelihood of polymerization.
-
Q3: How can I distinguish the desired product from the 1,2-dibromo byproduct using ¹H NMR spectroscopy?
The ¹H NMR spectra of the desired allylic bromide and the dibromo addition product are distinctly different. The key is to look for the disappearance of the vinyl protons and the appearance of new aliphatic signals.
| Compound | Key ¹H NMR Signals (approx. δ, CDCl₃) | Rationale |
| This compound (Product) | ~5.5 ppm (s, 1H), ~5.4 ppm (s, 1H) ~4.3 ppm (s, 2H) ~7.3-7.5 ppm (m, 5H) | Presence of two distinct vinyl protons (=CH₂) on a terminal alkene.[4] A singlet for the brominated methylene group (-CH₂Br). Aromatic protons are present. |
| 1,2-Dibromo-2-phenylpropane (Byproduct) | Absence of signals > 5.0 ppm ~2.2 ppm (s, 3H) ~4.1 & 3.9 ppm (d, 1H each, AB system) | The double bond is gone, so no vinyl proton signals. A new methyl singlet (-CH₃) appears. The methylene group adjacent to the bromine and the chiral center shows a complex splitting pattern (diastereotopic protons). |
Q4: My GC-MS analysis shows a peak with an M+2 peak of almost equal intensity to the molecular ion peak, and another peak with an M/M+2/M+4 pattern of roughly 1:2:1. What are they?
This is a direct consequence of the natural isotopic abundance of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Mass spectrometry can easily detect this.
-
Monobrominated Compound (Your Product): A compound with one bromine atom will show two peaks for the molecular ion: M⁺ (containing ⁷⁹Br) and M+2⁺ (containing ⁸¹Br), with roughly equal intensity (a 1:1 "doublet"). For your product (C₉H₉Br), these would appear at m/z 196 and 198.[5][6]
-
Dibrominated Compound (Byproduct): A compound with two bromine atoms will show three peaks for the molecular ion cluster due to the possible combinations of isotopes: M⁺ (two ⁷⁹Br), M+2⁺ (one ⁷⁹Br and one ⁸¹Br), and M+4⁺ (two ⁸¹Br). The statistical probability of these combinations results in a characteristic intensity ratio of approximately 1:2:1.
This isotopic signature is a powerful tool for confirming the number of bromine atoms in each species separated by the gas chromatograph.
Troubleshooting Guide
| Symptom / Observation | Probable Cause(s) | Recommended Action(s) & Explanation |
| Low Yield of Product | 1. Significant polymerization.2. Formation of 1,2-dibromo byproduct.3. Incomplete reaction. | 1. Reduce Temperature: Run the reaction at the lowest effective temperature.2. Control Reagent Addition: If possible, add the radical initiator portion-wise to maintain a steady, low concentration of radicals.3. Ensure Low Br₂ Concentration: Use high-quality NBS. The reaction of HBr with NBS to form Br₂ is key; keeping the HBr concentration low by efficient reaction with NBS prevents Br₂ buildup.[3][7] |
| Multiple Spots on TLC | Presence of starting material, dibromo byproduct, and potentially other minor impurities. | Optimize Chromatography: Use a less polar solvent system (e.g., hexanes/ethyl acetate 98:2) to achieve better separation between the non-polar starting material, the slightly more polar product, and the more polar dibromo byproduct. |
| Product Decomposes on Distillation | The product is thermally labile and can decompose or polymerize at high temperatures. | Use Vacuum Distillation: Purify the product under reduced pressure to lower its boiling point.Add Inhibitor: Add a small amount of a radical inhibitor like copper powder or BHT to the distillation flask. |
Analytical & Reaction Workflows
Diagram 1: Key Reaction Pathways
The following diagram illustrates the desired radical substitution pathway versus the competing electrophilic addition pathway.
References
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. rsc.org [rsc.org]
- 5. (E)-(3-broMoprop-1-en-1-yl)benzene(26146-77-0) 1H NMR spectrum [chemicalbook.com]
- 6. PubChemLite - this compound (C9H9Br) [pubchemlite.lcsb.uni.lu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselectivity in Reactions of (3-Bromoprop-1-en-2-yl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Bromoprop-1-en-2-yl)benzene. This guide is designed to provide in-depth, field-proven insights into controlling the regioselectivity of its reactions. We will move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What are the primary reactive sites on this compound and what are the potential regioisomeric products?
A1: this compound, also known as 2-phenylallyl bromide, is a versatile building block with a conjugated system that presents a key regiochemical challenge. The primary reaction pathway involves its allylic bromide functionality. In a typical substitution or cross-coupling reaction, two main regioisomers can be formed:
-
α-Product (Linear Isomer): The new bond forms at the carbon atom directly attached to the phenyl ring (Cα), displacing the double bond to the terminal position. This is often the thermodynamically more stable product due to the resulting conjugated system.
-
γ-Product (Branched Isomer): The new bond forms at the terminal methylene carbon (Cγ), where the bromine atom was originally located. This pathway retains the original vinyl-benzene structure.
The challenge lies in selectively directing the incoming nucleophile or coupling partner to either the α or γ position.
Q2: What key factors determine the regioselectivity in palladium-catalyzed cross-coupling reactions with this substrate?
A2: In palladium-catalyzed reactions, such as Suzuki or Heck couplings, the regioselectivity is not determined by a simple SN2 or SN2' mechanism. Instead, it is governed by the behavior of a key intermediate: the η³-allyl palladium complex.[1][2] The outcome of the reaction depends on several interdependent factors:
-
The Ligand: This is arguably the most powerful tool for controlling regioselectivity. The steric bulk and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand on the palladium center directly influence the accessibility of the α and γ carbons of the allyl intermediate.[3][4][5][6]
-
The Solvent: Solvent polarity can influence the stability of intermediates and transition states.[7][8] For instance, certain solvents can promote the formation of cationic palladium complexes, which can alter the regiochemical outcome compared to neutral pathways.[9][10]
-
The Nature of the Coupling Partner: The steric and electronic demands of the organometallic reagent (in Suzuki or Negishi coupling) or the alkene (in Heck coupling) can influence which terminus of the allyl complex reacts preferentially.
-
Additives and Base: The choice of base and the presence of certain salts can affect the catalyst's state and the overall reaction pathway, thereby influencing selectivity.[11][12]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section addresses specific issues you may encounter during your experiments.
Issue 1: My Suzuki-Miyaura coupling reaction is producing a mixture of α- and γ-arylated products. How can I selectively synthesize one isomer?
This is a classic challenge. The regioselectivity in the Suzuki-Miyaura coupling of allylboronates (or in this case, the coupling of an allyl bromide with a boronic acid) is highly dependent on steering the reaction through specific mechanistic pathways.[13] The choice of ligand is the primary determinant.
Causality: The regioselectivity is determined at the reductive elimination step from the σ-allylpalladium complex. This complex can exist in equilibrium with a π-allyl intermediate.[13] Bulky ligands tend to favor the formation of the less sterically hindered linear (α) product, while less bulky, electron-rich ligands can sometimes favor the branched (γ) product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling regioselectivity.
Data Summary: Ligand & Solvent Effects on Suzuki Coupling
| Target Product | Recommended Ligand Type | Example Ligand | Solvent System | Expected Outcome | Reference |
| α-Product (Linear) | Bulky Biarylphosphine | t-BuXPhos | MeCN / aq. K₃PO₄ | High selectivity for the linear, conjugated isomer. | [13] |
| γ-Product (Branched) | Electron-rich, less bulky phosphine | P(tBu)₃ or PCy₃ | THF / aq. K₃PO₄ | Favors the branched, non-conjugated isomer. | [5][12] |
Protocol 1: Ligand-Controlled Synthesis of the α-Arylated Product via Suzuki-Miyaura Coupling
This protocol is designed to maximize the yield of the linear, conjugated isomer.
-
Catalyst Pre-mixture: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (1.0 mol%) and a bulky biarylphosphine ligand like t-BuXPhos (2.5 mol%) to a dry reaction vial.
-
Reagent Preparation: In a separate vial, dissolve the arylboronic acid (1.2 equivalents) and this compound (1.0 equivalent) in acetonitrile (MeCN).
-
Base Preparation: Prepare an aqueous solution of potassium phosphate (K₃PO₄, 3.0 equivalents).
-
Reaction Assembly: To the vial containing the catalyst, add the MeCN solution of your reagents, followed by the aqueous base solution. The reaction should be biphasic.
-
Reaction Conditions: Seal the vial and heat the mixture to 70 °C with vigorous stirring for 12-18 hours. The vigorous stirring is crucial for ensuring efficient reaction in the biphasic system.
-
Workup and Analysis: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Analyze the crude product by ¹H NMR to determine the α/γ ratio before purification by column chromatography.
Issue 2: My Heck reaction gives poor regioselectivity, with arylation occurring at both the terminal and internal carbons of the alkene.
The regioselectivity of the Mizoroki-Heck reaction is determined by the migratory insertion of the olefin into the aryl-palladium bond.[9][14] The outcome is a competition between steric and electronic factors.
Causality: The reaction can proceed through two main pathways:
-
Neutral Pathway: Typically involves phosphine ligands and aryl bromides or iodides. In this pathway, steric factors usually dominate, leading to the aryl group adding to the least substituted carbon of the double bond. For this compound, this would favor addition to the terminal CH₂ group.
-
Cationic Pathway: Often accessed when using aryl triflates or in the presence of halide scavengers (like silver salts). In this pathway, electronic factors are more influential. The more electron-deficient carbon of the alkene is favored for insertion, which can lead to different regioselectivity.[11]
Troubleshooting and Optimization:
-
Favoring Terminal Arylation (Branched γ-Product):
-
Strategy: Employ a neutral pathway where steric hindrance is the controlling element.
-
Conditions: Use Pd(OAc)₂ with a monodentate phosphine ligand like PPh₃. A standard base such as Et₃N or NaOAc is appropriate.[11] Solvents like DMF or DMAc are commonly used.
-
-
Influencing Internal Arylation (Linear α-Product):
-
Strategy: Promote a cationic pathway or use specific solvent systems that favor this outcome.
-
Conditions: Using an aryl triflate instead of a halide can promote the cationic pathway. Alternatively, specialized solvent systems like methanol have been shown to promote halide ionization from the neutral arylpalladium complex, creating a cationic species that can lead to regioselective internal insertion.[10]
-
Troubleshooting Guide: Nucleophilic Substitution
Issue 3: My reaction with a nucleophile is giving a mixture of direct substitution (SN2) and allylic rearrangement (SN2') products.
Direct nucleophilic substitution on allylic systems is a competition between the SN2 and SN2' pathways. The structure of this compound makes this a particularly relevant issue, as the SN2' attack at the γ-position is sterically unhindered, while the SN2 attack is at a primary carbon but adjacent to a bulky phenyl group.
Causality and Mechanistic Control:
The regiochemical outcome is dictated by a combination of factors, including the nature of the nucleophile and the polarity of the solvent.
-
Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., alkoxides, organolithiums) tend to favor attack at the more electropositive carbon, which is often the one bearing the leaving group (SN2). Soft nucleophiles (e.g., cyanides, thiolates, malonates) often prefer the SN2' pathway, attacking the end of the π-system.
-
Solvent Effects: Polar aprotic solvents (like DMF, DMSO) generally favor SN2 reactions. Less polar solvents may allow for more SN2' character. The ability of the solvent to solvate the transition state is a key factor.[7]
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.[8][15]
Caption: SN2 vs. SN2' pathways in nucleophilic substitution.
References
- 1. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Origins of Regioselectivity in Iridium Catalyzed Allylic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in theoretical studies on ligand-controlled selectivity of nickel- and palladium-catalyzed cross-coupling reactions [ccspublishing.org.cn]
- 6. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bilder.buecher.de [bilder.buecher.de]
- 10. Regioselective Heck reaction of aliphatic olefins and aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 15. theses.gla.ac.uk [theses.gla.ac.uk]
Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions with (3-Bromoprop-1-en-2-yl)benzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst deactivation in cross-coupling reactions involving (3-Bromoprop-1-en-2-yl)benzene. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges in your experiments.
Introduction: The Challenge of Catalyst Stability
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2] However, the stability of the palladium catalyst is paramount for a successful transformation. Catalyst deactivation can lead to low yields, incomplete reactions, and the formation of undesirable byproducts. This guide will delve into the common deactivation pathways and provide actionable troubleshooting strategies, with a specific focus on the vinyl bromide substrate, this compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is stalling at low conversion. What are the likely causes related to catalyst deactivation?
A1: Low conversion in a Suzuki-Miyaura coupling is often a symptom of catalyst deactivation. Several factors could be at play:
-
Formation of Inactive Palladium Species: The most common issue is the precipitation of palladium black, an inactive form of elemental palladium.[3] This can be caused by:
-
Inefficient Ligand Protection: The ligand's role is to stabilize the Pd(0) active species.[4] If the ligand is sterically not bulky enough or is used in insufficient quantity, the palladium center can be exposed and aggregate.
-
High Temperatures: Excessive heat can accelerate ligand degradation and the formation of palladium black.[5]
-
-
Issues with the Transmetalation Step: The transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, is crucial.[6][7] Problems here can indirectly lead to catalyst deactivation.
-
Base Selection: The choice and solubility of the base are critical for activating the boronic acid.[8] An inappropriate base can lead to a slow transmetalation, leaving the palladium catalyst vulnerable to decomposition pathways.
-
Boronic Acid Instability: Decomposition of the boronic acid, often through protodeboronation, can halt the catalytic cycle.[8]
-
-
Reductive Elimination of Aryl Halides: While less common, under certain conditions, particularly with bulky, electron-donating phosphine ligands, the reverse of oxidative addition, known as reductive elimination of the aryl halide, can occur, leading to an equilibrium that disfavors the catalytic cycle.[9][10]
Q2: I am observing significant homocoupling of my boronic acid reagent and dehalogenation of this compound. How are these side reactions related to catalyst activity?
A2: The formation of homocoupling and dehalogenation byproducts are classic indicators of a struggling catalytic system.
-
Homocoupling: This side reaction, the coupling of two boronic acid molecules, is often promoted by the presence of Pd(II) species and oxygen.[11] If your reaction mixture is not properly degassed, or if the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, you can have a higher concentration of Pd(II) that facilitates this unwanted reaction.
-
Dehalogenation: The replacement of the bromine atom on your substrate with a hydrogen atom is another common side reaction.[11] This typically occurs after the oxidative addition step. The resulting arylpalladium(II) intermediate can react with a proton source in the reaction mixture (e.g., water, alcohol, or even certain bases) instead of undergoing transmetalation. This suggests that the transmetalation step is slow compared to the rate of protonolysis.
Q3: My Heck reaction with this compound is sluggish. Could this be a catalyst deactivation issue?
A3: Yes, a sluggish Heck reaction is often linked to catalyst deactivation. The Heck reaction has its own unique set of vulnerabilities:
-
β-Hydride Elimination: While β-hydride elimination is a key step in the Heck catalytic cycle to form the desired product, competitive and premature β-hydride elimination from certain intermediates can lead to catalyst deactivation or the formation of undesired isomers.[12][13][14] For a substrate like this compound, careful control of reaction conditions is necessary to ensure the desired reaction pathway.[15]
-
Catalyst Agglomeration: Similar to Suzuki coupling, the formation of inactive palladium nanoparticles is a major cause of deactivation in Heck reactions, especially at the higher temperatures often required for less reactive substrates.[5]
-
Ligand Degradation: The phosphine ligands used in Heck reactions can undergo P-C bond cleavage at elevated temperatures, leading to the loss of the stabilizing ligand and subsequent catalyst precipitation.[5]
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving catalyst deactivation issues in your cross-coupling reactions with this compound.
Troubleshooting Low Conversion
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Reaction stalls, starting materials remain | Formation of Palladium Black | 1. Optimize Ligand: Switch to a bulkier, more electron-rich ligand (e.g., Buchwald ligands like SPhos or XPhos). These ligands provide better steric protection to the palladium center, preventing aggregation.[8] 2. Lower Reaction Temperature: Screen a range of lower temperatures. While this may slow down the reaction rate, it can significantly improve catalyst stability. 3. Use a Pre-formed Catalyst: Instead of generating the catalyst in situ, use a well-defined Pd(0) precatalyst to ensure efficient initiation of the catalytic cycle. |
| Slow Transmetalation (Suzuki) | 1. Base Screening: Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃). The choice of base can dramatically affect the rate of transmetalation.[8] 2. Solvent System: Ensure your solvent system can adequately dissolve the base. Adding a small amount of water can sometimes facilitate the transmetalation step. 3. Use Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) to prevent decomposition of the boronic acid.[8] | |
| Inefficient Pre-catalyst Reduction | 1. Add a Reducing Agent: If using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to Pd(0). Sometimes, the phosphine ligand or other components in the reaction mixture act as the reducing agent.[16] In some cases, a dedicated reducing agent might be necessary. |
Troubleshooting Side Product Formation
| Side Product | Potential Cause | Troubleshooting Steps & Rationale |
| Homocoupling of Boronic Acid | Presence of Oxygen and Pd(II) | 1. Thorough Degassing: Ensure your solvent and reaction vessel are rigorously degassed using techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen). 2. Use a Pd(0) Source: Start with a Pd(0) precatalyst to minimize the amount of Pd(II) present at the beginning of the reaction. |
| Dehalogenation of this compound | Slow Transmetalation/Proton Source | 1. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of proton sources. 2. Stronger, Non-nucleophilic Base: A stronger base can accelerate the transmetalation step, making it more competitive with the dehalogenation pathway. 3. Change Ligand: A more electron-donating ligand can increase the electron density on the palladium center, potentially accelerating the transmetalation step. |
Part 3: Visualizing the Catalytic Cycle and Deactivation Pathways
A clear understanding of the catalytic cycle is essential for effective troubleshooting. Below are diagrams illustrating the key steps and potential points of catalyst deactivation.
The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle and common deactivation pathways.
The Heck Reaction Catalytic Cycle
Caption: The Heck reaction catalytic cycle and a primary deactivation pathway.
Part 4: Experimental Protocols
The following are generalized, starting-point protocols for cross-coupling reactions with this compound. Note: These protocols will likely require optimization for your specific coupling partner and desired outcome.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the boronic acid or boronic ester (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Reagent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1 M solution with respect to the limiting reagent).
-
Initiation: Add this compound (1.0 equiv.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC, GC, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv.).
-
Reagent Addition: Add degassed solvent (e.g., DMF or acetonitrile).
-
Initiation: Add the alkene coupling partner (1.5 equiv.) and this compound (1.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress.
-
Workup: After completion, cool the reaction, filter off any solids, and dilute with an organic solvent. Wash with water and brine, then dry and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 13. researchgate.net [researchgate.net]
- 14. Orchestrating a β-Hydride Elimination Pathway in Palladium(II)-Catalyzed Arylation/Alkenylation of Cyclopropanols Using Organoboron Reagents [organic-chemistry.org]
- 15. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 16. oxidative addition and palladium coupling [employees.csbsju.edu]
Technical Support Center: Workup Procedures for Reactions Containing (3-Bromoprop-1-en-2-yl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Bromoprop-1-en-2-yl)benzene. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of post-reaction workups involving this highly reactive allylic bromide. Due to its dual reactivity as both an allylic halide and a styrenyl compound, specific challenges such as isomerization, polymerization, and hydrolysis are common. This document is designed to provide both procedural guidance and a mechanistic understanding to ensure the successful isolation of your target compounds.
Core Properties and Handling
Before delving into specific workup issues, it is crucial to understand the physicochemical properties of this compound, as these dictate its behavior during extraction and purification.
| Property | Value / Description | Significance for Workup |
| CAS Number | 3360-54-1 | For accurate identification and safety data sheet (SDS) retrieval. |
| Molecular Formula | C₉H₉Br | --- |
| Molecular Weight | 197.07 g/mol | --- |
| Appearance | Yellow oil or solid/semi-solid[1] | Physical state can vary; may require gentle warming to handle as a liquid. |
| Boiling Point | ~56-64 °C at 1 mmHg[2] | Volatile under high vacuum; avoid excessive heat during solvent removal. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ether, acetone). | Dictates the choice of extraction solvents. |
| Storage | Store under an inert atmosphere, in a freezer at -20°C.[3] | Prone to degradation and polymerization; proper storage is critical for purity. |
| Purity | Commercial grades are typically ~95% pure. | Be aware of potential pre-existing impurities before starting a reaction. |
General Workup and Purification Workflow
The following diagram outlines a general strategy for the workup and purification of a reaction mixture containing this compound or its derivatives. Subsequent sections will address specific troubleshooting points within this workflow.
Caption: General workflow for reaction workup and purification.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions that a researcher might encounter during their experiments.
Issue 1: Low or No Product Yield After Workup
Q: My reaction appears complete by TLC, but after workup and chromatography, my yield is very low. What could be the problem?
A: Several factors related to the stability of this compound and its derivatives can lead to yield loss during workup.
-
Cause 1: Hydrolysis. As a reactive allylic bromide, your starting material and/or product (if it retains the allylic bromide moiety) can hydrolyze to the corresponding allylic alcohol upon contact with water or protic solvents, especially under non-neutral pH conditions.
-
Solution: When quenching the reaction, use a neutral aqueous solution like saturated ammonium chloride (sat. NH₄Cl) or cold, deionized water. Avoid strongly acidic or basic aqueous solutions unless your product is stable under those conditions. Work quickly during the extraction phase to minimize contact time with the aqueous layer.
-
-
Cause 2: Polymerization. The styrenyl group is susceptible to radical, cationic, or anionic polymerization, which can be initiated by heat, light, or residual acidic/basic reagents.[4] This is often observed as an intractable oil or solid that fails to elute from the chromatography column.
-
Solution:
-
Add an Inhibitor: Before quenching or concentrating the reaction mixture, consider adding a small amount of a polymerization inhibitor. Effective options include 4-tert-butylcatechol (TBC), butylated hydroxytoluene (BHT), or nitroxide radicals like 4-hydroxy-TEMPO.[5] These compounds scavenge radicals that initiate polymerization.[6]
-
Low Temperature: Perform all workup steps, especially solvent removal, at low temperatures. Use a rotary evaporator with a water bath temperature below 40°C.
-
Avoid Light: Protect the reaction mixture from direct light, which can promote radical formation.
-
-
-
Cause 3: Instability on Silica Gel. Allylic halides can be sensitive to the acidic nature of standard silica gel, leading to decomposition or elimination on the column.
-
Solution:
-
Neutralize Silica: If you suspect decomposition, run the column with a solvent system containing a small amount of a basic additive, such as 0.5-1% triethylamine (Et₃N), to neutralize the silica gel.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a reverse-phase silica gel, if the problem persists.
-
Minimize Contact Time: Perform flash chromatography as quickly as possible. Avoid letting the compound sit on the column for extended periods.
-
-
Issue 2: Difficulty in Purification and Side Product Removal
Q: I am having trouble separating my product from impurities. What are the likely side products and how can I remove them?
A: The side products depend heavily on the reaction type. Below is a diagram of potential side reactions and a discussion of common impurities.
Caption: Potential side products and impurities.
-
Impurity 1: Allylic Alcohol (2-Phenyl-2-propen-1-ol).
-
Formation: This is the product of hydrolysis of the C-Br bond. It is significantly more polar than the starting material or typical substitution/coupling products.
-
Removal: It can usually be separated by standard silica gel chromatography, as it will have a much lower Rf value. Washing the organic layer thoroughly with water and brine during extraction can also help remove some of this more polar impurity.
-
-
Impurity 2: Vinyl Bromide Isomer (α-Methyl-β-bromostyrene).
-
Formation: This is a common byproduct from the synthesis of this compound via allylic bromination of α-methylstyrene with reagents like N-bromosuccinimide (NBS).[2][7][8] The radical intermediate has resonance, leading to a mixture of regioisomers.[9]
-
Removal: This isomer has a polarity very similar to the desired product, making separation by chromatography challenging. Careful fractional distillation under reduced pressure may be effective if the boiling points are sufficiently different. Otherwise, re-purification of the starting material before use is the best strategy.
-
-
Impurity 3: Polymer.
-
Formation: As discussed, polymerization can occur via multiple pathways.[4]
-
Removal: Polymers are typically high molecular weight, non-polar, and will either remain at the baseline or streak extensively on a TLC plate. They are often insoluble in common chromatography solvents like hexanes. If the desired product is soluble, the polymer can sometimes be removed by trituration (suspending the crude material in a non-polar solvent like hexane, causing the polymer to precipitate, and then filtering).
-
Issue 3: Workup of Specific Reaction Types
Q: Can you provide specific workup advice for common reactions involving this compound?
A: Yes. The workup procedure must be tailored to the reagents used.
-
For Nucleophilic Substitution Reactions (e.g., with amines, alkoxides, or soft nucleophiles):
-
Quenching: If the reaction is run under basic conditions, quench by pouring the mixture into cold water or a buffer solution (like sat. NH₄Cl) to neutralize the base.
-
Extraction: Extract with a suitable solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Washing: Wash the organic layer with water and then brine to remove inorganic salts and water-soluble components.
-
Troubleshooting: If your nucleophile is basic and can be protonated (e.g., an amine), a wash with dilute acid (e.g., 1M HCl) can remove unreacted nucleophile. Conversely, if you used a carboxylic acid nucleophile, a wash with dilute base (e.g., sat. NaHCO₃) can remove the unreacted starting material. Be cautious, as these pH changes can promote hydrolysis of the allylic bromide.
-
-
For Organometallic Reactions (e.g., Grignard, Organocuprates[10][11][12][13][14]):
-
Quenching: These reactions must be quenched carefully at low temperatures (0°C or below). Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is generally preferred over water alone as it is buffered and helps to dissolve the magnesium salts that form. Avoid quenching with strong acids unless you are certain your product is stable.
-
Extraction: After quenching, allow the mixture to warm to room temperature. The aqueous layer may contain gelatinous precipitates. If so, you may need to add more NH₄Cl solution or dilute acid to dissolve them. Extract with a solvent like diethyl ether (Et₂O) or tetrahydrofuran (THF).
-
Troubleshooting: Emulsions are common. Adding brine during the washes can help break them. Filtering the entire biphasic mixture through a pad of Celite® can also be effective at removing fine solids that stabilize emulsions.
-
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck[15][16][17][18], Suzuki):
-
Quenching & Initial Filtration: After cooling to room temperature, dilute the reaction mixture with a solvent like EtOAc or toluene. Filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with the same solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine to remove the base (e.g., K₂CO₃) and any highly polar side products.
-
Troubleshooting: Palladium black (finely divided palladium metal) can sometimes pass through the Celite®. If your organic layer is dark, you may need to re-filter or treat it with a small amount of activated carbon (though be aware this can also adsorb your product).
-
Issue 4: Reaction Monitoring by TLC
Q: How can I effectively monitor my reaction using Thin-Layer Chromatography (TLC)?
A: Effective TLC monitoring requires proper visualization techniques.
-
UV Light: this compound and many of its derivatives contain a phenyl group and are therefore UV active.[19] Spots will appear dark against the fluorescent green background of the TLC plate under short-wave UV light (254 nm).[20] This is the primary, non-destructive method for visualization.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent secondary, destructive visualization method.
-
Principle: The alkene moiety in the starting material and many products will react with KMnO₄, resulting in a yellow or brown spot on a purple background.[21] This stain is also sensitive to other oxidizable functional groups like alcohols.[21][22]
-
Use Case: This is particularly useful for confirming the consumption of the starting material and for visualizing byproducts like the corresponding allylic alcohol, which will also stain positive.
-
-
p-Anisaldehyde Stain: This stain is useful for detecting certain functional groups.
-
Principle: It is effective for visualizing alcohols, amines, aldehydes, and ketones, but generally does not stain alkenes or aromatic compounds unless other functional groups are present.[22]
-
Use Case: If you are performing a substitution to introduce an alcohol, for instance, this stain can help confirm the formation of your product, which will likely appear as a colored spot upon heating.
-
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Styrene Polymerization & Corroison Control | Veolia [watertechnologies.com]
- 5. researchgate.net [researchgate.net]
- 6. iomosaic.com [iomosaic.com]
- 7. chadsprep.com [chadsprep.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Organocuprate Cross–Coupling Reactions with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. faculty.fiu.edu [faculty.fiu.edu]
- 22. TLC stains [reachdevices.com]
Validation & Comparative
A Comparative Guide to the Reactivity of (3-Bromoprop-1-en-2-yl)benzene and Cinnamyl Bromide in Nucleophilic Substitution
Introduction
In the landscape of synthetic organic chemistry and drug development, allylic halides are indispensable building blocks. Their enhanced reactivity compared to saturated alkyl halides allows for the facile introduction of complex moieties into target molecules. Among these, phenyl-substituted allylic bromides are particularly valuable. This guide provides an in-depth comparative analysis of the reactivity of two structurally similar yet mechanistically distinct reagents: (3-Bromoprop-1-en-2-yl)benzene and cinnamyl bromide.
While both are primary allylic bromides with the molecular formula C₉H₉Br, the seemingly minor difference in the placement of the phenyl group profoundly impacts their reaction pathways, rates, and utility. For researchers engaged in the synthesis of novel therapeutics and fine chemicals, understanding these nuances is critical for reaction design, controlling selectivity, and optimizing yields.[1][2][3][4] This document moves beyond a simple catalog of properties to explain the fundamental electronic and steric principles governing their behavior, supported by proposed experimental data and mechanistic visualizations.
Structural and Electronic Dissection: The Foundation of Reactivity
The reactivity of an alkyl halide in nucleophilic substitution is primarily dictated by its ability to stabilize the transition states and intermediates of the operative reaction mechanisms, namely the Sₙ1 and Sₙ2 pathways.
-
This compound: In this isomer, the phenyl group is attached to the central carbon (C2) of the propene chain. It is a primary allylic bromide. The double bond is exocyclic to the phenyl ring.
-
Cinnamyl Bromide ((E)-(3-bromoprop-1-en-1-yl)benzene): This is also a primary allylic bromide, but the phenyl group is attached to the terminal carbon (C1) of the double bond. This creates a conjugated system that extends from the phenyl ring through the double bond.
The critical difference lies in the potential for electronic stabilization of a positive charge, which is paramount for the Sₙ1 pathway and also influences the Sₙ2 transition state.
Sₙ1 Pathway: The Role of Carbocation Stability
The rate-determining step of an Sₙ1 reaction is the formation of a carbocation intermediate.[5] The more stable the carbocation, the faster the reaction.
-
Cinnamyl Bromide ionizes to form a carbocation that is both allylic and benzylic . This allows for extensive delocalization of the positive charge across the allyl system and deep into the aromatic ring through resonance. This high degree of stabilization significantly lowers the activation energy for its formation.[6][7]
-
This compound forms a carbocation that is only allylic . The positive charge is delocalized over just two carbons. The adjacent phenyl group cannot participate in resonance stabilization of the positive charge and can only offer weak inductive effects.
Therefore, a significant disparity in Sₙ1 reactivity is predicted, with cinnamyl bromide being far more reactive under conditions that favor carbocation formation (polar protic solvents, weak nucleophiles).[8][9][10]
Caption: Sₙ1 carbocation stabilization comparison.
Sₙ2 Pathway: Steric Hindrance and Transition State Energy
The Sₙ2 reaction involves a backside attack by the nucleophile in a single, concerted step.[11] The rate is sensitive to steric hindrance at the reaction center.[12][13][14]
-
Steric Profile: Both substrates are primary bromides, making them good candidates for Sₙ2 reactions. Steric hindrance at the α-carbon is minimal and broadly comparable for both molecules.[5][15]
-
Transition State Stabilization: The Sₙ2 transition state is also stabilized by the adjacent π-system of the double bond. This is due to the overlap of the p-orbitals of the double bond with the developing p-orbital on the α-carbon.[16] For cinnamyl bromide, the extended conjugation with the phenyl ring may offer additional stabilization to the transition state, potentially accelerating its Sₙ2 reaction rate relative to its isomer.[17][18]
The competition between Sₙ1 and Sₙ2 pathways for allylic systems is finely balanced and can be directed by the choice of reaction conditions.[9][16]
Comparative Reactivity: An Experimental Framework
To empirically validate the theoretical differences, a series of nucleophilic substitution experiments can be designed. The goal is to compare reaction rates and product distributions under conditions that favor either Sₙ1 or Sₙ2 mechanisms.
Experimental Design
Caption: Experimental workflow for reactivity comparison.
Methodology: Protocol for Sₙ2 Comparison (Condition B)
-
Preparation: To two separate round-bottom flasks, add sodium azide (NaN₃, 1.5 mmol) and dry acetone (10 mL). Stir until the salt is fully dissolved.
-
Initiation: To each flask, add the respective allylic bromide (1.0 mmol) via syringe at a controlled temperature of 40°C. Start a timer for each reaction.
-
Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture. Quench the aliquot with water and extract with a small volume of diethyl ether. Analyze the organic layer by Gas Chromatography (GC) to determine the ratio of starting material to product.
-
Work-up (on completion): Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Characterize the final product(s) using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and identify any potential Sₙ2' rearrangement products.
Predicted Results and Interpretation
The following table summarizes the expected outcomes based on mechanistic principles.
| Substrate | Solvent | Predominant Mechanism | Predicted Relative Rate | Expected Major Product(s) |
| Cinnamyl Bromide | 80% Ethanol | Sₙ1 | Very Fast | Cinnamyl alcohol (and ethyl ether) |
| This compound | 80% Ethanol | Sₙ1 / Sₙ2 | Slow | 2-Phenylallyl alcohol (and ethyl ether) |
| Cinnamyl Bromide | Acetone | Sₙ2 | Fast | Cinnamyl azide |
| This compound | Acetone | Sₙ2 | Fast | 2-Phenylallyl azide |
Discussion of Outcomes
-
Under Sₙ1 Conditions (Ethanol/Water): Cinnamyl bromide is expected to react orders of magnitude faster than its isomer. This is a direct consequence of the highly stabilized benzylic/allylic carbocation it forms. The reaction of this compound will be sluggish, as it must proceed through a much less stable primary allylic carbocation or a slow Sₙ2 pathway.
-
Under Sₙ2 Conditions (Acetone): Both compounds are expected to react efficiently. The relative rates will be much closer than in the Sₙ1 case. It is plausible that cinnamyl bromide will still react slightly faster due to the additional electronic stabilization of its Sₙ2 transition state by the conjugated phenyl ring.[17][18] Analysis of the product mixture is also crucial to check for the Sₙ2' product, which would arise from the nucleophile attacking the γ-carbon of the allyl system.[19][20]
Implications in Drug Development and Synthesis
The choice between these two reagents is not arbitrary and has significant consequences for synthetic strategy.
-
High Reactivity vs. Control: Cinnamyl bromide is the reagent of choice when rapid, high-yielding alkylation is required and the substrate is not sensitive to the strongly electrophilic nature of the Sₙ1 intermediate. Its use is prevalent in the synthesis of various pharmaceutical agents, including potential antifungal and antimicrobial compounds.[2][21][22]
-
Selective Alkylation: this compound provides a more controlled approach. Its reluctance to undergo Sₙ1 reactions means that under Sₙ2 conditions (polar aprotic solvent, strong nucleophile), the reaction proceeds predictably without the risk of carbocation rearrangements or side reactions associated with highly reactive intermediates. This makes it a valuable building block for introducing the 2-phenylallyl moiety in complex, multi-step syntheses where selectivity is paramount.[23][24]
-
Structural Diversity: The two isomers provide access to different structural motifs. The cinnamyl group is a common feature in natural products and flavoring agents, while the 2-phenylallyl group offers a distinct scaffold for exploring new chemical space in medicinal chemistry.[21][23]
Conclusion
While this compound and cinnamyl bromide are isomers, their reactivity profiles are starkly different. Cinnamyl bromide's reactivity is dominated by the formation of a highly resonance-stabilized benzylic/allylic carbocation, making it exceptionally reactive under Sₙ1 conditions. This compound lacks this extended conjugation, resulting in significantly lower Sₙ1 reactivity and a greater propensity for controlled Sₙ2 reactions.
For the medicinal or process chemist, cinnamyl bromide is a powerful tool for rapid synthesis, whereas this compound is the superior choice for selective, controlled transformations. A thorough understanding of the underlying mechanistic principles—grounded in carbocation and transition state theory—is essential for leveraging these valuable reagents to their full potential in the synthesis of next-generation therapeutics.
References
- 1. Cinnamyl Bromide Supplier|Research Chemical [benchchem.com]
- 2. Buy [(1E)-3-bromoprop-1-en-1-yl]benzene | 26146-77-0 | 95 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. Wholesale China Cinnamyl Bromide - Unibrom [unibrom.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 7. leah4sci.com [leah4sci.com]
- 8. learnexams.com [learnexams.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 13. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. youtube.com [youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Page loading... [wap.guidechem.com]
- 22. Cinnamyl bromide | 4392-24-9 [chemicalbook.com]
- 23. CAS 3360-54-1: this compound | CymitQuimica [cymitquimica.com]
- 24. PubChemLite - this compound (C9H9Br) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the Spectroscopic Characterization of (3-Bromoprop-1-en-2-yl)benzene: An In-depth NMR Analysis and Cross-Technique Comparison
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel and existing molecules is a cornerstone of rigorous scientific practice. (3-Bromoprop-1-en-2-yl)benzene, a substituted styrene, presents a unique set of spectroscopic characteristics. This guide provides a comprehensive analysis of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectra, offering insights into the causal relationships between its molecular structure and spectral features. Furthermore, we will objectively compare the information gleaned from NMR with that from other common analytical techniques, namely Infrared (IR) Spectroscopy and Mass Spectrometry (MS), to provide a holistic understanding of its characterization.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as a paramount technique for the structural determination of organic molecules in solution.[1][2][3] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule is unparalleled. For a molecule like this compound, with its distinct aromatic and vinylic protons, as well as a reactive allylic bromide moiety, NMR is indispensable for confirming its synthesis and purity.
1H and 13C NMR Spectroscopic Analysis of this compound
The 1H and 13C NMR spectra of this compound were acquired in deuterated chloroform (CDCl3) on a 400 MHz spectrometer. The resulting data provides a clear fingerprint of the molecule's structure.[4]
1H NMR Spectral Data
The proton NMR spectrum is characterized by signals in both the aromatic and aliphatic regions, each providing specific structural information.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.47 | Doublet (d) | 2H | Ortho-protons of the benzene ring |
| 7.37 – 7.28 | Multiplet (m) | 3H | Meta- and Para-protons of the benzene ring |
| 5.53 | Singlet (s) | 1H | Vinylic proton (C=CHaHb) |
| 5.45 | Singlet (s) | 1H | Vinylic proton (C=CHaHb) |
| 4.35 | Singlet (s) | 2H | Methylene protons (-CH2Br) |
Expert Interpretation:
The downfield region (7.28-7.47 ppm) is characteristic of the protons on the benzene ring. The doublet at 7.47 ppm with an integration of 2H is assigned to the two ortho-protons, which are chemically equivalent. The multiplet between 7.28 and 7.37 ppm accounts for the remaining three protons (meta and para) of the phenyl group.
In the vinylic region, two distinct singlets are observed at 5.53 and 5.45 ppm, each integrating to one proton. These correspond to the two geminal protons on the terminal carbon of the double bond. Their appearance as singlets indicates a lack of significant coupling with other protons, which is expected for terminal methylene protons in this environment.
The singlet at 4.35 ppm, integrating to two protons, is assigned to the methylene protons adjacent to the bromine atom (-CH2Br). The chemical shift is significantly downfield due to the deshielding effect of the electronegative bromine atom.
13C NMR Spectral Data
The 13C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 144.2 | Quaternary vinylic carbon (C=C) |
| 137.5 | Quaternary aromatic carbon (C-ipso) |
| 128.4 | Aromatic CH |
| 128.2 | Aromatic CH |
| 126.0 | Aromatic CH |
| 117.1 | Vinylic methylene carbon (=CH2) |
| 34.1 | Methylene carbon (-CH2Br) |
Expert Interpretation:
The 13C spectrum shows seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The signal at 144.2 ppm is assigned to the quaternary carbon of the vinyl group that is attached to the phenyl ring. The ipso-carbon of the benzene ring (the carbon atom directly attached to the vinyl group) appears at 137.5 ppm.
The signals at 128.4, 128.2, and 126.0 ppm are attributed to the protonated carbons of the benzene ring. The vinylic methylene carbon (=CH2) resonates at 117.1 ppm. Finally, the signal at 34.1 ppm corresponds to the methylene carbon bonded to the bromine atom, with its upfield shift relative to the aromatic and vinylic carbons being characteristic of an sp3 hybridized carbon attached to a halogen.
Visualizing the Molecular Structure and NMR Assignments
To better illustrate the relationship between the structure and the NMR data, a molecular diagram with annotated proton and carbon assignments is provided below.
Figure 1. Molecular structure of this compound with 1H and 13C NMR chemical shift assignments.
Comparison with Alternative Analytical Techniques
While NMR provides the skeletal framework, other spectroscopic techniques offer complementary information that, when combined, provide a more complete picture of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the carbon-carbon double bond, and the carbon-bromine bond.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3080 | Aromatic C-H | Stretch |
| ~3020 | Vinylic C-H | Stretch |
| ~1640 | C=C | Stretch |
| ~1600, 1490, 1450 | Aromatic C=C | Ring Stretch |
| ~900, 820 | Vinylic C-H | Out-of-plane bend |
| ~750, 690 | Aromatic C-H | Out-of-plane bend |
| ~620 | C-Br | Stretch |
Comparative Analysis:
IR spectroscopy rapidly confirms the presence of the key functional groups: the aromatic ring, the alkene, and the alkyl halide. For instance, the C=C stretching frequency helps to confirm the presence of the double bond suggested by the vinylic protons and carbons in the NMR spectra. Similarly, the C-Br stretch provides direct evidence for the bromine substituent. However, IR spectroscopy does not provide information on the connectivity of these functional groups. For example, it cannot distinguish between this compound and its isomer, cinnamyl bromide ((E)-(3-bromoprop-1-en-1-yl)benzene), as both would exhibit similar functional group absorptions. This is where the detailed connectivity information from 2D NMR experiments like COSY and HMBC would be definitive.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.
Expected Fragmentation Pattern:
-
Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (C9H9Br) would be observed. Due to the isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks (M+ and M+2) of nearly equal intensity.
-
Loss of Bromine: A significant fragment would likely correspond to the loss of a bromine radical, resulting in a [M-Br]+ peak. This would be a stable benzylic/allylic carbocation.
-
Tropylium Ion: Rearrangement of the [M-Br]+ fragment could lead to the formation of the highly stable tropylium ion (C7H7+) at m/z 91.
-
Other Fragments: Other smaller fragments corresponding to the loss of parts of the side chain or fragmentation of the benzene ring may also be observed.
Comparative Analysis:
Mass spectrometry provides the crucial information of the molecular formula (via high-resolution MS) and confirms the presence of bromine through the characteristic isotopic pattern. This complements the NMR and IR data by providing a top-down confirmation of the elemental composition. The fragmentation pattern can also offer clues about the structure. For example, the facile loss of bromine is consistent with the presence of a relatively stable carbocation precursor, such as an allylic bromide. However, like IR, mass spectrometry alone may not be sufficient to definitively distinguish between isomers, as they can sometimes exhibit very similar fragmentation patterns.
The following diagram illustrates the complementary nature of these techniques in the structural elucidation workflow.
Figure 2. Workflow demonstrating the synergistic roles of NMR, IR, and MS in structural elucidation.
Experimental Protocols
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the 1H and 13C NMR spectra on a 400 MHz NMR spectrometer.
-
1H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
Spectral width: 16 ppm
-
-
13C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Acquisition time: 1.0 s
-
Spectral width: 240 ppm
-
Proton decoupling: Broadband decoupling
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for 1H and 13C).
Predicted IR and MS Data Acquisition
-
IR Spectroscopy: The IR spectrum would typically be acquired using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) at 70 eV is a common method for generating fragments.
Conclusion
The comprehensive analysis of the 1H and 13C NMR spectra provides a definitive structural characterization of this compound. The chemical shifts, multiplicities, and integration values are all in excellent agreement with the proposed structure. While NMR spectroscopy is the most powerful tool for this purpose, a multi-technique approach incorporating IR spectroscopy and mass spectrometry provides orthogonal data that corroborates the NMR findings and builds a more robust and self-validating analytical package. This guide underscores the importance of not only acquiring high-quality data but also understanding the underlying principles that connect these spectral features to the molecular structure, an essential skill for all researchers in the chemical and pharmaceutical sciences.
References
- 1. Spectroscopic [FT-IR and FT-Raman] and theoretical [UV-Visible and NMR] analysis on α-Methylstyrene by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzene, (3-bromopropyl)- [webbook.nist.gov]
- 3. 1-bromo-2-(3-bromoprop-1-en-2-yl)benzene | CAS#:141754-15-6 | Chemsrc [chemsrc.com]
- 4. rsc.org [rsc.org]
A Senior Application Scientist's Comparative Guide to the Purity Determination of (3-Bromoprop-1-en-2-yl)benzene
Introduction: The Imperative of Purity in Synthesis and Development
In the landscape of pharmaceutical research and fine chemical synthesis, the molecular integrity of intermediates is paramount. (3-Bromoprop-1-en-2-yl)benzene, a versatile building block, is no exception. Its purity directly influences the yield, impurity profile, and ultimate safety and efficacy of the final active pharmaceutical ingredient (API). The presence of residual starting materials, side-products, or degradation products can introduce significant variability into synthetic outcomes and biological assays.
This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound. We move beyond mere procedural descriptions to explore the fundamental principles, rationale behind methodological choices, and the practical strengths and limitations of each technique. This analysis is designed for researchers, scientists, and drug development professionals who require robust, reliable, and validated data to advance their work.
Chapter 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: Why GC-MS?
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. This compound, with a molecular weight of 197.07 g/mol and a non-polar character, is an ideal candidate for this method. The technique's power lies in its dual-stage approach: chromatographic separation followed by mass-based identification. This allows us not only to quantify the main component but also to tentatively identify unknown impurities based on their fragmentation patterns, providing critical insights for process optimization.
The choice of a low-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) is deliberate. It provides excellent resolution for aromatic compounds and their isomers, which are common impurities in the synthesis of such molecules. Furthermore, the thermal stability of the analyte must be considered; a carefully programmed temperature ramp prevents on-column degradation, ensuring the measured purity reflects the true sample composition.
Experimental Protocol: A Self-Validating GC-MS Workflow
Objective: To separate and quantify volatile impurities and determine the purity of this compound by area percent.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.
-
Autosampler for precision and reproducibility.
Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a high-purity solvent like Dichloromethane or Ethyl Acetate. Vortex to ensure complete dissolution. Prepare a 1 mg/mL stock solution.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Split ratio: 50:1).
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions (for identification):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Integrate all peaks in the FID chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Compare the mass spectrum of the main peak with a reference library (e.g., NIST) to confirm identity. Analyze the mass spectra of impurity peaks for tentative identification.
-
Visualization: GC-MS Experimental Workflow
Caption: Workflow for GC-MS purity analysis.
Chapter 2: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Why HPLC?
While GC-MS is excellent for volatile compounds, HPLC is indispensable for analyzing non-volatile or thermally labile impurities that might be present. For a substance like this compound, which is an intermediate in multi-step syntheses, potential impurities could include higher molecular weight oligomers or polar starting materials that would not elute from a GC column. The presence of the benzene ring provides a strong chromophore, making UV detection highly sensitive and specific.
A reverse-phase C18 column is the logical choice, as it effectively separates compounds based on hydrophobicity. The non-polar analyte will be well-retained and separated from more polar impurities. A gradient elution using acetonitrile and water is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and quantified within a reasonable runtime. Method validation for HPLC is crucial in regulated environments to ensure data reliability.[1]
Experimental Protocol: A Self-Validating HPLC Workflow
Objective: To separate and quantify this compound and its non-volatile or polar impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV Detector.
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in acetonitrile. Dilute to 0.1 mg/mL with the initial mobile phase composition (e.g., 50:50 acetonitrile:water). Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient:
-
0-2 min: 50% B.
-
2-15 min: 50% to 95% B.
-
15-20 min: Hold at 95% B.
-
20-21 min: 95% to 50% B.
-
21-25 min: Equilibrate at 50% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method.
-
The use of a DAD allows for peak purity analysis by comparing UV spectra across a single peak, helping to identify co-eluting impurities.
-
Visualization: HPLC Experimental Workflow
Caption: Workflow for HPLC purity analysis.
Chapter 3: Quantitative NMR (qNMR) Spectroscopy
Expertise & Experience: Why qNMR?
Quantitative NMR (qNMR) stands apart as a primary analytical method.[2][3] Unlike chromatographic techniques that provide a relative purity based on detector response, qNMR allows for the determination of an absolute purity (or assay) against a certified, unrelated internal standard.[4][5] The fundamental principle is that the integrated area of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal.[2] This makes qNMR an exceptionally powerful tool for characterizing reference standards and for obtaining a true mass-based purity value, which is often a requirement for regulatory submissions.[6][7]
The key to a successful qNMR experiment is meticulous planning.[2] This includes selecting a suitable high-purity internal standard (e.g., maleic acid, dimethyl sulfone) that has sharp, well-resolved signals that do not overlap with any analyte signals. Crucially, experimental parameters such as the relaxation delay (D1) must be set to be at least 5 times the longest T1 relaxation time of any nucleus being quantified to ensure full magnetization recovery and, thus, accurate integration.
Experimental Protocol: A Self-Validating qNMR Workflow
Objective: To determine the absolute purity (w/w %) of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
High-precision analytical balance (readable to 0.01 mg).
Methodology:
-
Sample Preparation:
-
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').
-
Temperature: 298 K.
-
Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans: 16-32 (for good signal-to-noise).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
-
Data Processing:
-
Apply a small line-broadening factor (e.g., 0.3 Hz) and perform Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the vinyl protons) and a signal for the internal standard.
-
-
Purity Calculation: The weight/weight purity is calculated using the following formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%) Where:
-
I: Integral value of the signal.
-
N: Number of protons giving rise to the signal.
-
MW: Molecular Weight.
-
m: Mass weighed.
-
Purity_std: Purity of the internal standard.
-
Visualization: qNMR Experimental Workflow
Caption: Workflow for absolute purity by qNMR.
Chapter 4: Method Comparison and Strategic Selection
The choice of analytical method is not arbitrary; it is a strategic decision based on the specific requirements of the analysis. A direct comparison reveals the distinct advantages each technique offers.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility/polarity; mass-based detection | Separation by polarity; UV absorbance detection | Molar concentration via nuclear spin resonance |
| Quantification | Relative (Area %) | Relative (Area %) | Absolute (w/w % vs. standard)[4][5] |
| Impurity ID | Excellent (via MS fragmentation) | Limited (tentative by UV spectra/retention time) | Excellent (provides structural information) |
| Sensitivity | High (ppm to ppb) | High (ppm) | Moderate (typically >0.1% w/w) |
| Reference Standard | Not required for area % purity | Not required for area % purity | Requires a certified internal standard (not the analyte) |
| Key Advantage | Excellent for volatile impurities and identification | Best for non-volatile/thermally labile impurities | Primary method , no analyte-specific standard needed[3] |
| Limitation | Analyte must be volatile and thermally stable | Impurities must have a UV chromophore | Lower sensitivity, requires high-field NMR |
Strategic Recommendations:
-
For Routine In-Process Control: GC-MS or HPLC are rapid and effective for monitoring the disappearance of starting materials and the appearance of the product, providing reliable relative purity values.
-
For Final Product Release & Impurity Profiling: A combination of GC-MS and HPLC is recommended to create a comprehensive profile of all volatile and non-volatile impurities.[1]
-
For Reference Standard Characterization: qNMR is the gold standard. It provides an absolute, traceable purity value that can be used to qualify the material for use in calibrating other methods like HPLC.
Conclusion
Determining the purity of this compound is a multi-faceted task that requires a thoughtful application of orthogonal analytical techniques. While GC-MS and HPLC serve as robust workhorses for routine analysis and impurity profiling, qNMR provides the definitive, absolute purity value required for the highest level of chemical metrology. By understanding the fundamental capabilities and limitations of each method, researchers can select the most appropriate strategy to generate accurate, reliable, and defensible data, ensuring the quality and integrity of their scientific and developmental endeavors.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. emerypharma.com [emerypharma.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubsapp.acs.org [pubsapp.acs.org]
A Senior Application Scientist's Guide to Catalyst Efficacy in Reactions of (3-Bromoprop-1-en-2-yl)benzene
Introduction: The Synthetic Versatility of (3-Bromoprop-1-en-2-yl)benzene
This compound, an allylic bromide, is a valuable and versatile building block in modern organic synthesis.[1] Its structure, featuring a reactive C-Br bond and a vinyl group conjugated with a phenyl ring, makes it an ideal substrate for a variety of catalytic cross-coupling reactions. These reactions are foundational in the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals, natural products, and functional materials.[2][3]
The success of these transformations hinges critically on the selection of an appropriate catalyst. The choice of metal, ligand, and reaction conditions can dramatically influence yield, selectivity, and functional group tolerance. This guide provides an in-depth comparison of the primary catalytic systems employed for reactions involving this compound and analogous vinyl bromides, offering field-proven insights and supporting data to guide researchers in their synthetic endeavors.
The Catalytic Landscape: Palladium, Nickel, and Copper Systems
The transformation of aryl and vinyl halides is dominated by transition metal catalysis. While palladium has historically been the workhorse, nickel and copper have emerged as powerful alternatives, each with a unique reactivity profile and economic advantages.
References
A Comparative Guide to the Synthesis of Substituted (3-Bromoprop-1-en-2-yl)benzenes: A Validation of Synthetic Routes
For professionals in chemical research and drug development, the efficient synthesis of versatile building blocks is paramount. Substituted (3-bromoprop-1-en-2-yl)benzenes, also known as 2-aryl-3-bromopropenes, are valuable intermediates, featuring a reactive allylic bromide and a vinyl group poised for further functionalization via cross-coupling chemistry. This guide provides an in-depth comparison of two primary synthetic strategies for accessing this molecular scaffold, offering field-proven insights and experimental data to inform your choice of methodology.
We will dissect two divergent and highly effective approaches:
-
Strategy A: Free-Radical Allylic Bromination of pre-formed 2-arylpropenes.
-
Strategy B: Grignard-Mediated C-C Bond Formation by coupling an aryl Grignard reagent with 2,3-dibromopropene.
This analysis moves beyond simple procedural lists to explore the causality behind experimental choices, empowering researchers to select and optimize the route best suited for their specific target molecule, scale, and available resources.
Retrosynthetic Analysis: Two Paths to a Common Intermediate
A retrosynthetic viewpoint reveals two logical disconnections for the (3-bromoprop-1-en-2-yl)benzene scaffold. The first involves a C-Br bond formation on an existing carbon skeleton (a C-X functional group interconversion), while the second relies on the formation of a key C-C bond to construct the backbone.
Caption: Retrosynthetic overview of the two primary synthetic strategies.
Strategy A: Allylic Bromination of 2-Arylpropenes
This strategy is arguably the most direct route if the corresponding 2-arylpropene starting material is readily available. The core of this method is the selective bromination of the allylic methyl group.
Principle and Rationale
The reaction proceeds via a free-radical chain mechanism. While elemental bromine (Br₂) can effect this transformation, it readily participates in a competing electrophilic addition reaction across the alkene double bond, leading to a significant amount of the undesired 1,2-dibromide byproduct.[1][2][3]
To circumvent this, N-Bromosuccinimide (NBS) is the reagent of choice.[1][4] The critical function of NBS is to maintain a very low, steady-state concentration of Br₂ in the reaction medium.[5][6] HBr, generated during the propagation step, reacts with NBS to produce one equivalent of Br₂.[7] This low Br₂ concentration ensures that the radical pathway significantly outcompetes the electrophilic addition pathway, leading to high selectivity for the desired allylic bromide.[5] The reaction is typically initiated using light (hν) or a chemical radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[8][9]
Caption: Simplified mechanism of NBS-mediated allylic bromination.
Validated Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of this compound.[10]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-phenylpropene (1.0 equiv.), N-Bromosuccinimide (1.1 equiv.), and a suitable solvent (e.g., CCl₄ or acetonitrile, ~0.5 M).
-
Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.02 equiv.).
-
Reaction: Heat the mixture to reflux (for CCl₄, ~77°C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours. A key visual cue is the consumption of the denser NBS, which sinks, and the formation of succinimide, which floats.
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct and wash it with a small amount of the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (eluting with hexanes) to yield the pure product.
Performance Data: Strategy A
| Parameter | Value | Source |
| Typical Yield | 75-85% | [10] |
| Reaction Time | 1-3 hours | [10] |
| Temperature | Reflux (~77°C in CCl₄) | [10] |
| Key Reagents | 2-Arylpropene, NBS, AIBN | |
| Atmosphere | Ambient (no inert atmosphere required) | |
| Scalability | Excellent; readily performed on multi-gram scale |
Strategy B: Grignard Reagent Coupling
This classical organometallic approach builds the carbon skeleton by forming a bond between an aryl group and the three-carbon propenyl unit. It is particularly useful when the substituted aryl bromide is more accessible or economical than the corresponding 2-arylpropene.
Principle and Rationale
This two-step, one-pot synthesis first involves the formation of an aryl Grignard reagent (Ar-MgBr) from an aryl bromide and magnesium metal.[11] This step is highly sensitive to moisture and oxygen, requiring strictly anhydrous and inert atmospheric conditions. The resulting Grignard reagent is a potent nucleophile.
In the second step, this nucleophile is added to 2,3-dibromopropene. The Grignard reagent selectively attacks one of the carbon-bromine bonds. The reaction typically occurs at the more sterically accessible terminal carbon (C3), displacing a bromide ion and forming the desired C-C bond. Using an excess of the Grignard reagent is generally not recommended as it can lead to side reactions, but a slight excess of magnesium ensures full conversion of the aryl bromide.[12]
Caption: Experimental workflow for the Grignard coupling strategy.
Validated Experimental Protocol
This protocol is based on well-established procedures for Grignard reactions with dihaloalkenes.[11][12]
-
Setup & Activation: Flame-dry all glassware under vacuum and assemble under an inert atmosphere (N₂ or Ar). To a three-neck flask, add magnesium turnings (1.2 equiv.) and a crystal of iodine. Gently heat with a heat gun until iodine sublimes, activating the magnesium surface.
-
Grignard Formation: Add anhydrous diethyl ether or THF. Prepare a solution of the aryl bromide (1.0 equiv.) in the same anhydrous solvent. Add a small portion of the aryl bromide solution to the magnesium suspension. Initiation is indicated by heat evolution and the disappearance of the iodine color. Once initiated, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux. After addition, stir for an additional hour to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: Cool the flask to 0°C in an ice bath. Add a solution of 2,3-dibromopropene (1.0 equiv.) in anhydrous ether/THF dropwise, keeping the internal temperature below 10°C.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.
Performance Data: Strategy B
| Parameter | Value | Source |
| Typical Yield | 50-70% | [12] (Analogous) |
| Reaction Time | 4-6 hours (including Grignard formation) | [12] |
| Temperature | 0°C to Reflux (~35°C in Ether) | |
| Key Reagents | Aryl Bromide, Mg(0), 2,3-Dibromopropene | |
| Atmosphere | Strict Inert Atmosphere (N₂ or Ar) | [11] |
| Scalability | Good, but requires careful heat management |
Comparative Analysis and Recommendations
The choice between these two robust synthetic routes is dictated by substrate availability, functional group tolerance, and laboratory infrastructure.
| Feature | Strategy A: Allylic Bromination (NBS) | Strategy B: Grignard Coupling |
| Overall Yield | Higher (75-85%) | Moderate (50-70%) |
| Substrate Scope | Broader. Tolerates many functional groups (esters, ketones, nitriles). | Narrower. Incompatible with acidic protons (e.g., -OH, -NH₂, -COOH) and some carbonyls. |
| Starting Materials | Requires substituted 2-arylpropene. | Requires substituted aryl bromide and 2,3-dibromopropene. |
| Reaction Conditions | Mild reflux, ambient atmosphere. | Strict anhydrous and inert atmosphere required. |
| Simplicity & Safety | Operationally simpler. NBS is a lachrymator; initiators can be hazardous. | More demanding. Grignard reagents are pyrophoric and water-sensitive. |
| Cost-Effectiveness | Can be more expensive if the 2-arylpropene is a complex custom synthesis. | Often more cost-effective if starting from simple, commercially available aryl bromides. |
Expert Recommendations:
-
For Versatility and Functional Group Tolerance: Strategy A (Allylic Bromination) is the superior choice. Its compatibility with a wide range of functional groups makes it ideal for late-stage functionalization in complex molecule synthesis, a common scenario in drug development.
-
For Scalability and Cost from Simple Precursors: Strategy B (Grignard Coupling) presents a compelling option for producing large quantities of the target compound when starting from basic aryl halides. While the reaction conditions are more stringent, the starting materials are often cheaper and more readily available in bulk.
-
For Speed and Simplicity: For rapid, small-scale synthesis where the 2-arylpropene is on hand, Strategy A is significantly faster and requires less specialized setup (i.e., no need for inert atmosphere lines or rigorously dried solvents).
Ultimately, both routes are validated and valuable methods for accessing this compound derivatives. A thorough evaluation of your project's specific constraints—starting material availability, required scale, and chemical functionality of the target—will guide you to the most logical and efficient synthetic solution.
References
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. chemguide.net [chemguide.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Kinetic Studies of Reactions Involving (3-Bromoprop-1-en-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate reagents is paramount to achieving desired reaction outcomes efficiently and selectively. (3-Bromoprop-1-en-2-yl)benzene, a versatile building block, participates in a variety of chemical transformations, notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions. An in-depth understanding of its reaction kinetics, in comparison to other relevant substrates, is crucial for reaction optimization, mechanistic elucidation, and the strategic design of synthetic routes in drug discovery and materials science.
This guide provides a comprehensive comparison of the kinetic profiles of reactions involving this compound with alternative substrates. We will delve into the mechanistic nuances of key reaction types, present available experimental data, and provide detailed protocols for conducting kinetic studies.
I. Nucleophilic Substitution Reactions: A Comparative Kinetic Analysis
Nucleophilic substitution reactions are fundamental transformations in organic synthesis. For allylic bromides like this compound, both Sₙ1 and Sₙ2 pathways are plausible, with the operative mechanism being highly dependent on the reaction conditions and the structure of the substrate.
Theoretical Framework: Sₙ1 vs. Sₙ2 Pathways
The reactivity of this compound in nucleophilic substitution reactions is best understood by comparing it to the archetypal allyl bromide and the structurally related cinnamyl bromide.
-
Sₙ1 Reactivity: In the Sₙ1 mechanism, the rate-determining step is the formation of a carbocation. Allylic systems, including this compound, are adept at stabilizing the resulting carbocation through resonance. The phenyl group in this compound further enhances this stabilization. Consequently, it is expected to exhibit significant Sₙ1 reactivity, comparable to or even exceeding that of allyl bromide under solvolytic conditions.
-
Sₙ2 Reactivity: The Sₙ2 mechanism involves a backside attack by the nucleophile. The reaction rate is sensitive to steric hindrance at the electrophilic carbon. As a primary allylic bromide, this compound is sterically accessible, suggesting a propensity for Sₙ2 reactions.
Logical Relationship: Factors Influencing Nucleophilic Substitution Pathway
Caption: Key factors determining the Sₙ1 versus Sₙ2 reaction pathway.
Comparative Kinetic Data
| Substrate | Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |
| Allyl bromide | Aniline | Methanol | 40 | 1.85 x 10⁻⁴ |
| Allyl bromide | p-Toluidine | Methanol | 40 | 4.10 x 10⁻⁴ |
| Allyl bromide | p-Anisidine | Methanol | 40 | 5.50 x 10⁻⁴ |
| Propargyl bromide | Aniline | Methanol | 40 | 1.02 x 10⁻³ |
| Propyl bromide | Aniline | Methanol | 40 | 1.15 x 10⁻⁵ |
Data for Propargyl bromide and Propyl bromide are included for comparative purposes to highlight the activating effect of the adjacent unsaturation.[1]
The data clearly indicates that the electronic nature of the nucleophile significantly impacts the reaction rate, with electron-donating groups on the aniline accelerating the reaction.[1] The enhanced reactivity of allyl bromide compared to propyl bromide underscores the activating effect of the adjacent double bond in Sₙ2 reactions. It is reasonable to infer that this compound would exhibit reactivity comparable to or slightly greater than allyl bromide due to the electronic influence of the phenyl ring.
Experimental Protocol: Kinetic Analysis of Sₙ2 Reactions by ¹H NMR Spectroscopy
This protocol outlines a method for determining the second-order rate constant for the reaction of this compound with a nucleophile, such as aniline, using ¹H NMR spectroscopy.
Materials:
-
This compound
-
Aniline (or other suitable nucleophile)
-
Deuterated methanol (CD₃OD)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations of this compound and aniline in CD₃OD.
-
Reaction Initiation: In an NMR tube, combine known volumes of the stock solutions to achieve the desired initial concentrations. Quickly acquire the first ¹H NMR spectrum (t=0).
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The disappearance of the reactant signals (e.g., the allylic protons of this compound) and the appearance of the product signals should be monitored.[2][3]
-
Data Analysis:
-
Integrate the characteristic signals of the reactant and product in each spectrum.
-
Calculate the concentration of the reactant at each time point based on the relative integrals.
-
For a second-order reaction, a plot of 1/[this compound] versus time should yield a straight line.
-
The slope of this line is equal to the second-order rate constant, k₂.
-
Workflow: Kinetic Analysis by NMR
Caption: A streamlined workflow for determining reaction kinetics using NMR spectroscopy.
II. Palladium-Catalyzed Cross-Coupling Reactions: A Kinetic Perspective
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. The kinetics of these reactions are complex, involving multiple steps in the catalytic cycle.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. For this compound, this provides a route to synthesize substituted styrenes and other complex molecules.
Comparative Reactivity: The rate of Suzuki-Miyaura coupling is influenced by factors such as the nature of the halide, the boronic acid, the palladium catalyst, the ligand, and the base. While specific kinetic data for this compound in Suzuki coupling is scarce, studies on the coupling of bromobenzene with phenylboronic acid provide a useful benchmark.[1][4] The reaction is generally considered to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the aryl bromide to the Pd(0) complex is often the rate-determining step.
The Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. This compound can serve as the halide component in this reaction.
Comparative Reactivity: Kinetic studies of the Heck reaction between bromobenzene and styrene have shown that the reaction mechanism can be intricate, with factors such as catalyst aggregation and the formation of byproducts influencing the overall rate.[5] The oxidative addition of the aryl bromide to the Pd(0) catalyst is a key step in the catalytic cycle.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Kinetic Analysis of Palladium-Catalyzed Cross-Coupling by UV-Vis Stopped-Flow Spectroscopy
For fast reactions, such as many palladium-catalyzed couplings, stopped-flow spectroscopy is an ideal technique for monitoring kinetics in real-time.
Materials:
-
This compound
-
Coupling partner (e.g., phenylboronic acid for Suzuki, styrene for Heck)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if necessary)
-
Base (e.g., K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., THF, DMF)
-
Stopped-flow UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare two separate, degassed solutions in the chosen solvent.
-
Syringe A: Contains this compound and the coupling partner.
-
Syringe B: Contains the palladium catalyst, ligand (if used), and base.
-
-
Instrument Setup: Set the stopped-flow apparatus to the desired reaction temperature and the spectrophotometer to monitor a wavelength where a significant change in absorbance is expected upon reaction (e.g., the appearance of a conjugated product).[6][7]
-
Reaction Initiation and Data Collection: Rapidly mix the contents of the two syringes in the stopped-flow instrument. The instrument will automatically trigger data collection, recording the change in absorbance over time.[7]
-
Data Analysis:
-
The raw data (absorbance vs. time) can be fitted to an appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess) to determine the observed rate constant (k_obs).
-
By varying the concentrations of the reactants and catalyst, the overall rate law and the individual rate constants for the catalytic cycle can be elucidated.
-
III. Conclusion
This guide provides a framework for understanding and investigating the kinetics of reactions involving this compound. While direct quantitative kinetic data for this specific substrate remains an area for further investigation, by drawing comparisons with structurally similar and well-studied compounds like allyl bromide and bromobenzene, we can make informed predictions about its reactivity. The provided experimental protocols for NMR and stopped-flow UV-Vis spectroscopy offer robust methodologies for researchers to generate valuable kinetic data, leading to a deeper understanding of reaction mechanisms and facilitating the development of more efficient and selective synthetic transformations.
IV. References
-
NMR Kinetics of the SN2 Reaction between BuBr and I–: An Introductory Organic Chemistry Laboratory Exercise. Journal of Chemical Education, 2014 , 91(11), 1993–1996. --INVALID-LINK--
-
NMR Kinetics of the S N 2 Reaction between BuBr and I – : An Introductory Organic Chemistry Laboratory Exercise. ResearchGate, 2025 . --INVALID-LINK--
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI, 2023 . --INVALID-LINK--
-
Kinetic Profiling by NMR. University of Bristol, 2016 . --INVALID-LINK--
-
Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. ResearchGate, 2025 . --INVALID-LINK--
-
A Comparative Guide to Nucleophilic Substitution: 3-Bromo-1-butene vs. Allyl Bromide. Benchchem, 2025 . --INVALID-LINK--
-
Kinetics / reaction monitoring. Northwestern University, n.d. --INVALID-LINK--
-
Benchtop NMR Reaction Monitoring for Kinetic Profiling. Magritek, n.d. --INVALID-LINK--
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health, n.d. --INVALID-LINK--
-
Heck reactions between bromobenzene and styrene catalyzed by Pd... ResearchGate, n.d. --INVALID-LINK--
-
Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent, n.d. --INVALID-LINK--
-
Suzuki coupling reaction of bromobenzene with phenylboronic acid. ResearchGate, n.d. --INVALID-LINK--
-
Kinetics of the reaction of alkyl bromides with nucleophiles containing nitrogen atoms. Indian Academy of Sciences, 1986 . --INVALID-LINK--
References
A Comparative Guide to the Synthesis of (3-Bromoprop-1-en-2-yl)benzene: An Environmental Impact Assessment
This guide provides a critical comparison of synthetic routes for (3-Bromoprop-1-en-2-yl)benzene, a valuable intermediate in pharmaceutical and chemical research. Our focus extends beyond synthetic efficiency to a comprehensive assessment of the environmental impact of each methodology. We aim to equip researchers, scientists, and drug development professionals with the data and insights necessary to select not only a viable synthetic pathway but a sustainable one. This analysis is grounded in the principles of green chemistry, prioritizing atom economy, waste reduction, and the use of less hazardous substances.
The Synthetic Challenge: Balancing Reactivity and Sustainability
This compound, also known as [1-(bromomethyl)vinyl]benzene, is a versatile building block.[1] Its structure, featuring a reactive allylic bromide and a vinyl group attached to a benzene ring, makes it a key precursor for introducing complex moieties in organic synthesis. However, the very features that grant its reactivity also present challenges for environmentally benign synthesis. Traditional methods often rely on harsh reagents, hazardous solvents, and produce significant waste streams. This guide will dissect these traditional routes and compare them against modern, greener alternatives.
Comparative Analysis of Synthetic Methodologies
We will evaluate three primary synthetic strategies: a classical free-radical allylic bromination, a Wittig olefination approach, and a modern palladium-catalyzed Heck cross-coupling reaction. The environmental performance of each route will be scrutinized using key green chemistry metrics.
Route 1: Allylic Bromination with N-Bromosuccinimide (NBS)
This is a widely recognized method for introducing a bromine atom at the allylic position of an alkene. The reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator.
-
Mechanism Rationale: The stability of the allylic radical intermediate is the driving force for the high selectivity of this reaction.[2] N-Bromosuccinimide (NBS) is favored over molecular bromine (Br₂) as it maintains a low, steady concentration of Br₂ in the reaction mixture, which suppresses the competing electrophilic addition to the double bond.[2][3]
-
Environmental Concerns:
-
Reagents: While safer than handling volatile and corrosive Br₂, NBS is highly toxic to aquatic life.[4]
-
Solvents: Historically, this reaction has been performed in chlorinated solvents like carbon tetrachloride (CCl₄), a potent ozone-depleting substance and suspected carcinogen. While greener alternatives like acetonitrile are now used, solvent waste remains a concern.[5]
-
Byproducts: The reaction produces succinimide as a stoichiometric byproduct, which must be separated and disposed of.
-
Route 2: The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyl compounds and a phosphonium ylide.[6][7] In a plausible retrosynthetic pathway, this compound could be formed from a precursor like 1-phenyl-2-bromoethan-1-one.
-
Mechanism Rationale: The reaction's reliability stems from the formation of a strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which provides the thermodynamic driving force for the olefination.[7]
-
Environmental Concerns:
-
Atom Economy: The Wittig reaction is infamous for its poor atom economy. For every mole of the desired alkene produced, a mole of triphenylphosphine oxide is generated as waste. This byproduct has a high molecular weight and significantly contributes to the process's E-Factor (mass of waste per mass of product).
-
Reagents: The preparation of the Wittig reagent (the phosphonium ylide) requires a multi-step process involving triphenylphosphine and an alkyl halide, followed by deprotonation with a strong base like n-butyllithium, which requires strictly anhydrous conditions.[6]
-
Route 3: The Green Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction.[8][9] Modern protocols have been developed to make this transformation significantly more environmentally friendly. A plausible route would involve the coupling of a vinyl bromide with a phenylboronic acid derivative or a similar organometallic reagent.
-
Mechanism Rationale: The catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[10] This catalytic approach inherently reduces waste compared to stoichiometric reactions.
-
Environmental Advantages:
-
Atom Economy: Catalytic reactions generally offer better atom economy than stoichiometric alternatives.
-
Solvents: Recent advancements have demonstrated the feasibility of Heck reactions in greener solvents like ethanol or even water, drastically reducing the environmental footprint.[8][9]
-
Efficiency: Microwave-assisted green Heck protocols can significantly shorten reaction times and improve yields.[8][9]
-
Quantitative Comparison of Synthesis Routes
To provide an objective comparison, we have summarized the key green chemistry metrics for each synthetic route in the table below. The values are estimated based on typical laboratory-scale syntheses.
| Metric | Route 1: Allylic Bromination (NBS) | Route 2: Wittig Reaction | Route 3: Green Heck Reaction |
| Starting Materials | 2-Phenylpropene | 1-Phenyl-2-bromoethan-1-one, Methyltriphenylphosphonium bromide | Phenylboronic acid, 1,1-dibromoethene |
| Key Reagents | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Strong base (e.g., n-BuLi), Triphenylphosphine | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., AcONa) |
| Typical Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile | Anhydrous THF or Diethyl Ether | Ethanol or Water/Ethanol mixture |
| Atom Economy | Moderate (~50-60%) | Poor (<25%) | Good (>70%) |
| E-Factor (Est.) | ~5-15 | >20 | <5 |
| Primary Hazard | Toxic brominating agent, hazardous solvents.[4] | Pyrophoric base, large phosphine oxide waste stream. | Heavy metal catalyst (requires removal/recycling). |
| Overall Assessment | Established but environmentally problematic. | Reliable but exceptionally wasteful. | Recommended Green Alternative. |
Visualization of the Synthetic Selection Workflow
The choice of a synthetic route should be a deliberate process guided by principles of sustainability. The following diagram illustrates a logical workflow for assessing and selecting the optimal synthesis method for this compound.
Caption: Workflow for selecting a sustainable synthesis route.
Experimental Protocols
To provide a practical comparison, we present a representative protocol for the traditional NBS bromination and a recommended greener Heck reaction protocol.
Protocol 1: Traditional Allylic Bromination
This protocol is provided for comparative purposes and highlights the use of hazardous materials.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-phenylpropene (10 mmol, 1.18 g) and carbon tetrachloride (CCl₄, 40 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (11 mmol, 1.96 g) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.2 mmol, 33 mg) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 77°C) using a heating mantle. Use a UV lamp to irradiate the flask to facilitate radical initiation. Monitor the reaction by TLC until the starting material is consumed (approx. 2-4 hours). The solid succinimide byproduct will float to the surface.
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide.
-
Purification: Wash the filtrate with 1N NaOH solution (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product, this compound, is then purified by flash column chromatography.[11]
Protocol 2: Recommended Green Heck Reaction
This greener protocol utilizes ethanol as a solvent and microwave heating to improve efficiency and reduce environmental impact.[8][9]
-
Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 1-bromo-3-(bromomethyl)vinyl]benzene precursor) (1 mmol), the alkene partner (1.2 mmol), sodium acetate (AcONa) (2.5 mmol), and tetraethylammonium chloride (Et₄NCl) (3 mmol).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd EnCat® 40, 0.8 mol%) and 3 mL of ethanol.
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 140°C for 30 minutes with magnetic stirring.
-
Workup: After cooling, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired substituted alkene product.
Conclusion and Recommendations
While traditional methods like allylic bromination with NBS and the Wittig reaction are effective for synthesizing this compound, they carry a significant environmental burden. The NBS route involves hazardous solvents and reagents, while the Wittig reaction is characterized by extremely poor atom economy.
Based on this comparative analysis, we strongly recommend the adoption of modern, palladium-catalyzed cross-coupling reactions, such as the Green Heck Reaction. These methods offer superior atom economy, utilize more benign solvent systems like ethanol, and can be accelerated using energy-efficient technologies like microwave heating.[8][9] By prioritizing catalytic pathways over stoichiometric ones, the chemical industry can significantly reduce waste generation and move towards more sustainable manufacturing practices. For researchers and drug development professionals, embracing these greener methodologies is not only an environmental imperative but also a path toward more efficient, elegant, and cost-effective chemical synthesis.
References
- 1. This compound | C9H9Br | CID 234998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 9. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Alkylating Agents: A Cost-Benefit Analysis of (3-Bromoprop-1-en-2-yl)benzene for Large-Scale Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of building blocks is paramount to achieving efficiency, scalability, and cost-effectiveness. Phenyl-substituted alkylating agents are a cornerstone of this endeavor, enabling the construction of complex molecular architectures.[1][2] Among these, (3-Bromoprop-1-en-2-yl)benzene, also known as [1-(bromomethyl)vinyl]benzene, presents a unique combination of reactivity that warrants a detailed evaluation for large-scale applications. This guide provides an in-depth cost-benefit analysis of this reagent, comparing it with common structural alternatives to inform your process development decisions.
Profiling the Reagent: this compound
This compound (CAS 3360-54-1) is an aromatic compound featuring a bromomethyl group attached to a vinylbenzene core.[3] This specific arrangement, a 1,1-disubstituted alkene, confers a distinct reactivity profile compared to its isomers. The primary reactive sites are the electrophilic carbon of the bromomethyl group, which is highly susceptible to nucleophilic attack (SN2 reactions), and the vinyl group, which can participate in various transition-metal-catalyzed cross-coupling reactions.[3]
Caption: Structure and primary reactive sites of this compound.
Large-Scale Synthesis & Economic Considerations
A critical factor in the cost-benefit analysis is the accessibility and synthesis cost of the reagent itself. While available from commercial suppliers for research purposes, large-scale use necessitates an evaluation of its synthesis route.[3] A common laboratory-scale preparation involves the bromination of 2-phenyl-1-propene.[4]
Synthesis Workflow
The synthesis from 2-phenyl-1-propene provides a reliable route with good reported yields.[4] The causality for this choice of precursor is its commercial availability and the straightforward nature of allylic bromination using reagents like N-Bromosuccinimide (NBS) with a radical initiator.
Caption: General workflow for the synthesis of this compound.
Cost Analysis of Synthesis
| Factor | Cost Consideration | Impact on Large-Scale Viability |
| Starting Material | 2-Phenyl-1-propene is a relatively inexpensive, bulk-available chemical. | Favorable. Lowers the foundational cost of the reagent. |
| Reagents | N-Bromosuccinimide (NBS) and radical initiators (e.g., AIBN) add significant cost. | Moderate. NBS is a key cost driver. Alternative, cheaper brominating agents may need to be explored for industrial scale, but could impact selectivity. |
| Solvents | Solvents like carbon tetrachloride (CCl₄) are effective but are toxic and environmentally regulated, increasing handling and disposal costs. Greener alternatives may require process optimization. | Significant. Solvent choice heavily impacts operational and compliance costs. |
| Purification | Chromatographic purification is not ideal for large volumes. Distillation may be feasible but requires thermal stability studies of the product. | Significant. The need for high purity for pharmaceutical applications makes this a critical and potentially costly step. |
| Waste Disposal | Brominated organic waste and used solvents require specialized and costly disposal methods. | Moderate to Significant. Environmental and safety compliance costs must be factored in. |
Comparative Analysis with Alternative Reagents
The true value of this compound is understood when compared to its structural isomers and saturated analogs. The choice between them is dictated by the specific synthetic transformation required.
| Reagent | Structure | Key Features & Reactivity |
| This compound | C=C(CBr)C1=CC=CC=C1[5] | Geminal Allylic Bromide: High SN2 reactivity. Vinyl group available for cross-coupling. Steric hindrance around the double bond can influence subsequent reactions. |
| Cinnamyl Bromide ([(1E)-3-bromoprop-1-en-1-yl]benzene) | C1=CC=C(C=C1)/C=C/CBr[6] | Linear Allylic Bromide: Also a reactive SN2 substrate. The terminal double bond is less sterically hindered, potentially leading to different outcomes in coupling reactions. Can undergo SN2' reactions.[7] |
| (3-Bromopropyl)benzene | C1=CC=C(C=C1)CCCBr[8] | Saturated Alkyl Bromide: Lacks the alkene functionality. Lower SN2 reactivity compared to its allylic counterparts. Cannot participate in cross-coupling reactions at the propyl chain. |
| (2-Bromoethyl)benzene | C1=CC=C(C=C1)CCBr[9] | Saturated Alkyl Bromide: A common, cost-effective reagent. Its primary use is to introduce a phenethyl group. Susceptible to elimination reactions under basic conditions. |
Performance Comparison in a Standard Alkylation Reaction
To provide a tangible comparison, let's consider the O-alkylation of a generic phenol. This is a foundational reaction in the synthesis of many active pharmaceutical ingredients (APIs).
Reaction: Phenol + Alkylating Agent → Phenyl Ether
| Parameter | This compound | Cinnamyl Bromide | (3-Bromopropyl)benzene |
| Relative Reactivity | High (Allylic system) | High (Allylic system) | Moderate (Primary alkyl halide) |
| Typical Conditions | K₂CO₃, Acetone, 50-60 °C | K₂CO₃, Acetone, 50-60 °C | K₂CO₃, DMF, 80-100 °C |
| Reaction Time | Faster | Faster | Slower |
| Side Reactions | Low risk of elimination. Potential for rearrangement under harsh conditions. | Potential for SN2' side products. | Higher risk of elimination (E2) with hindered bases or higher temperatures. |
| Product Functionality | Product retains a vinyl group for further modification (e.g., oxidation, metathesis, coupling). | Product retains a vinyl group, offering similar downstream potential. | Product is a simple saturated ether. |
| Cost of Reagent | Higher | Moderate to High | Lower |
Cost-Benefit Decision Framework
The selection of the optimal reagent is not merely a question of raw material cost but a holistic assessment of the entire synthetic route.
The "Benefit" of this compound lies in its preserved vinyl functionality. If the synthetic strategy involves a subsequent cross-coupling or modification at that position, using this reagent from the start is an example of high atom economy and convergent synthesis. It can eliminate several steps that would be required if starting with a saturated analogue like (3-bromopropyl)benzene.
The "Cost" is multifaceted:
-
Acquisition Cost: Higher price for research quantities and higher projected in-house synthesis cost for bulk.[3]
-
Handling Cost: It is a hazardous chemical, classified as a skin and eye irritant. Large-scale handling requires robust engineering controls and personal protective equipment (PPE), adding to operational overhead.
-
Process Cost: While the alkylation itself may be efficient, the overall cost must include the synthesis and purification of the reagent.
Caption: Decision matrix for selecting a phenyl-substituted alkylating agent.
Experimental Protocol: Comparative O-Alkylation of 4-Methoxyphenol
To ensure a self-validating and reproducible comparison, the following protocols are provided.
Protocol using this compound
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-methoxyphenol (12.4 g, 100 mmol), potassium carbonate (20.7 g, 150 mmol, finely powdered), and acetone (150 mL).
-
Reaction: Begin stirring and add this compound (19.7 g, 100 mmol) dropwise at room temperature.
-
Heating: Heat the mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with acetone (2 x 20 mL).
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or vacuum distillation to yield 1-(1-(bromomethyl)vinyl)-4-methoxybenzene.
Protocol using (3-Bromopropyl)benzene
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-methoxyphenol (12.4 g, 100 mmol), potassium carbonate (20.7 g, 150 mmol, finely powdered), and dimethylformamide (DMF, 100 mL).
-
Reaction: Begin stirring and add (3-Bromopropyl)benzene (19.9 g, 100 mmol) dropwise at room temperature.
-
Heating: Heat the mixture to 90 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC. The causality for using a higher boiling, polar aprotic solvent like DMF is the lower reactivity of the saturated alkyl halide, requiring more forcing conditions to achieve a reasonable reaction rate.
-
Workup: Cool the reaction to room temperature. Pour the mixture into ice-water (400 mL) and stir.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers and wash with 1M NaOH (2 x 50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by vacuum distillation to yield 1-methoxy-4-(3-phenylpropoxy)benzene.
Conclusion and Strategic Recommendations
The cost-benefit analysis of this compound for large-scale synthesis is not straightforward and is highly dependent on the overall synthetic strategy.
-
High-Benefit Scenario: If your target molecule requires the specific 1-phenylvinyl structural motif for subsequent high-value transformations (e.g., asymmetric catalysis, complex cross-couplings), the higher initial cost of this compound is justified. It acts as an advanced intermediate, streamlining the overall process and potentially increasing the overall yield by avoiding extra steps.
-
Low-Benefit Scenario: If the goal is simply to introduce a C3-phenyl linker and the alkene functionality is irrelevant, then the use of this reagent is economically unfavorable. The cheaper, more readily available saturated analogue, (3-bromopropyl)benzene, is the superior choice despite requiring more forcing reaction conditions.[8][10]
For drug development professionals, the key takeaway is to evaluate reagents not in isolation but as part of a holistic process. The "expensive" reagent may, in fact, be the most cost-effective solution when it enables a more convergent and efficient synthetic route to a complex API.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CAS 3360-54-1: this compound | CymitQuimica [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. PubChemLite - this compound (C9H9Br) [pubchemlite.lcsb.uni.lu]
- 6. Cinnamyl bromide | C9H9Br | CID 5357478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy [(1E)-3-bromoprop-1-en-1-yl]benzene | 26146-77-0 | 95 [smolecule.com]
- 8. (3-Bromopropyl)benzene | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Phenylethyl bromide - Wikipedia [en.wikipedia.org]
- 10. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to the Biological Activity Screening of (3-Bromoprop-1-en-2-yl)benzene Derivatives
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. Among the vast landscape of organic molecules, (3-Bromoprop-1-en-2-yl)benzene and its derivatives present a compelling case for investigation. As a phenylpropanoid, this structural motif is anticipated to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive framework for the systematic biological activity screening of novel this compound derivatives, offering insights into experimental design, detailed protocols, and the critical interpretation of data. While comprehensive screening data for a diverse library of these specific derivatives is not yet widely published, this guide will leverage data from structurally related compounds to provide illustrative comparisons and to underscore the potential of this chemical class.
The Scientific Rationale: Why Investigate this compound Derivatives?
The this compound core, also related to cinnamyl bromide, combines the aromaticity of a benzene ring with the reactivity of an allyl bromide. This unique combination offers several advantages for drug discovery:
-
Structural Versatility: The benzene ring and the allylic position are amenable to a wide range of chemical modifications, allowing for the creation of diverse libraries of derivatives. This diversity is crucial for exploring structure-activity relationships (SAR).
-
Reactivity: The allylic bromide is a good leaving group, making it susceptible to nucleophilic substitution. This reactivity can be harnessed for covalent modification of biological targets, a mechanism employed by several successful drugs.
-
Known Bioactivity of the Parent Class: Phenylpropanoids, the broader class to which these compounds belong, are well-documented for their diverse pharmacological effects, providing a strong rationale for investigating novel analogues.[1][2][3][4][5]
Our investigative workflow for a novel library of this compound derivatives would typically follow a tiered screening approach, as illustrated below.
Caption: Tiered screening workflow for this compound derivatives.
Part 1: Anticancer Activity Screening
The evaluation of anticancer potential is a primary focus in the screening of novel compounds. The initial step involves assessing the cytotoxicity of the derivatives against a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Comparative Analysis
The results are typically expressed as the concentration that inhibits 50% of cell growth (IC50). A lower IC50 value indicates higher potency.
Table 1: Illustrative Anticancer Activity of Hypothetical this compound Derivatives
| Compound | R-group Modification | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | Doxorubicin IC50 (µM) |
| Parent | -H | >100 | >100 | >100 | 0.5 |
| DB-1 | 4-Nitro | 15.2 | 22.5 | 18.9 | 0.5 |
| DB-2 | 4-Methoxy | 45.8 | 60.1 | 52.3 | 0.5 |
| DB-3 | 3,4-Dichloro | 8.7 | 12.3 | 9.5 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as comprehensive screening data for this specific class of derivatives is not currently available in published literature.
From this hypothetical data, we can infer preliminary structure-activity relationships. For instance, the introduction of electron-withdrawing groups like nitro and chloro (DB-1 and DB-3) appears to enhance cytotoxic activity compared to the parent compound and the electron-donating methoxy group (DB-2).
Part 2: Antimicrobial Activity Screening
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.
Experimental Protocol: Agar Well Diffusion Assay
This method assesses the ability of a compound to inhibit the growth of microorganisms.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer
-
This compound derivatives (dissolved in DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
Procedure:
-
Inoculation: Prepare a standardized microbial inoculum and spread it evenly onto the surface of the agar plates.
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 30°C for 48 hours (for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Data Presentation and Comparative Analysis
The diameter of the zone of inhibition is indicative of the antimicrobial activity. Larger zones suggest greater efficacy. For more quantitative data, a broth microdilution assay would be performed to determine the Minimum Inhibitory Concentration (MIC).
Table 2: Illustrative Antimicrobial Activity of Hypothetical this compound Derivatives (Zone of Inhibition in mm)
| Compound | R-group Modification | S. aureus | E. coli | C. albicans | Ciprofloxacin | Fluconazole |
| Parent | -H | 8 | 7 | 6 | 25 | - |
| DB-4 | 4-Fluoro | 15 | 12 | 10 | 25 | 22 |
| DB-5 | 2,4-Dimethyl | 12 | 9 | 8 | 25 | 22 |
| DB-6 | 4-Trifluoromethyl | 18 | 16 | 14 | 25 | 22 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The hypothetical data suggests that the presence of fluorine-containing substituents (DB-4 and DB-6) may enhance antimicrobial activity against both bacteria and fungi.
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a multitude of diseases. A common in vitro assay to screen for anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to suppress the production of the pro-inflammatory mediator NO in murine macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivatives (dissolved in DMSO)
-
Griess Reagent
-
Positive control (e.g., Dexamethasone)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess Reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.
Data Presentation and Comparative Analysis
The results are typically expressed as the concentration that inhibits 50% of NO production (IC50).
Table 3: Illustrative Anti-inflammatory Activity of Hypothetical this compound Derivatives
| Compound | R-group Modification | NO Inhibition IC50 (µM) | Dexamethasone IC50 (µM) |
| Parent | -H | >100 | 0.1 |
| DB-7 | 4-Hydroxy | 25.3 | 0.1 |
| DB-8 | 4-tert-Butyl | 58.1 | 0.1 |
| DB-9 | 3-Phenoxy | 12.5 | 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
This hypothetical data suggests that phenolic and phenoxy substitutions (DB-7 and DB-9) may confer significant anti-inflammatory activity.
Structure-Activity Relationship (SAR) and Future Directions
Based on the illustrative data, a preliminary SAR can be proposed:
Caption: Preliminary Structure-Activity Relationship (SAR) insights.
The next logical steps in the drug discovery process would involve:
-
Lead Optimization: Synthesizing and screening a more focused library of analogues based on the initial SAR to improve potency and selectivity.
-
Mechanism of Action Studies: Investigating the molecular targets and pathways through which the active compounds exert their effects.
-
In Vivo Studies: Evaluating the efficacy and safety of the most promising lead compounds in animal models of cancer, infection, and inflammation.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide has relied on illustrative data due to the nascent stage of research on this specific derivative class, the provided experimental frameworks and comparative analysis approach offer a robust strategy for their systematic evaluation. The versatility of this chemical structure, combined with the known biological activities of the broader phenylpropanoid family, warrants a thorough investigation by the scientific community. It is through such systematic screening and iterative optimization that the full therapeutic potential of these compounds can be unlocked.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylpropanoid Derivatives and Their Role in Plants' Health and as antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simple phenylpropanoids: recent advances in biological activities, biosynthetic pathways, and microbial production - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of (3-Bromoprop-1-en-2-yl)benzene: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of (3--Bromoprop-1-en-2-yl)benzene (CAS No. 3360-54-1), a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this substance.
Understanding the Hazards: Why Proper Disposal is Crucial
(3-Bromoprop-1-en-2-yl)benzene is classified as a hazardous substance, primarily due to its corrosive properties. Direct contact can cause severe skin burns and eye damage. It is also harmful if swallowed. As a brominated aromatic compound, it falls under the category of halogenated organic waste, which requires specific disposal protocols to prevent environmental contamination and potential formation of toxic byproducts during decomposition.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects | P273, P391, P501 |
Data sourced from Safety Data Sheets.
Immediate Safety & Spill Response Protocol
In the event of a spill or accidental exposure, immediate and correct action is paramount.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[1]
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are mandatory. Use chemically resistant gloves, such as nitrile or neoprene.[1][2]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[2]
Spill Cleanup Procedure
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.[2]
-
Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain the spill.[3] Do not use combustible materials like sawdust.[2]
-
Neutralize (if applicable and safe): For minor spills, and only if you are trained to do so, cautiously neutralize the substance. However, for a reactive compound like this, absorption is the safer first step.
-
Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][5] If inhaled, move to fresh air and seek medical attention.[4][5]
Step-by-Step Disposal Workflow
The guiding principle for the disposal of this compound is its classification as a halogenated organic waste .[6] This dictates that it must be segregated from non-halogenated waste streams.
Waste Segregation at the Source
Proper segregation is the first and most critical step in the disposal process.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic compounds. The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[3][7]
-
Labeling: The label must clearly state "Hazardous Waste - Halogenated Organic Solvents" and list the full chemical name, "this compound," along with its concentration.[7] The date of accumulation should also be recorded.[8]
-
Incompatibility: Do not mix this compound with incompatible materials such as strong oxidizing agents, bases, or non-halogenated organic wastes.[6] Mixing can lead to dangerous chemical reactions.
Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA near the point of generation.[3][7] This area should be well-ventilated, away from heat sources, and have secondary containment to prevent the spread of potential leaks.[3]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[3][8] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
Final Disposal Procedure
-
Contact Environmental Health & Safety (EHS): Once the waste container is nearly full, or after a designated accumulation time, contact your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and local regulations. This will typically include the chemical composition and quantity of the waste.
-
Professional Collection: The licensed hazardous waste handler will collect the container for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Incineration: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration.[9] This process is designed to destroy the organic molecule and manage the resulting acidic gases (such as hydrogen bromide) in a controlled manner.[10]
Decision-Making for Disposal of this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Regulatory Framework
The disposal of hazardous waste, including halogenated organic compounds, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] this compound falls under the category of halogenated organic compounds (HOCs) as defined in 40 CFR Part 268, Appendix III.[12] These regulations mandate the "cradle-to-grave" management of hazardous waste, from generation to final disposal.
References
- 1. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. norden.org [norden.org]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
A Senior Scientist's Guide to Handling (3-Bromoprop-1-en-2-yl)benzene: A Protocol for Safety and Control
As researchers dedicated to advancing drug development, our work inherently involves handling reactive and potentially hazardous compounds. (3-Bromoprop-1-en-2-yl)benzene is one such reagent that, while valuable, demands our full respect and a meticulous approach to safety. This guide moves beyond a simple checklist, offering a comprehensive operational plan grounded in the principles of chemical causality and risk mitigation. Our objective is to empower you with the knowledge to handle this compound not just safely, but with the confidence that comes from a deep understanding of its properties.
Foundational Knowledge: Hazard and Chemical Profile
Before any container is opened, a thorough understanding of the reagent is paramount. This compound is a reactive halogenated organic compound. Its hazard profile is dominated by its corrosive nature and its properties as a lachrymator—a substance that irritates the eyes and causes tearing.
The GHS Hazard statements associated with this chemical are explicit: H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[1] The signal word "Danger" underscores the need for stringent safety protocols.[1] Failure to adhere to proper handling procedures can result in serious injury.
| Identifier | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich |
| Synonym | [1-(bromomethyl)vinyl]benzene | Sigma-Aldrich |
| CAS Number | 3360-54-1 | Sigma-Aldrich |
| Molecular Formula | C₉H₉Br | PubChem[2] |
| Molecular Weight | 197.07 g/mol | Santa Cruz Biotechnology[3] |
| GHS Hazard Codes | H302, H314 | Sigma-Aldrich[1] |
| Signal Word | Danger | Sigma-Aldrich[1] |
| Key Hazards | Harmful if swallowed, Causes severe skin burns and eye damage, Lachrymator | Brandeis University[4], Sigma-Aldrich[1] |
| Storage | Inert atmosphere, store in freezer, under -20°C | Sigma-Aldrich[1] |
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary layers of safety are the engineering and administrative controls you establish in your laboratory.
-
Certified Chemical Fume Hood: All handling of this compound, from weighing to reaction quenching, must be conducted inside a properly functioning and certified chemical fume hood. This is non-negotiable. The hood's constant airflow is critical to contain its vapors, which are corrosive and lachrymatory.[4]
-
Restricted Access: When working with this compound, ensure the area is clearly marked and access is limited to essential, trained personnel.
-
Work Area Decontamination: Protect the fume hood work surface with disposable plastic-backed absorbent paper to contain any minor drips or spills.[5] This simplifies cleanup and prevents cross-contamination.
The Last Barrier: A Mandated Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly address the specific hazards of this compound: severe skin and eye corrosivity and vapor-phase irritation (lachrymation).
-
Eye and Face Protection: Standard safety glasses are insufficient.
-
Chemical Splash Goggles: ANSI Z87.1-compliant, flexible-fitting goggles are mandatory to protect against splashes and vapors.[4][6]
-
Face Shield: A full-face shield must be worn in addition to chemical splash goggles.[6] This is a critical precaution against splashes during transfers of larger volumes and provides a secondary layer of protection for the entire face from corrosive materials.
-
-
Hand Protection: Skin contact can cause severe chemical burns.[1]
-
Glove Selection: Disposable nitrile gloves offer adequate protection for incidental contact but should be removed and replaced immediately upon any suspected contamination.[4][6]
-
Double Gloving: For direct handling, weighing, or transfers, double-gloving is strongly recommended. This provides an additional layer of safety against tears and rapid permeation.
-
Heavy-Duty Gloves: For tasks with a higher risk of splash or immersion, such as cleaning glassware, consider using thicker, chemical-resistant gloves (e.g., neoprene or Silver Shield) over a nitrile inner glove.[6][7] Always consult the glove manufacturer's resistance guide for halogenated organic compounds.
-
-
Body Protection:
-
Respiratory Protection:
-
Under normal conditions, all work should be performed in a fume hood, which negates the need for respiratory protection.
-
In the event of a large spill or failure of the fume hood, an air-purifying respirator (APR) with organic vapor cartridges may be necessary for emergency response personnel.[7][10]
-
Procedural Integrity: A Step-by-Step Handling Workflow
This workflow integrates safety controls at every stage of the process, ensuring a self-validating system of protection.
Caption: Safe handling workflow for this compound.
Step-by-Step Methodology:
-
Hazard Review: Before entering the lab, re-read the Safety Data Sheet (SDS) and this protocol. Ensure you know the location of the safety shower, eyewash station, and spill kit.
-
Assemble PPE: Don all required PPE before approaching the fume hood. Ensure goggles are properly sealed and the face shield is in the down position.
-
Verify Engineering Controls: Turn on the fume hood light and verify it is drawing air correctly (e.g., via the airflow monitor). Ensure the sash is at the appropriate working height.
-
Aliquot Chemical: Conduct all transfers slowly and deliberately to avoid splashes. Keep the primary container sealed when not actively dispensing.
-
Perform Reaction: Keep all apparatus deep within the fume hood to ensure optimal vapor capture.
-
Decontaminate Equipment: Carefully quench any residual reactive material before cleaning glassware. Perform an initial rinse of contaminated glassware inside the fume hood.
-
Segregate Waste: This compound is a halogenated organic substance. It must be disposed of in a clearly labeled hazardous waste container designated for halogenated organic waste only.[11] Do not mix with non-halogenated waste streams.
-
Final Decontamination: After securing all waste, wipe down your work area. Remove your outer gloves first, followed by the face shield and goggles. Remove the lab coat and inner gloves, and immediately wash your hands and forearms thoroughly with soap and water.[12]
Emergency Response and Disposal Plan
Exposure Protocol:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with the nearest eyewash station for at least 15 minutes, holding the eyelids open.[13][14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Spill Response:
-
For small spills inside a fume hood, use a chemical spill kit absorbent material rated for organic compounds.
-
For larger spills, or any spill outside of a fume hood, evacuate the immediate area, alert personnel, and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: All materials contaminated with this compound, including the chemical itself, contaminated gloves, bench paper, and pipette tips, must be considered hazardous waste. As a brominated organic compound, it falls under the category of Halogenated Organic Compounds (HOCs) regulated by the EPA.[15][16] Collect all waste in a robust, sealed, and clearly labeled container designated for "Halogenated Organic Waste" for pickup by trained EHS personnel.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C9H9Br | CID 234998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. unifr.ch [unifr.ch]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. bucknell.edu [bucknell.edu]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. fishersci.com [fishersci.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
